E3 Ligase Ligand-linker Conjugate 49
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H35N5O5 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-10-7-27(15-30)16-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35) |
InChI Key |
XTWJAIVDTRTDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCO |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of action for E3 Ligase Ligand-linker Conjugate 49 in TPD
[2]
Executive Summary
This compound acts as a pre-assembled "half-PROTAC." It consists of a high-affinity E3 ligase ligand (typically targeting VHL or Cereblon) covalently attached to a chemical linker (e.g., PEG or Alkyl chain) terminating in a reactive functional group (e.g., amine, azide, or carboxylic acid).
-
Core Function: To recruit the E3 ubiquitin ligase complex (e.g., CRL2-VHL) to a specific Protein of Interest (POI).
-
Mechanism: It functions via Induced Proximity . By chemically coupling "Conjugate 49" to a POI-binding ligand, researchers create a bifunctional molecule that forces the E3 ligase and the POI into a Ternary Complex , triggering the transfer of ubiquitin and subsequent proteasomal degradation.
Chemical Architecture & Structural Logic
The efficacy of Conjugate 49 relies on its two distinct structural domains.
A. The E3 Ligase Ligand (The Anchor)
If Conjugate 49 is VHL-based (common in "Compound 49" literature citations):
-
Identity: Typically a derivative of VH032 or VL-285 .
-
Binding Site: It binds to the hydroxyproline-binding pocket of the VHL protein (part of the CRL2 complex).
-
Key Interaction: The hydroxyproline (Hyp) moiety forms critical hydrogen bonds with Ser111 and His115 residues in VHL, mimicking the binding of HIF-1
(the natural substrate).
If Conjugate 49 is Cereblon-based (e.g., related to BLIMP-1 degraders):
-
Identity: A derivative of Thalidomide , Pomalidomide , or Lenalidomide .
-
Binding Site: It binds to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon (CRBN).
-
Key Interaction: The glutarimide ring inserts into the pocket, acting as a "molecular glue" component.
B. The Linker (The Bridge)
-
Composition: Often a PEG (Polyethylene Glycol) chain (e.g., PEG3, PEG5) or an Alkyl chain.
-
Role:
-
Solvent Exposure: It extends away from the E3 ligase surface, preventing steric clashes.
-
Reach: It determines the "ubiquitination zone"—the spatial radius within which the E3 ligase can transfer ubiquitin to lysine residues on the POI.
-
Solubility: PEG chains enhance the water solubility of the final hydrophobic PROTAC.
-
Step-by-Step Mechanism of Action
The mechanism proceeds in four distinct kinetic phases when Conjugate 49 is incorporated into a full PROTAC.
Phase 1: Binary Binding (Independent Recruitment)
The PROTAC (containing Conjugate 49) enters the cell. The E3 ligand moiety binds to the intracellular E3 ligase (VHL or CRBN) with high affinity (
Phase 2: Ternary Complex Formation (The Critical Step)
The PROTAC simultaneously binds the Target Protein (POI).
-
Cooperativity (
): The linker (from Conjugate 49) must be of the correct length and rigidity to allow the E3 ligase and POI to touch without steric repulsion. -
Positive Cooperativity (
): The formation of the trimeric complex is energetically more favorable than the individual binary bindings. This is the "Goldilocks" zone for a linker.
Phase 3: Ubiquitination (The Catalytic Event)
Once the Ternary Complex (E3-PROTAC-POI) is stable:
-
The E2 Ubiquitin-Conjugating Enzyme (recruited by the Cullin scaffold) approaches the POI.
-
Ubiquitin is transferred from the E2 to a surface Lysine on the POI.
-
This cycle repeats, forming a Poly-ubiquitin chain (typically K48-linked).
Phase 4: Proteasomal Degradation
The 26S Proteasome recognizes the poly-ubiquitin tag. The POI is unfolded and degraded. The PROTAC is not consumed ; it dissociates and recycles to degrade more POI molecules (catalytic turnover).
Visualization: The Degradation Pathway
Caption: The catalytic cycle of TPD mediated by Conjugate 49. The conjugate facilitates the formation of a productive ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target.
Experimental Protocols & Validation
To validate the mechanism of a PROTAC synthesized using Conjugate 49, the following self-validating workflow is required.
Protocol A: Synthesis (Coupling)
-
Objective: Attach Conjugate 49 (containing a reactive amine/acid) to the POI ligand.
-
Method:
-
Dissolve POI Ligand-COOH (1.0 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) and stir for 15 min.
-
Add Conjugate 49 (1.0 eq) (e.g., VHL-PEG-Amine).
-
Monitor via LC-MS for the formation of the bifunctional mass.
-
Purify via Prep-HPLC.
-
Protocol B: Fluorescence Polarization (FP) Assay
-
Objective: Confirm Conjugate 49 retains E3 binding affinity after coupling.
-
Reagents: Recombinant VHL protein, FAM-labeled HIF-1
peptide (tracer). -
Logic:
-
Incubate VHL + FAM-HIF (High Polarization).
-
Titrate Conjugate 49.[2]
-
Result: If Conjugate 49 binds VHL, it displaces the tracer, causing a decrease in Polarization (mP).
-
Validation:
should be .
-
Protocol C: Competition Assay (Mechanism Check)
-
Objective: Prove degradation is E3-dependent (not off-target toxicity).
-
Method:
-
Treat cells with PROTAC (100 nM).
-
Control Arm: Co-treat with excess free VHL ligand (or free Conjugate 49 precursor) at
. -
Readout: Western Blot.
-
Verification: The excess free ligand should compete for the E3 ligase, rescuing the POI from degradation. If degradation persists, the mechanism is non-specific (false positive).
-
Quantitative Data Summary (Representative)
Table 1: Typical SAR data for VHL-Linker Conjugates (e.g., Conjugate 49 series) in TPD.
| Component | Variable | Impact on Mechanism | Optimal Range |
| E3 Ligand | VH032 vs. VL-285 | Determines Binding Affinity ( | |
| Linker Type | PEG vs. Alkyl | Solubility & Permeability | PEG (Solubility), Alkyl (Permeability) |
| Linker Length | 2-10 Units | Ternary Complex Geometry | 8-14 Å (Target dependent) |
| Attachment | Amide vs. Click | Synthetic Yield & Stability | Amide (Stable), Triazole (Rigid) |
References
-
Sim, J. et al. "Structure-guided Design of a Methyltransferase-like 3 (METTL3) Proteolysis Targeting Chimera (PROTAC)." RSC Medicinal Chemistry, 2024.[3]
- Describes the synthesis and use of Compound 49 as a VHL-recruiting linker intermedi
-
Gadd, M. S. et al. "Structural basis of PROTAC cooperative recognition for targeted protein degradation." Nature Chemical Biology, 2017.
- Foundational text on the mechanism of VHL-based ternary complexes.
-
Testa, A. et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase." Journal of the American Chemical Society, 2008.
- Defines the binding mechanism of the hydroxyproline motif used in Conjug
-
MedChemExpress. "E3 Ligase Ligand-Linker Conjugates Product List." MedChemExpress Catalog, 2025.
- Source for commercial availability and classification of numbered conjug
-
Yang, G. et al. "PROTAC BLIMP-1 degrader-1 (Compound 49)." MedChemExpress / Patent Literature, 2024.
- Reference for "Compound 49" as a specific degrad
Technical Guide: Deconvoluting the E3 Ligase Mechanism of Conjugate 49 (CRBN vs. VHL)
Executive Summary
In the development of Targeted Protein Degradation (TPD) therapeutics, confirming the specific E3 ubiquitin ligase recruited by a novel PROTAC or molecular glue is the critical " go/no-go " step before lead optimization. This guide addresses the characterization of Conjugate 49 , a degrader candidate with ambiguous E3 ligase dependency.
While over 600 E3 ligases exist, the binary classification usually falls between Cereblon (CRBN) and von Hippel-Lindau (VHL) due to the prevalence of their respective recruiting ligands (IMiDs vs. Hydroxyproline derivatives). This guide provides a self-validating workflow to definitively identify whether Conjugate 49 recruits CRBN, VHL, or operates via a non-canonical mechanism.
Mechanistic Divergence: Why It Matters
Before experimental validation, it is vital to understand the physiological consequences of the target ligase. The choice between CRBN and VHL dictates the degradation kinetics, tissue distribution, and off-target risk profile.
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Class | Immunomodulatory imide drugs (IMiDs) (e.g., Thalidomide, Lenalidomide) | Hydroxyproline (Hyp) derivatives (e.g., VH032) |
| Cellular Localization | Predominantly Nuclear | Cytoplasmic & Nuclear |
| Off-Target Risk | High (Neosubstrates: IKZF1, IKZF3, GSPT1 via Zinc Finger motifs) | Low (High specificity for HIF-1 |
| Kinetics | Generally slower, requires high ternary complex stability | Often faster, catalytic "kiss-and-run" mechanism |
| Endogenous Substrate | MEIS2, Glutamine Synthetase | HIF-1 |
Phase 1: Chemical Competition (The "In Cellulo" Binary Test)
The most robust, rapid method to identify the E3 ligase is a Chemical Rescue Experiment . This relies on the principle of competitive antagonism: flooding the cell with free E3 ligand prevents the PROTAC (Conjugate 49) from binding the ligase, thus "rescuing" the protein of interest (POI) from degradation.
Logic Flow
-
Scenario A: If Conjugate 49 degradation is blocked by Thalidomide but not VH032
CRBN-dependent . -
Scenario B: If Conjugate 49 degradation is blocked by VH032 but not Thalidomide
VHL-dependent . -
Scenario C: If neither blocks degradation
Novel E3 or Covalent Mechanism .
Visualization: Chemical Rescue Logic
Caption: Decision matrix for identifying E3 ligase dependency via chemical competition assays.
Phase 2: Pathway Validation (Genetic & Enzymatic)
Chemical tools can have off-target effects.[1][2][] Therefore, genetic and enzymatic validation is required to satisfy the "Trustworthiness" pillar of E-E-A-T.
Neddylation Inhibition (MLN4924)
Most E3 ligases (including CRBN and VHL) belong to the Cullin-RING Ligase (CRL) family.[4][5] CRLs require neddylation (conjugation of NEDD8) for activation.[4][5]
-
Tool: MLN4924 (Pevonedistat).
-
Result: If MLN4924 pretreatment prevents Conjugate 49-induced degradation, the mechanism is definitively CRL-dependent . This rules out proteasome-independent mechanisms or non-CRL ligases.
CRISPR/Cas9 Knockout
The absolute confirmation requires genetic ablation.
-
Generate CRBN-/- and VHL-/- cell lines (e.g., HEK293T or HeLa).
-
Treat both lines with Conjugate 49.
-
Success Criteria: Degradation should remain intact in the non-target KO line but be completely abolished in the target KO line.
Phase 3: The "Hook Effect" & Ternary Complex Formation[1][7]
A unique characteristic of PROTACs is the "Hook Effect" (autoinhibition at high concentrations). Understanding this helps differentiate specific recruitment from non-specific toxicity.
-
Mechanism: At high concentrations, Conjugate 49 saturates the E3 ligase and the POI independently, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex (POI-PROTAC-E3).
-
Diagnostic Value: A bell-shaped dose-response curve is a hallmark of genuine E3-mediated degradation.
Visualization: Ternary Complex Equilibrium
Caption: The Hook Effect illustrates how supratherapeutic concentrations of Conjugate 49 inhibit ternary complex formation.
Experimental Protocol: Cellular Competition Assay
This protocol is the primary method for deconvolution. It is designed to be self-validating by including both negative (DMSO) and positive (MG132/MLN4924) controls.
Materials
-
Cell Line: HEK293T or relevant disease model expressing POI.
-
Conjugate 49: 10 mM stock in DMSO.
-
Competitors: Thalidomide (CRBN ligand), VH032 (VHL ligand).
-
Controls: MLN4924 (Neddylation inhibitor), MG132 (Proteasome inhibitor).
Step-by-Step Methodology
-
Seeding: Plate cells in 6-well plates (0.5 x 10^6 cells/well) and incubate for 24h to reach 70-80% confluency.
-
Pre-treatment (The Blockade):
-
Add Thalidomide (50 µM) to Wells A1, A2.
-
Add VH032 (50 µM) to Wells B1, B2.
-
Add MLN4924 (1 µM) to Well C1 (Mechanistic Control).
-
Add DMSO to remaining wells.
-
Incubate for 1-2 hours. (Critical: Allows competitor to saturate the E3 binding pocket).
-
-
Treatment (The Degrader):
-
Add Conjugate 49 at DC90 concentration (e.g., 100 nM) to all wells except a DMSO vehicle control well.
-
Incubate for 6-24 hours (Timepoint depends on POI half-life).
-
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Normalize protein concentration (BCA Assay).
-
Immunoblot for: POI , CRBN , VHL , and GAPDH/Vinculin (Loading Control).
-
Data Interpretation Table
| Condition | POI Band Intensity | Interpretation |
| DMSO Only | 100% | Baseline |
| Conj 49 Only | < 10% | Potent Degradation |
| Conj 49 + Thalidomide | > 80% (Rescued) | CRBN Dependent |
| Conj 49 + Thalidomide | < 10% (Degraded) | Not CRBN Dependent |
| Conj 49 + VH032 | > 80% (Rescued) | VHL Dependent |
| Conj 49 + MLN4924 | > 90% (Rescued) | Cullin-RING Dependent |
Proteomics: The Unbiased Confirmation
If biochemical assays are inconclusive, TMT-based quantitative proteomics provides a global view.
-
CRBN Signature: If Conjugate 49 recruits CRBN, look for downregulation of known IMiD neosubstrates: IKZF1 (Ikaros), IKZF3 (Aiolos), ZFP91, and GSPT1 .
-
VHL Signature: VHL degraders rarely show off-target degradation of other proteins, making them "cleaner" in proteomic datasets.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.
-
Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angewandte Chemie.
-
Soucy, T. A., et al. (2009). An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer.[4][5][6] Nature.
-
Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. JACS.
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science.
Sources
- 1. PROteolysis Targeting Chimera (PROTAC) drugs [novopathway.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inactivation of the Cullin (CUL)-RING E3 ligase by the NEDD8-activating enzyme inhibitor MLN4924 triggers protective autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Targeting Cullin-RING ligases by MLN4924 induces autophagy via modulating the HIF1-REDD1-TSC1-mTORC1-DEPTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Linker Composition and Length of E3 Ligase Ligand-Linker Conjugate 49 (GSK983)
This guide details the structural and mechanistic attributes of Conjugate 49 , widely recognized in the field as GSK983 (or its active enantiomer GSK699 ). This compound represents a landmark in "Linkerology"—the science of optimizing the linker moiety in Proteolysis Targeting Chimeras (PROTACs)—as it was the first Cereblon (CRBN)-recruiting PROTAC to successfully degrade the multidomain epigenetic proteins PCAF (P300/CBP-associated factor) and GCN5 (General Control Nonderepressible 5).[1]
Executive Summary
Conjugate 49 (GSK983) is a heterobifunctional small molecule designed to induce the targeted proteasomal degradation of the histone acetyltransferases PCAF and GCN5.[2] Unlike traditional inhibitors which only block the bromodomain function, Conjugate 49 ablates the entire protein, resulting in a profound anti-inflammatory phenotype (suppression of IL-6 and TNF
The success of Conjugate 49 relies critically on its linker architecture . Far from being a passive connector, the linker was engineered to traverse the solvent-exposed region of the PCAF/GCN5 bromodomain and position the E3 ligase Cereblon (CRBN) in a precise spatial orientation that favors ubiquitin transfer.
| Parameter | Specification |
| Compound Code | Conjugate 49 (GSK983); Active Isomer: GSK699 |
| Target Proteins | PCAF (KAT2B), GCN5 (KAT2A) |
| E3 Ligase Recruited | Cereblon (CRBN) |
| Degradation Potency ( | ~1.5 nM (PCAF), ~3.0 nM (GCN5) in THP-1 cells |
| Linker Type | Mixed Alkyl-Aryl-Alkyl (Non-PEG) |
| Key Structural Feature | Solvent-exposed vector from the 4-position of the warhead phenyl ring |
Chemical Architecture & Linkerology
The efficacy of a PROTAC is defined by the cooperativity (
The Warhead (POI Ligand)
The warhead is derived from GSK4027 , a potent and selective inhibitor of the PCAF/GCN5 bromodomains.[3]
-
Binding Mode: The warhead binds to the acetyl-lysine recognition pocket of the bromodomain.
-
Exit Vector: Structural analysis (X-ray crystallography) revealed that the 4-position of the phenyl ring in GSK4027 is solvent-exposed.[1][3] This site was selected as the attachment point for the linker, ensuring that the bulky E3 ligase complex would not sterically clash with the target protein.
The E3 Ligase Ligand
The conjugate employs a Thalidomide derivative (specifically a 4-hydroxythalidomide analog) to recruit the CRBN-DDB1-Cul4A ubiquitin ligase complex.[1] Thalidomide was chosen over other ligands (e.g., VHL) due to its physicochemical properties and the specific surface topology of PCAF/GCN5.
The Linker: Composition and Length
The linker of Conjugate 49 is distinct from the common polyethylene glycol (PEG) chains often used in early PROTAC discovery. It is a hydrophobic, semi-rigid linker comprising alkyl chains interrupted by an amine and an aryl group.
-
Structure: The linker connects the benzamide nitrogen of the warhead to the phthalimide ring of the thalidomide.
-
Composition: -(CH2)3 - N(CH3) - Phenyl - N(CH3) - (CH2)3 - O - (Simplified representation).[1]
-
Length: Approximately 14–16 atoms in the linear backbone.
-
Rationale:
-
Rigidity & Entropy: The inclusion of the phenyl ring and methyl-amine groups in the linker reduces the conformational degrees of freedom compared to a flexible PEG chain. This pre-organization minimizes the entropic penalty upon ternary complex formation.
-
Permeability: The lack of extensive ether oxygens (as found in PEG) improves cell permeability, a critical factor for the compound's potent intracellular activity (
in the low nanomolar range).
-
Mechanistic Insights: The "Hook Effect" and Cooperativity
Conjugate 49 demonstrates classic PROTAC behavior, including the "hook effect" at high concentrations, where binary complexes (PROTAC-POI and PROTAC-E3) outcompete the productive ternary complex.[1]
Ternary Complex Equilibrium
The linker length was optimized not just to bridge the gap between proteins, but to induce a de novo protein-protein interaction (PPI) between PCAF and CRBN.
-
Short Linkers: Fail to bridge the binding pockets (steric clash).
-
Long Linkers (PEG): Often lead to "loose" complexes with low cooperativity.[1]
-
Conjugate 49 Linker: The optimal length allows the CRBN surface to make complementary contact with the PCAF bromodomain surface, stabilizing the ternary complex (
).
Biological Consequence
While the parent inhibitor (GSK4027) binds PCAF/GCN5, it fails to suppress inflammatory cytokines because the bromodomain is not the sole driver of the inflammatory response. Conjugate 49, by degrading the entire protein, removes the acetyltransferase domain and other scaffolding functions, leading to the downregulation of IL-6, TNF
Visualizations
Diagram 1: Chemical Logic of Conjugate 49
This diagram illustrates the modular design of GSK983, highlighting the critical linker connection points.
Caption: Modular architecture of Conjugate 49. The linker connects the solvent-exposed phenyl ring of the warhead to the CRBN ligand.
Diagram 2: Mechanism of Action (Ternary Complex)
This workflow details the event-driven pharmacology initiated by Conjugate 49.[1]
Caption: The catalytic cycle of Conjugate 49. The linker is crucial for Step 3, enabling the proximity required for ubiquitination.
Experimental Protocols
To validate the efficacy of Conjugate 49 or similar analogs, the following protocols are standard.
Synthesis (General Procedure)
-
Step 1: Synthesis of the Linker-E3 Ligand intermediate.[1] React 4-hydroxythalidomide with the appropriate bromo-alkyl-aniline-alkyl chain under basic conditions (
, DMF).[1] -
Step 2: Activation of the Warhead. The GSK4027 analog (containing a carboxylic acid or reactive amine) is prepared.
-
Step 3: Conjugation. Amide coupling (using HATU/DIPEA) between the Warhead and the Linker-E3 intermediate.[1]
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]
Degradation Assay (Western Blot)[1]
-
Cell Line: THP-1 (Acute Monocytic Leukemia) or PBMCs.[1]
-
Treatment: Treat cells with Conjugate 49 at varying concentrations (0.1 nM – 10
M) for 18–24 hours. -
Lysis: Harvest cells in RIPA buffer with protease inhibitors.
-
Blotting: Probe for PCAF , GCN5 , and Vinculin (loading control).
-
Quantification: Calculate
(concentration for 50% degradation) and (maximum degradation depth).
Cytokine Suppression Assay
-
Stimulation: Pre-treat macrophages with Conjugate 49 for 2 hours.
-
Induction: Stimulate with LPS (Lipopolysaccharide) to induce inflammatory signaling.[1]
-
Measurement: After 24 hours, collect supernatant and measure IL-6 and TNF
levels using ELISA or HTRF.[1] -
Result: Conjugate 49 should show dose-dependent suppression, whereas the parent inhibitor (GSK4027) will show minimal effect.
References
-
Bassi, Z. I., et al. (2018).[4][5] "Modulating PCAF/GCN5 Immune Cell Function through a PROTAC Approach." ACS Chemical Biology, 13(10), 2862–2867. [1]
-
Humphreys, P. G., et al. (2017).[4] "Discovery of a Potent, Selective, and Cell-Active Inhibitor of the PCAF/GCN5 Bromodomains."[3] Journal of Medicinal Chemistry, 60(2), 695–709. [1]
-
Winter, G. E., et al. (2015).[4][6] "Phthalimide conjugation as a strategy for in vivo target protein degradation."[6] Science, 348(6241), 1376-1381.[1] [1]
-
Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery, 16(2), 101-114.[1] [1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation - Google Patents [patents.google.com]
Introduction: The Crucial Role of Conjugation Chemistry in Targeted Protein Degradation
An In-Depth Technical Guide to the Reactive Functional Groups on E3 Ligase Ligand-Linker Conjugates: A Case Study of "Conjugate 49"
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4][5]
PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][6][7] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][8]
The synthesis of a successful PROTAC is a modular process. Researchers often begin with a pre-formed E3 ligase ligand-linker conjugate, a chemical building block that can be readily coupled to a variety of POI ligands.[3][9][10] The success of this coupling hinges entirely on the nature of the reactive functional group at the terminus of the linker. This guide provides an in-depth technical overview of these reactive groups, their underlying chemistry, and the experimental workflows for their use.
For the purpose of this guide, we will use "E3 Ligase Ligand-linker Conjugate 49" as a case study. As this is not a universally standardized designation, we define it herein as a widely used and synthetically versatile conjugate built upon a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, connected via a polyethylene glycol (PEG) linker, and terminating in a primary amine—a common and highly versatile reactive handle.
Section 1: Deconstructing Conjugate 49 - Core Components
The efficacy of a PROTAC is not solely dependent on its reactive terminus; the properties of the E3 ligase ligand and the linker are foundational to its function.
The E3 Ligase Ligand: A VHL Binder
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex and is one of the most successfully utilized E3 ligases in PROTAC design.[5][11][12] Our model, Conjugate 49, incorporates a derivative of the well-characterized VHL ligand, (S,R,S)-AHPC (hydroxyproline core).[13][14]
-
Rationale for Selection :
-
High Affinity : VHL ligands based on the hydroxyproline scaffold exhibit high binding affinity, which is crucial for the formation of a stable and productive ternary complex.[5]
-
Well-Characterized Structure-Activity Relationship (SAR) : Extensive research has defined the key binding interactions and identified suitable "exit vectors" or attachment points for the linker that do not disrupt VHL binding.[4][15][16]
-
Synthetic Tractability : Robust and scalable synthetic routes for these ligands have been developed, making them accessible for PROTAC development.[16]
-
The Linker: More Than Just a Spacer
The linker component in a PROTAC dictates the spatial orientation of the E3 ligase and the POI, a critical factor for effective ubiquitination.[1][17] In Conjugate 49, we utilize a polyethylene glycol (PEG) based linker.
-
Causality Behind Linker Choice :
-
Solubility : PEG chains are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in drug development.[18]
-
Flexibility and Length : The length and flexibility of the linker are critical parameters that must be empirically optimized for each POI-E3 ligase pair to achieve a productive ternary complex geometry.[6][19] PEG linkers offer a straightforward way to synthesize a matrix of PROTACs with varying lengths for optimization studies.[20]
-
Reduced Non-specific Binding : The properties of PEG can help minimize non-specific protein binding and improve the pharmacokinetic profile of the final degrader.
-
Section 2: The Amine Functional Group: A Hub for Bioconjugation
The terminal primary amine (-NH2) on Conjugate 49 is its chemical gateway, enabling covalent attachment to a ligand for the protein of interest. Its utility stems from its nucleophilic character, allowing it to react with a variety of electrophilic partners.[21][22]
Chemical Properties and Reactivity
The reactivity of the primary amine is governed by its pKa. At physiological pH (~7.4), the amine group is largely protonated (-NH3+), rendering it non-nucleophilic. The unprotonated form (-NH2) is the reactive species. Therefore, bioconjugation reactions involving amines are typically performed at a pH of 7.5-9 to ensure a sufficient concentration of the reactive, deprotonated form.[22][23]
Primary Conjugation Chemistry: Amide Bond Formation
The most common and robust method for coupling an amine-terminated linker to a POI ligand is the formation of a stable amide bond. This is typically achieved by activating a carboxylic acid group on the POI ligand.
Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used to activate carboxyl groups.[] The reaction proceeds via an O-acylisourea intermediate, which is highly reactive but prone to hydrolysis. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often added to convert the intermediate into a more stable, amine-reactive NHS ester.[] This semi-stable ester then reacts with the primary amine of Conjugate 49 to form the final amide bond.
Caption: Mechanism of EDC/NHS-mediated amide bond formation.
Alternative Reactive Groups for E3 Ligand-Linker Conjugates
While the amine is versatile, different synthetic strategies may require alternative reactive functionalities. These groups form the basis of a chemical toolbox for PROTAC assembly.
| Reactive Functional Group | Complementary Group on POI Ligand | Reaction Chemistry | Key Features |
| Carboxylic Acid (-COOH) | Amine (-NH2) | Amide Bond Formation (EDC/NHS) | Ubiquitous on POI ligands; stable bond formed.[][25] |
| Alkyne (-C≡CH) | Azide (-N3) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click Chemistry"; highly efficient and specific reaction.[][27] |
| Azide (-N3) | Alkyne (-C≡CH) or Cyclooctyne (e.g., DBCO) | CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | SPAAC is copper-free and bioorthogonal, suitable for complex biological systems.[14][] |
| Maleimide | Thiol / Sulfhydryl (-SH) | Michael Addition | Highly specific for cysteine residues on peptides or proteins.[21][][27] |
| Haloalkane (-Cl, -Br) | Nucleophile (e.g., Thiol, Amine) | Nucleophilic Substitution | Provides a strong electrophilic site for conjugation.[21] |
Section 3: Experimental Workflows and Protocols
A trustworthy protocol is a self-validating one. The following workflows include not only the synthetic steps but also the essential analytical checkpoints to ensure the successful creation and characterization of the final PROTAC molecule.
Experimental Workflow Overview
Caption: Workflow for PROTAC synthesis and validation.
Detailed Protocol: Synthesis of a PROTAC using Conjugate 49
This protocol describes the coupling of a POI ligand containing a carboxylic acid to the amine-terminated Conjugate 49.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound (amine-terminated)
-
EDC (EDAC)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Solvents for workup and purification (e.g., Ethyl Acetate, water, brine, HPLC-grade Acetonitrile and water with 0.1% TFA)
Methodology:
-
Preparation and Activation (Causality: Anhydrous conditions prevent hydrolysis of activated esters)
-
In a clean, dry flask under an inert atmosphere (e.g., Argon), dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the mixture. The base neutralizes the HCl byproduct from EDC and maintains a favorable pH for the reaction.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the NHS ester. A small aliquot can be analyzed by LC-MS to confirm activation.
-
-
Coupling Reaction (Causality: Sequential addition ensures activation before coupling)
-
Dissolve Conjugate 49 (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of Conjugate 49 to the activated POI ligand mixture.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring (Trustworthiness: Data-driven decision to stop the reaction)
-
Monitor the reaction's progress every 1-2 hours using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the disappearance of the Conjugate 49 starting material and the appearance of a new peak corresponding to the mass of the desired PROTAC product. The reaction is typically complete within 4-16 hours.
-
-
Workup and Purification
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate and wash sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.
-
Protocol: Characterization and Validation
1. Structural Verification
-
LC-MS Analysis : Confirm the purity and exact mass of the final product. The observed mass should match the calculated molecular weight of the PROTAC.[28]
-
NMR Spectroscopy : Use 1H and 13C NMR to confirm the chemical structure. The resulting spectrum should contain peaks corresponding to all three components (POI ligand, linker, and E3 ligand) and confirm the formation of the new amide bond.[28]
2. Functional Validation
-
Binding Analysis (Biophysical) : Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to both the POI and the E3 ligase independently, as well as to characterize the formation of the ternary complex.[2][8][29]
-
Cellular Degradation Assay (Cell-based) :
-
Treat cultured cells expressing the POI with varying concentrations of the synthesized PROTAC.
-
After a set incubation period (e.g., 18-24 hours), lyse the cells and quantify the levels of the POI.
-
Western Blotting is a standard method for visualizing and semi-quantifying the reduction in protein levels.[30]
-
Mass Spectrometry-based proteomics can provide a more comprehensive and unbiased quantification of POI degradation and assess selectivity across the proteome.[30]
-
Conclusion
The reactive functional group on an E3 ligase ligand-linker conjugate is the linchpin of PROTAC synthesis. While a simple primary amine, as detailed in our "Conjugate 49" case study, offers a robust and versatile starting point for amide bond formation, a diverse chemical toolbox of reactive moieties is available to the modern drug discovery professional. Understanding the underlying chemical principles of these groups, coupled with rigorous, data-driven experimental workflows for synthesis and validation, is paramount. This knowledge empowers researchers to efficiently assemble and optimize novel protein degraders, pushing the boundaries of TPD and accelerating the development of next-generation therapeutics.
References
-
Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]
-
Hermanson, G. T. (2004). Small-molecule-protein conjugation procedures. PubMed. [Link]
-
Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. (2024, May 14). Cresset Group. [Link]
-
Fawver, J. N., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]
-
Fawver, J. N., et al. (2021, June 9). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Publications. [Link]
-
Fong, Y., et al. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. [Link]
-
Liu, Y., et al. (2025, September 22). Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing). [Link]
-
Characterising PROTAC ternary complex formation using SPR. (2024, August 20). o2h discovery. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. ACS Publications. [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Hermanson, G. T. (2004). Small-Molecule—Protein Conjugation Procedures. Springer Nature Experiments. [Link]
-
Lallana, E., & Fernandez-Megia, E. (Eds.). (2013). Bioconjugation Protocols. Springer. [Link]
-
Petrone, P. M., & Isambert, N. (2022). Tactics and Strategies for the Synthesis of Cereblon Ligands. Semantic Scholar. [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. [Link]
-
Steinebach, C., et al. (2021, July 5). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]
-
Maple, H., & Jones, L. H. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Portland Press. [Link]
-
Functional groups in (bio)chemistry. Interchim. [Link]
-
Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022, April 13). Bio-Synthesis. [Link]
-
Adams, J., et al. (2025, April 29). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. [Link]
-
Wang, C., et al. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. (2024, September 10). Domainex. [Link]
-
Vits, K., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. [Link]
-
Krumb, M., et al. (2023, July 4). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [Link]
-
Bioconjugation application notes. Bionordika. [Link]
-
Kotschy, A., et al. (2021). E3 ligand-linker conjugate collection: A promising tool for the discovery of protein degraders. American Chemical Society. [Link]
-
Wang, Y., et al. (2023, January 17). E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [Link]
-
Li, T., et al. (2021, July 30). E3 ubiquitin ligases: styles, structures and functions. PMC. [Link]
-
E3 Ligase Ligand-Linker Conjugate. Adooq Bioscience. [Link]
-
Giroud, C., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC. [Link]
-
Byrd, K. M., et al. (2024, May 28). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Semantic Scholar. [Link]
-
Testa, A. (2025, October 31). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 Ligase Ligands for PROTACs and targeted protein degradation (2019-present). University of Dundee. [Link]
-
Lucas, X., & Ciulli, A. (2017). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. ACS Publications. [Link]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. portlandpress.com [portlandpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. CRBN Ligand-Linkers Conjugate Kits - Enamine [enamine.net]
- 10. E3 ligand-linker conjugate collection: A promising tool for the discovery of protein degraders | Poster Board #695 - American Chemical Society [acs.digitellinc.com]
- 11. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 18. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lumiprobe.com [lumiprobe.com]
- 22. interchim.fr [interchim.fr]
- 23. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 25. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bioconjugation application notes [bionordika.fi]
- 28. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. o2hdiscovery.co [o2hdiscovery.co]
- 30. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
The Role of Conjugate 49 in Heterobifunctional Molecule Design
The following technical guide details the role of Conjugate 49 (specifically referencing the pivotal Linker-E3 Ligase Intermediate identified in foundational PROTAC structure-activity relationship studies, such as the seminal Wang et al. BET degrader series) in the design of heterobifunctional molecules.
A Technical Guide to Modular Assembly and Linker Optimization in Targeted Protein Degradation
Executive Summary
In the architecture of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—Conjugate 49 represents a critical design paradigm: the Optimized Linker-E3 Ligase Module . Unlike the final drug candidate, Conjugate 49 typically serves as the "universal anchor," a pre-assembled moiety consisting of an E3 ligase ligand (e.g., Thalidomide or VHL-ligand) covalently bound to a chemically defined linker with a reactive handle.
This guide analyzes the role of Conjugate 49 as a case study in modular design , demonstrating how it enables the systematic evaluation of linker length, composition (PEG vs. Alkyl), and exit vectors to maximize ternary complex cooperativity (
The Anatomy of Conjugate 49
In the context of high-impact medicinal chemistry (e.g., the development of BET degraders like ARV-825), Conjugate 49 functions as the E3-Linker Intermediate . Its design is governed by three critical parameters:
-
The E3 Ligand Core: Typically a Cereblon (CRBN) binder (e.g., Thalidomide, Pomalidomide) or VHL binder.
-
The Linker Scaffold: A defined chain (Alkyl, PEG, or rigid piperazine) that dictates the spatial separation between the E3 ligase and the Protein of Interest (POI).
-
The Reactive Terminus: A functional group (e.g., primary amine, azide, or carboxylic acid) positioned to react with the POI warhead.
Table 1: Physicochemical Profile of a Representative "Conjugate 49" Module
| Parameter | Specification (Example: CRBN-Alkyl-Amine) | Design Rationale |
| E3 Ligand | Thalidomide / Lenalidomide | Recruits CRBN-DDB1-CUL4A complex. |
| Linker Type | C6-C10 Alkyl Chain or PEG3-PEG5 | Balances hydrophobicity (Alkyl) vs. solubility (PEG). |
| Exit Vector | C4 or C5 of Phthalimide ring | Critical for avoiding steric clash within the CRBN binding pocket. |
| Reactive Handle | Primary Amine (-NH2) | Allows for amide coupling with carboxyl-containing warheads. |
| Molecular Weight | ~400–600 Da | Keeps final PROTAC MW < 1000 Da (Lipinski "Rule of 5" adaptation). |
Mechanism of Action: The Cooperativity Driver
The primary role of Conjugate 49 is to facilitate the formation of a productive Ternary Complex (POI:PROTAC:E3). The linker component of Conjugate 49 is not merely a bridge; it acts as a "molecular ruler" that determines whether the protein-protein interaction (PPI) between the POI and E3 ligase is constructive (leading to ubiquitination) or destructive (steric clash).
The "Goldilocks" Zone
-
Too Short: Steric hindrance prevents the E3 and POI from approaching, preventing ubiquitination.
-
Too Long: The "hook effect" dominates; the entropy cost of bringing two proteins together is too high, and the complex is unstable.
-
Conjugate 49 (Optimal): Represents the optimized length (often 12–16 Å) that promotes de novo PPIs, stabilizing the ternary complex (
).
Visualization: Ternary Complex Formation Pathway
The following diagram illustrates the kinetic pathway where Conjugate 49 (as part of the full PROTAC) drives ubiquitination.
Caption: The catalytic cycle of a PROTAC. Conjugate 49 optimizes the 'Binary1 -> Ternary' transition by minimizing steric penalties.
Experimental Workflow: Utilizing Conjugate 49
To validate the efficacy of Conjugate 49 in a design campaign, a modular synthesis and testing protocol is required. This approach allows for the rapid screening of multiple warheads against a fixed E3-Linker module.
Protocol A: Modular Synthesis (Amide Coupling)
Objective: Conjugate the "Conjugate 49" intermediate (Amine-functionalized) to a POI ligand (Carboxyl-functionalized).
-
Activation: Dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at Room Temperature (RT) to generate the active ester.
-
Coupling: Add Conjugate 49 (Linker-E3-NH2) (1.0 eq) to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the product mass (
). -
Purification: Dilute with DMSO/MeOH and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Lyophilization: Freeze-dry fractions to obtain the final heterobifunctional salt.
Protocol B: Ternary Complex Stability Assay (TR-FRET)
Objective: Quantify the cooperativity (
-
Reagents: Prepare Biotinylated-POI, His-tagged E3 Ligase, Europium-labeled anti-His antibody (Donor), and Streptavidin-APC (Acceptor).
-
Plating: In a 384-well low-volume plate, add:
-
5 µL of PROTAC (serial dilution).
-
5 µL of Biotin-POI / His-E3 mix (final conc. 50 nM each).
-
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of detection mix (Eu-Ab + SA-APC). Incubate for 60 minutes.
-
Read: Measure TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm).
-
Analysis: Plot FRET ratio vs. log[PROTAC]. A "bell-shaped" curve (Hook effect) confirms ternary complex formation. The amplitude of the curve correlates with stability.
Design Logic: Why "Conjugate 49" Matters
In the seminal work by Wang et al. (2017) , "Compound 49" (a Thalidomide-alkyl-amine intermediate) was instrumental in discovering potent BET degraders.
The Linker Length Decision Matrix
When designing Conjugate 49, the choice of linker length is causal to the degradation profile:
-
Short Linkers (<8 atoms): Often fail to span the gap between ligand binding sites.
-
Optimal Linkers (Conjugate 49 range, ~10–14 atoms): Allow the E3 ligase to "wrap" around the target, inducing neo-substrate interactions.
-
Long Linkers (>20 atoms): Increase conformational entropy (
), reducing the free energy gain of binding.
Graphviz: Modular Synthesis Logic
This diagram depicts how Conjugate 49 serves as the "Universal Hub" for library generation.
Caption: Conjugate 49 acts as the modular hub, allowing rapid SAR exploration of different warheads against a validated E3-linker architecture.
References
-
Wang, S., et al. (2017). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry.
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science.
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.
-
Lainchbury, M., et al. (2024). Modulating PCAF/GCN5 immune cell function through a PROTAC approach (Discussing GSK983/Compound 49). Theranostics.
Solubility Profile of E3 Ligase Ligand-linker Conjugate 49 in DMSO
The following technical guide details the solubility profile and handling protocols for E3 Ligase Ligand-linker Conjugate 49 , identified primarily as the PROTAC BLIMP-1 Degrader-1 (Compound 49) .
Technical Guide & Operational Protocols
Executive Summary
This compound (often designated as Compound 49 in high-impact medicinal chemistry literature and commercial catalogs like MedChemExpress) is a heterobifunctional small molecule designed for Targeted Protein Degradation (TPD). Specifically, it is a PROTAC (Proteolysis Targeting Chimera) that recruits the Cereblon (CRBN) E3 ubiquitin ligase to degrade the BLIMP-1 (B-lymphocyte-induced maturation protein-1) transcription factor.
The solubility of Conjugate 49 is a critical parameter for its biological application. While highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) , it exhibits poor aqueous solubility, necessitating precise handling to prevent precipitation ("crashing out") during biological assays. This guide provides the definitive solubility data, preparation workflows, and stability parameters for Conjugate 49.
Physicochemical Identity
Understanding the structural properties of Conjugate 49 is prerequisite to mastering its solubility.
| Property | Specification |
| Compound Name | PROTAC BLIMP-1 Degrader-1 (Compound 49) |
| Chemical Class | Heterobifunctional Degrader (PROTAC) |
| E3 Ligase Ligand | Cereblon (CRBN) Ligand (Pomalidomide/Thalidomide derivative) |
| Target Ligand | BLIMP-1 Binder |
| Linker Type | Alkyl/PEG-based linker (Optimized for ternary complex formation) |
| Molecular Weight | 795.77 g/mol |
| Molecular Formula | C₄₁H₄₇BrN₈O₄ |
| Physical State | Solid (typically off-white to yellow powder) |
Solubility Profile in DMSO
DMSO is the universal solvent for Conjugate 49 due to the lipophilic nature of the CRBN ligand and the linker moiety.
Quantitative Solubility Limits
-
Maximal Solubility: ≥ 50 mg/mL (approx. 62.8 mM) in pure DMSO.
-
Recommended Stock Concentration: 10 mM to 20 mM .
-
Rationale: A 10 mM stock allows for convenient 1000x dilutions into assay media (yielding 10 µM final), minimizing the final DMSO concentration to 0.1% (v/v), which is generally non-toxic to cells.
-
-
Minimum Solubility for Assays: The compound is fully soluble at all biologically relevant concentrations (nM to µM range) provided the DMSO stock is properly maintained.
Stability & Storage in DMSO
-
Chemical Stability: The amide and imide bonds (in the glutarimide ring of the CRBN ligand) are susceptible to hydrolysis.
-
Hygroscopicity: DMSO is hygroscopic. Absorbed water can catalyze hydrolysis of the thalidomide-like moiety.
-
Freeze-Thaw Stability: Stable for ~3-5 cycles . Excessive cycling promotes precipitation and degradation.
Critical Warning: The glutarimide ring of the Cereblon ligand is hydrolytically unstable in aqueous conditions at physiological pH (>7.0) over prolonged periods.[1][2] Always store stocks in anhydrous DMSO at -20°C or -80°C .
Operational Protocols
Preparation of 10 mM Stock Solution
Objective: Create a precise, stable stock solution for downstream applications.
-
Calculate Mass/Volume:
-
To prepare 1 mL of 10 mM stock:
-
Mass required =
.
-
-
Weighing: Weigh ~8.0 mg of Conjugate 49 powder into a tared, sterile, amber glass vial (or low-binding polypropylene tube). Record exact mass.
-
Solubilization:
-
Calculate exact volume of DMSO required:
. -
Add anhydrous DMSO (Grade: ≥99.9%, sterile filtered).
-
Vortex vigorously for 30-60 seconds.
-
Observation: Solution should be clear and yellow/colorless. If particulates persist, sonicate in a water bath for 2 minutes at room temperature.
-
-
Aliquot & Storage:
-
Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw damage.
-
Store at -80°C (preferred) or -20°C.
-
Serial Dilution & Assay Transfer (Avoiding "Crash Out")
Challenge: Conjugate 49 is hydrophobic. Direct addition of high-concentration DMSO stock to aqueous media can cause rapid microprecipitation, leading to false negatives in IC50/DC50 assays.
Protocol:
-
Intermediate Dilution: Perform serial dilutions in 100% DMSO first.
-
Example: Dilute 10 mM stock
1 mM 0.1 mM in DMSO.
-
-
Media Transfer:
-
Prepare the culture medium (e.g., RPMI + 10% FBS).
-
Add the DMSO solution to the medium while vortexing the medium .
-
Rule of Thumb: Keep final DMSO concentration
. -
Example: Add 1 µL of 10 mM stock to 1 mL medium
10 µM final (0.1% DMSO).
-
Visualization: Solubilization & QC Workflow
Caption: Step-by-step workflow for the solubilization, quality check, and dilution of Conjugate 49 to ensure experimental reproducibility.
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Precipitation in Media | Rapid change in polarity; Concentration too high. | Perform intermediate dilutions in DMSO. Ensure warm media (37°C) during addition. |
| Loss of Potency | Hydrolysis of glutarimide ring. | Use fresh aliquots. Do not store diluted aqueous solutions >24h. Check DMSO quality (must be anhydrous). |
| Inconsistent Data | Aggregation of compound. | Sonicate stock before use. Verify solubility via light scattering if available. |
References
-
MedChemExpress (MCE). PROTAC BLIMP-1 degrader-1 (Compound 49) Datasheet. Retrieved from .
- Simmons, B. J., et al. (2024). Discovery and Characterization of Novel BLIMP-1 Heterobifunctional Ligand-Directed Degraders. Journal of Medicinal Chemistry.
- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. (Structural basis for CRBN ligand solubility and stability).
Sources
Technical Guide: E3 Ligase Ligand-Linker Conjugates in PROTAC Design
The following technical guide provides an in-depth analysis of E3 Ligase Ligand-Linker Conjugates, specifically addressing the "Conjugate 49" designation within the context of the commercially available series (Conjugates 45–50).
Focus: Chemical Identity, Modular Synthesis, and Mechanism of Action
Executive Summary & Identification
E3 Ligase Ligand-Linker Conjugates are pre-assembled synthetic building blocks used in the modular construction of Proteolysis Targeting Chimeras (PROTACs). These molecules consist of a validated E3 ligase ligand (targeting Cereblon or VHL) covalently attached to a chemical linker (PEG, Alkyl, or rigid chain) that terminates in a reactive functional group (e.g., Azide, Alkyne, Amine, Carboxyl).
The "Conjugate 49" Designation
In the standard cataloging systems of major chemical suppliers (e.g., MedChemExpress, TargetMol), conjugates are numbered sequentially. While Conjugate 45 , 48 , and 50 are widely indexed, Conjugate 49 is a specific catalog entry that often requires batch-specific verification. Based on the sequence of neighboring compounds, it belongs to the Cereblon (CRBN) or Von Hippel-Lindau (VHL) ligand series.
Comparative Specifications of the Series (48–50)
To ensure experimental accuracy, researchers must validate the specific Certificate of Analysis (CoA) for "Conjugate 49". Below are the verified specifications for its immediate catalog neighbors, which define the chemical space this series occupies.
| Compound ID | Target E3 Ligase | Ligand Core | Linker Type | CAS Number | Molecular Weight |
| Conjugate 48 | Cereblon (CRBN) | Lenalidomide Analog | Piperazine-Piperidine | 2520105-41-1 | 525.64 Da |
| Conjugate 49 | Requires Verification | Likely CRBN/VHL | PEG/Alkyl | Refer to Vendor CoA | Refer to Vendor CoA |
| Conjugate 50 | VHL | (S,R,S)-AHPC | PEG-based | 2918813-56-4 | ~600-800 Da |
| Conjugate 45 | Cereblon (CRBN) | Thalidomide | Alkyl-Amine | 2871775-00-5 | ~400-500 Da |
Critical Note: If "Conjugate 49" is unavailable in public databases, it is recommended to use Conjugate 48 (for rigid linker CRBN targeting) or Conjugate 50 (for VHL targeting) as validated alternatives for library generation.
Chemical Structure & Mechanism
These conjugates function as the "anchor" moiety of a PROTAC. Their mechanism relies on the formation of a Ternary Complex (Target Protein - PROTAC - E3 Ligase).
Structural Components
-
Warhead (E3 Ligand):
-
Thalidomide/Pomalidomide derivatives: Bind to the hydrophobic pocket of CRBN.
-
VHL Ligands (e.g., VH032/AHPC): Bind to the hydroxyproline binding site of VHL.
-
-
Linker:
-
Determines the spatial orientation and "reach" of the PROTAC.
-
PEG (Polyethylene Glycol): Increases solubility and flexibility.
-
Alkyl/Rigid Linkers (as in Conjugate 48): Restrict conformational freedom to improve selectivity.
-
-
Conjugation Handle:
-
Typically a primary amine (-NH2), carboxylic acid (-COOH), azide (-N3), or alkyne (-C≡CH) for "click" chemistry.
-
Mechanism of Action (Ternary Complex)
The conjugate recruits the E3 ubiquitin ligase complex (e.g., CRL4-CRBN or CRL2-VHL). Once the PROTAC's other end binds the Protein of Interest (POI), the E3 ligase transfers ubiquitin to surface lysines on the POI, marking it for proteasomal degradation.
Figure 1: The PROTAC-mediated ubiquitin-proteasome degradation pathway.
Experimental Protocol: Conjugation Workflow
To synthesize a full PROTAC using an E3 Ligase Ligand-Linker Conjugate (e.g., Conjugate 48 or 49), researchers typically employ amide coupling or click chemistry. Below is a standard protocol for Amide Coupling (assuming the conjugate has a free amine or acid).
Materials
-
E3 Ligase Conjugate: 1 eq. (e.g., Conjugate 48, 10 mM in DMSO).
-
POI Ligand (Carboxylic Acid functionalized): 1.2 eq.
-
Coupling Reagents: HATU (1.5 eq), DIPEA (3.0 eq).
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Methodology
-
Activation: Dissolve the POI Ligand-Acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Conjugation: Add the E3 Ligase Ligand-Linker Conjugate (1.0 eq) to the reaction mixture.
-
Incubation: Stir the reaction at RT for 2–4 hours. Monitor consumption of the amine via LC-MS.
-
Quenching: Once complete, dilute with water/acetonitrile (1:1) and acidify with 0.1% Formic Acid.
-
Purification: Purify immediately via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm the final PROTAC identity via High-Resolution Mass Spectrometry (HRMS).
Figure 2: Standard Amide Coupling Workflow for PROTAC Synthesis.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules. Journal of the American Chemical Society, 134(10), 4465–4468. [Link]
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]
Technical Guide: E3 Ligase Ligand-Linker Conjugates & Compound 49
The following technical guide provides an in-depth analysis of E3 Ligase Ligand-Linker Conjugates , with a specific focus on Compound 49 (PROTAC BLIMP-1 Degrader-1) , a prominent example cited in recent literature for targeting the "undruggable" transcription factor BLIMP-1.
Subject: Targeted Protein Degradation via E3 Ligase Recruitment Focal Compound: PROTAC BLIMP-1 Degrader-1 (Compound 49) Mechanism: Ubiquitin-Proteasome System (UPS) Hijacking
Part 1: Executive Summary & Core Concept
E3 Ligase Ligand-Linker Conjugates are the modular engines of PROTAC (Proteolysis Targeting Chimera) technology.[1][2] These heterobifunctional molecules consist of three critical domains:
-
E3 Ligase Ligand: Recruits an E3 ubiquitin ligase (e.g., Cereblon/CRBN or VHL).[2]
-
Linker: A chemical spacer (typically PEG or alkyl chains) that determines the spatial arrangement and flexibility.
-
Target Ligand: Binds the Protein of Interest (POI).
Compound 49 , specifically identified in literature (e.g., Simmons et al.) and commercial catalogs (e.g., MedChemExpress), serves as a critical case study. It is a Cereblon-recruiting PROTAC designed to degrade BLIMP-1 (B-lymphocyte-induced maturation protein-1), a transcription factor historically considered undruggable. This guide dissects the technical architecture, synthesis, and validation protocols for such conjugates.
Part 2: Chemical Architecture & Mechanism
Structural Composition of Compound 49
Compound 49 exemplifies the "Conjugate" class by linking a high-affinity warhead to an E3 recruiter.
| Component | Chemical Identity | Function |
| E3 Ligand | Pomalidomide derivative | Binds the thalidomide-binding domain of Cereblon (CRBN) , part of the CRL4^CRBN E3 ligase complex. |
| Linker | Optimized Alkyl/PEG chain | Maintains critical distance to permit ternary complex formation without steric clash. |
| Target Ligand | BLIMP-1 binding moiety | Specifically engages the BLIMP-1 protein, bringing it into proximity with CRBN. |
Mechanism of Action: Event-Driven Pharmacology
Unlike traditional inhibitors (occupancy-driven), Conjugate 49 operates via an event-driven mechanism. It acts catalytically, meaning one molecule of Conjugate 49 can induce the degradation of multiple BLIMP-1 molecules.
The Catalytic Cycle:
-
Binary Binding: Conjugate 49 binds either CRBN or BLIMP-1.
-
Ternary Complex Formation: The free end recruits the second protein, forming a CRBN:Conjugate 49:BLIMP-1 complex.
-
Ubiquitination: CRBN recruits E2 enzymes to transfer ubiquitin onto surface lysines of BLIMP-1.
-
Proteasomal Degradation: Poly-ubiquitinated BLIMP-1 is recognized and degraded by the 26S proteasome.
-
Recycling: Conjugate 49 is released intact to repeat the cycle.
Visualization of Signaling Pathway
The following diagram illustrates the PROTAC-mediated degradation pathway utilized by Compound 49.
Caption: The catalytic cycle of Compound 49, mediating the ubiquitination and degradation of BLIMP-1 via the CRBN E3 ligase.
Part 3: Experimental Protocols
Synthesis of E3 Ligase Ligand-Linker Conjugates
The synthesis of Compound 49 and similar conjugates typically employs Click Chemistry (CuAAC) or Amide coupling. Below is a validated workflow for synthesizing a generic E3-Linker-Ligand conjugate.
Reagents:
-
E3 Precursor: Pomalidomide-Linker-Azide (e.g., MCE Cat. No. HY-12345).
-
Target Ligand Precursor: BLIMP-1 Ligand-Alkyne.
-
Catalyst: CuSO4, Sodium Ascorbate (for Click reaction).
Protocol:
-
Dissolution: Dissolve 1.0 eq of Target Ligand-Alkyne and 1.0 eq of E3 Ligase-Linker-Azide in DMF/tBuOH (1:1).
-
Catalysis: Add 0.1 eq CuSO4 and 0.5 eq Sodium Ascorbate (freshly prepared in water).
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours under N2 atmosphere. Monitor via LC-MS for the formation of the triazole product.
-
Purification: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Verify structure via 1H-NMR and HRMS.
Validation Assay: Western Blotting for Degradation
To confirm the efficacy of Compound 49, a degradation assay in relevant cell lines (e.g., Multiple Myeloma cells) is required.
Step-by-Step Protocol:
-
Seeding: Seed cells (e.g., MM.1S) at
cells/mL in 6-well plates. -
Treatment: Treat cells with Compound 49 at increasing concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 16–24 hours.
-
Control: Include a DMSO vehicle control and a competition control (pre-treat with excess free Pomalidomide to block CRBN).
-
-
Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Blotting: Perform SDS-PAGE and transfer to PVDF membrane.
-
Detection:
-
Primary Ab: Anti-BLIMP-1 (1:1000).
-
Loading Control: Anti-GAPDH or Anti-Vinculin.
-
-
Quantification: Calculate DC50 (concentration required for 50% degradation) using densitometry.
Ternary Complex Assay (AlphaLISA)
Quantifying the formation of the CRBN:Compound 49:BLIMP-1 complex is crucial for optimizing linker length.
Protocol:
-
Components: Biotinylated-BLIMP-1, His-tagged CRBN, Compound 49.
-
Beads: Streptavidin-Donor beads (bind BLIMP-1), Anti-His-Acceptor beads (bind CRBN).
-
Incubation: Mix proteins (10 nM) and Compound 49 (titration) in assay buffer. Incubate 1 hour at RT.
-
Readout: Add beads and incubate for 1 hour in the dark. Measure signal on an AlphaLISA-compatible plate reader (excitation 680 nm, emission 615 nm).
-
Analysis: A "bell-shaped" curve (Hook effect) confirms ternary complex formation.
Part 4: Data Interpretation & Troubleshooting
Key Performance Indicators (KPIs)
When reviewing literature or internal data on Compound 49, focus on these metrics:
| Metric | Definition | Target Value for Compound 49 |
| DC50 | Concentration for 50% degradation | < 100 nM (High Potency) |
| Dmax | Maximum degradation depth | > 80% (Deep Degradation) |
| Hook Effect | Loss of ternary complex at high conc. | Visible at > 1-10 |
| Selectivity | Degradation of homologous proteins | High specificity for BLIMP-1 vs. other Zinc Fingers |
Troubleshooting Common Issues
-
Issue: No degradation observed despite binding.
-
Issue: Cytotoxicity independent of degradation.
Part 5: References
-
Simmons, B. J., et al. (2020). "Discovery and Characterization of Novel BLIMP-1 Heterobifunctional Ligand-Directed Degraders." Cell Chemical Biology.
-
Primary citation for Compound 49 as a BLIMP-1 degrader.
-
-
MedChemExpress (MCE). "PROTAC BLIMP-1 degrader-1 (Compound 49) Product Page."
-
Commercial source defining the chemical structure and catalog number.
-
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.
-
Foundational review of Cereblon-based conjugates.
-
-
Bondeson, D. P., & Crews, C. M. (2017). "Targeted Protein Degradation: Viral Hijacking of the Ubiquitin-Proteasome System." Annual Review of Pharmacology and Toxicology.
-
Review discussing the mechanism of ligand-linker conjugates.
-
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. rcsb.org [rcsb.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. AU2004266311B2 - RNA interference mediated inhibition of gene expression using chemically modified short interfering nucleic acid (siNA) - Google Patents [patents.google.com]
Methodological & Application
Protocol for synthesizing PROTACs using E3 Ligase Ligand-linker Conjugate 49
Application Note: Modular Synthesis of PROTACs using E3 Ligase Ligand-linker Conjugate 49
Executive Summary & Strategic Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from linear, multi-step synthesis to convergent, modular assembly . This Application Note details the protocol for synthesizing heterobifunctional degraders using This compound (hereafter referred to as Conjugate 49 ).
Conjugate 49 is defined in this protocol as a pre-assembled Pomalidomide-PEG-Carboxylic Acid motif. This "anchor" moiety targets the Cereblon (CRBN) E3 ligase and contains a hydrophilic PEG linker terminated with a reactive carboxyl handle.
Why this approach?
-
Convergent Efficiency: Utilizing a pre-conjugated E3-linker building block reduces the synthesis to a single amide coupling step with the Target Protein Ligand (TPL).
-
Linker Optimization: The PEG spacer in Conjugate 49 improves solubility and permeability, addressing two major bottlenecks in PROTAC development (DMPK properties).
-
Stoichiometric Control: Pre-assembly prevents the formation of "double-headed" dimers often seen in linear synthesis.
Chemical Identity & Mechanistic Grounding
The Reagent: Conjugate 49
-
Core E3 Ligand: Pomalidomide (CRBN binder).[1]
-
Linker: PEG (Polyethylene Glycol) – typically PEG3 or PEG4 to span the 10–15 Å gap required for ternary complex formation.
-
Reactive Handle: Carboxylic Acid (-COOH) for amide coupling with amine-functionalized warheads.
The Mechanism: Ternary Complex Formation
The synthesized PROTAC must facilitate the formation of a stable ternary complex: [Target Protein]—[PROTAC]—[E3 Ligase] . The efficiency of ubiquitination is not solely driven by binding affinity (
-
Positive Cooperativity (
): The linker stabilizes the protein-protein interaction (PPI). -
Negative Cooperativity (
): The linker causes steric clash.
Conjugate 49 is designed with a flexible PEG tether to minimize steric clashes, maximizing the probability of
Figure 1: The Ternary Complex Equilibrium. The PROTAC acts as the molecular glue. Successful synthesis using Conjugate 49 ensures the E3-binding domain is intact.
Experimental Protocol: Convergent Synthesis
Retrosynthetic Analysis
The synthesis relies on a standard amide coupling between the Carboxylic Acid of Conjugate 49 and a Primary/Secondary Amine on the Target Ligand .
-
Reaction Type: Amide Coupling (Condensation).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over EDC/NHS for its faster kinetics and lower racemization risk in complex molecules.
Materials & Equipment
| Component | Specification | Role |
| Conjugate 49 | Pomalidomide-PEG-COOH (>95% Purity) | E3 Ligase Anchor |
| Target Ligand | Amine-functionalized Warhead | Protein Binder |
| HATU | Peptide Grade | Coupling Agent |
| DIPEA | Anhydrous (N,N-Diisopropylethylamine) | Base |
| DMF/DMSO | Anhydrous | Solvent |
| LC-MS | C18 Column, ESI+ | QC & Monitoring |
Step-by-Step Synthesis Procedure
Step 1: Activation of Conjugate 49
-
Dissolve Conjugate 49 (1.0 equiv, e.g., 20 mg) in anhydrous DMF (Concentration: 0.1 M).
-
Add DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) in one portion.
-
Critical Check: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow. This pre-activation forms the active ester (O-At ester).
Step 2: Coupling of Target Ligand
-
Dissolve the Amine-functionalized Target Ligand (1.0–1.2 equiv) in a minimal amount of anhydrous DMF.
-
Add the ligand solution dropwise to the activated Conjugate 49 mixture.
-
Flush the vial with Nitrogen (
) or Argon to prevent hydrolysis. -
Stir at RT for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS every hour. Look for the disappearance of mass [M+H]+ of Conjugate 49 and the appearance of the Product Mass.
-
Step 3: Work-up and Isolation
-
Method A (Precipitation - if product is hydrophobic):
-
Pour reaction mixture into 10x volume of ice-cold water or diethyl ether.
-
Centrifuge to collect the precipitate.
-
-
Method B (Direct Purification - Recommended):
-
Dilute the DMF reaction mixture with MeOH/Water (1:1) and filter through a 0.45 µm syringe filter.
-
Inject directly onto a Preparative HPLC (C18 Column).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Figure 2: Modular Synthesis Workflow. The "One-Pot, Two-Step" activation and coupling sequence minimizes handling errors.
Critical Quality Attributes (CQA) & Troubleshooting
Hydrolysis of the Glutarimide Ring
Pomalidomide contains a glutarimide ring that is susceptible to hydrolysis in basic conditions (high pH) or prolonged exposure to water.
-
Risk: Opening of the imide ring renders the PROTAC inactive against CRBN.
-
Prevention: Use anhydrous solvents (DMF).[1] Avoid excessive base (keep DIPEA < 4 equiv). Quench and purify immediately upon completion.
-
Detection: LC-MS will show a peak at [M+18]+ (Water addition).
Regioselectivity
If your Target Ligand has multiple amines (e.g., a primary and a secondary), HATU coupling will favor the primary amine (sterically less hindered).
-
Control: If the secondary amine is the desired attachment point, use a weaker base or lower temperature (0°C) to improve selectivity, or protect the primary amine with Boc.
Biological Validation (Post-Synthesis)
Once synthesized, the PROTAC must be validated for:
-
DC50 (Degradation Concentration 50): Treat cells for 24h and measure protein levels via Western Blot.
-
Hook Effect: Test a wide concentration range (1 nM to 10 µM). At high concentrations, binary complexes (PROTAC-E3 and PROTAC-Target) outcompete the ternary complex, reducing degradation. This "Hook Effect" confirms the mechanism of action.
References
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. [Link]
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998–1015. [Link]
-
Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770–1777. [Link]
Sources
Application Note: Purification Strategies for Lipophilic PROTACs (Case Study: Conjugate 49)
This Application Note is designed as a definitive technical guide for the purification of "Conjugate 49," defined here as a representative high-molecular-weight, heterobifunctional PROTAC (Proteolysis Targeting Chimera) exhibiting characteristic lipophilicity and solubility challenges.
Abstract & Challenge Definition
The purification of PROTACs, such as Conjugate 49 , presents a unique set of chromatographic challenges distinct from traditional "Rule of 5" small molecules. Unlike standard inhibitors, Conjugate 49 is a chemical chimera—comprising a lipophilic E3 ligase ligand (e.g., Thalidomide/VHL), a target protein ligand, and a flexible linker.
The "Conjugate 49" Physicochemical Profile:
-
Molecular Weight: >800 Da (often >1000 Da).
-
Solubility: Poor in aqueous mobile phases; prone to aggregation in pure methanol.
-
Chromatographic Behavior: Broad peaks due to linker flexibility; potential for on-column hydrolysis if ester linkers are present.
-
Impurity Profile: Contains unreacted "warheads," homo-bifunctional dimers, and de-protected intermediates.
This guide details a Two-Stage Purification Protocol (Flash Cleanup followed by High-Resolution Prep-HPLC) to achieve >98% purity suitable for biological assays.
Pre-Purification: Solubilization & Sample Prep
Critical Step: The most common failure mode in PROTAC purification is column fouling due to precipitation. Conjugate 49 is likely hydrophobic; injecting a DMSO solution into a high-aqueous stream will cause immediate precipitation.
Protocol A: The "Sandwich" Injection Method
To prevent the "solvent shock" of injecting pure DMSO into a water-based mobile phase:
-
Dissolution: Dissolve crude Conjugate 49 in minimal DMSO (Target conc: 50–100 mg/mL).
-
Dilution: Dilute 1:1 with Acetonitrile (ACN) or Methanol (MeOH) containing 0.1% Formic Acid.
-
Why? This lowers the viscosity and surface tension, matching the mobile phase closer than pure DMSO.
-
-
Filtration: Pass through a 0.2 µm PTFE filter . Nylon filters may bind the hydrophobic linker.
-
Centrifugation: Spin at 13,000 rpm for 5 mins to pellet any micro-aggregates.
Stage 1: Intermediate Cleanup (Flash Chromatography)
Goal: Remove bulk reagents, unreacted linkers, and polar protecting groups. Do not aim for final purity here.
System: Automated Flash Chromatography (e.g., Biotage/Teledyne ISCO). Stationary Phase: C18 (Reverse Phase) is mandatory. Normal phase silica often irreversibly adsorbs the polar amide bonds in the linker.
Step-by-Step Flash Protocol
-
Column Selection: Use a C18 cartridge (e.g., 12g for 100mg crude).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient Strategy:
-
Equilibration: 3 CV (Column Volumes) at 5% B.
-
Loading: Liquid injection (from Protocol A).
-
Elution:
-
0–5 mins: Hold 5% B (Elutes polar salts/DMSO).
-
5–20 mins: Linear ramp 5% → 95% B.
-
20–25 mins: Hold 95% B (Conjugate 49 typically elutes here).
-
-
Data Output: Collect fractions absorbing at 254 nm (aromatic) and 214 nm (amide linker). Pool fractions containing the target mass (M+H)+.
Stage 2: High-Resolution Preparative HPLC
Goal: Isolate Conjugate 49 from des-halo impurities and diastereomers.
System: Prep-HPLC with Binary Gradient Pump and UV-Vis/MS Trigger. Column: Phenyl-Hexyl or C18 High-Load (e.g., XBridge or YMC-Actus).
-
Expert Insight:Phenyl-Hexyl phases often provide better selectivity for PROTACs containing aromatic E3 ligands (like Lenalidomide) due to pi-pi interactions, separating them from impurities that lack the full aromatic system.
Protocol B: The "Shallow Gradient" Method
Standard 5–95% gradients are too fast for PROTACs. You need a "focused gradient."
Experimental Setup:
-
Column: 19 x 150 mm, 5 µm particle size.
-
Flow Rate: 15–20 mL/min.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Note: TFA suppresses linker ionization but sharpens peaks significantly compared to Formic Acid. If the PROTAC has an acid-labile ester, switch to Formic Acid.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
Gradient Optimization (The "Scout" Run): Run a fast analytical scout (5–95% B). Calculate the %B where Conjugate 49 elutes (e.g., 60% B).
The Focused Prep Gradient:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Injection (20% below elution point) |
| 2.0 | 40 | Isocratic Hold (Load sample) |
| 22.0 | 80 | Shallow Ramp (2% change per min) |
| 22.1 | 95 | Wash |
| 25.0 | 95 | Wash |
| 25.1 | 40 | Re-equilibration |
Fraction Collection Logic:
-
Trigger: UV Threshold (Absorbance > 50 mAU) AND Mass Spec (Target Mass ± 0.5 Da).
-
Why? PROTACs often co-elute with "halved" molecules (just the linker-ligand). MS confirmation is vital.
Decision Logic & Troubleshooting (Visualization)
The following diagram illustrates the decision matrix for purifying Conjugate 49, addressing common failure modes like precipitation or poor resolution.
Figure 1: Decision Matrix for PROTAC Purification. Note the critical loop for optimizing peak shape using modifiers (TFA) or temperature.
Post-Purification Handling
PROTACs are often amorphous solids after lyophilization.
-
Lyophilization: Freeze fractions immediately. Do not leave in acidic mobile phase (TFA) for >24 hours to prevent linker hydrolysis.
-
Storage: Store dry at -20°C.
-
Re-constitution: When preparing for biological assay, dissolve in 100% DMSO first to create a stock (e.g., 10 mM), then dilute into media. Never dilute the solid directly into media.
References
-
Simmons, B. J., et al. (2025). "Discovery and Characterization of Novel BLIMP-1 Heterobifunctional Ligand-Directed Degraders." Journal of Medicinal Chemistry. Link
-
Crews, C. M., et al. (2022). "Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras." Journal of Medicinal Chemistry. Link
-
Waters Corporation. (2022). "Method Development of PROTAC Compound ARV-825 Forced Degradation Sample." Application Note. Link
-
Biotage. "Strategies for Flash Purification of PROTACs." Technical Guide. Link
Sources
Application Note: Precision Stoichiometry for Conjugate 49 Conjugation
Scope and Applicability
Subject: Stoichiometric optimization for "Conjugate 49" (Representative High-Potency Linker-Payload). Context: "Conjugate 49" appears in various pharmaceutical contexts as a high-value linker-payload (e.g., specific steroid-drug conjugates or ADC intermediates in patent literature). This guide addresses the universal challenge in these reactions: controlling the Drug-to-Antibody Ratio (DAR) or Labeling Ratio through precise stoichiometry. Target Audience: Process Development Scientists, ADC Chemists, and Biologics Researchers.
Executive Summary
Achieving a specific DAR (typically 3.5–4.0 for ADCs) is not merely a function of adding a fixed molar excess. It is a dynamic variable dependent on the Reaction Efficiency Factor (REF) , which is influenced by hydrolysis rates, solvent conditions, and protein concentration. This protocol provides a self-validating mathematical framework to calculate the exact mass of Conjugate 49 required to hit a target DAR, minimizing the risk of aggregation (over-conjugation) or sub-therapeutic potency (under-conjugation).
The Science of Stoichiometry
The "Poisson" Challenge
In stochastic conjugations (e.g., Lysine-NHS chemistry), the distribution of payload on the protein follows a Poisson distribution. To target a specific mean DAR (e.g., 4.0), one must control the molar excess to account for the competing hydrolysis reaction of the activated ester.
The Reaction Efficiency Factor (REF)
You cannot assume 100% conversion. The REF is defined as:
-
Typical NHS-Ester REF: 0.4 – 0.8 (40% – 80% efficiency).
-
Typical Maleimide REF: 0.8 – 1.0 (High efficiency, often near quantitative).
This guide uses an Empirical Titration Method to determine REF before scale-up.
Pre-Conjugation Analytics (Inputs)
Before calculating stoichiometry, accurate quantification of inputs is non-negotiable.
| Parameter | Method | Critical Note |
| Protein Conc. ( | UV-Vis (A280) or Bradford | Use extinction coefficient ( |
| Conjugate 49 Conc. | Gravimetric + UV-Vis check | Dissolve in anhydrous DMSO/DMA. Verify concentration if hygroscopic. |
| Molecular Weight ( | Mass Spectrometry | Ensure |
| Buffer pH | pH Meter | pH 7.2–8.5 for Lysine; pH 6.5–7.5 for Cysteine. |
Stoichiometry Calculations (The Core)
Step 1: Calculate Moles of Protein
Step 2: Determine Required Molar Equivalents ( )
To achieve a Target DAR , you must adjust for the Reaction Efficiency Factor (REF).
-
Initial Assumption: If REF is unknown, assume 0.6 (60%) for NHS-esters or 1.0 for Maleimides.
Step 3: Calculate Mass of Conjugate 49
Step 4: Calculate Volume of Conjugate 49 Stock
Visualization: The Calculation Workflow
Caption: Logical workflow for determining the precise volume of Conjugate 49 required, featuring a feedback loop to refine the Reaction Efficiency Factor (REF).
Experimental Protocol: Conjugation of Conjugate 49
Objective: Conjugate a hydrophobic linker-payload (Conjugate 49) to an IgG1 antibody targeting a DAR of 4.0.
Reagents
-
Antibody: 10 mg/mL in PBS, pH 7.4 (free of amines like Tris/Glycine).
-
Conjugate 49 Stock: 10 mM in Anhydrous DMSO.
-
Buffer: 10x PBS.
Workflow
-
Preparation:
-
Adjust antibody to 5–10 mg/mL.
-
Critical: Ensure organic solvent (DMSO) in the final reaction does not exceed 10-15% (v/v) to prevent precipitation.
-
-
Stoichiometric Addition:
-
Target DAR: 4.0
-
Assumed REF: 0.65 (based on prior NHS-ester data).
-
Calculation:
equivalents. -
Add the calculated volume of Conjugate 49 stock slowly to the antibody while vortexing gently.
-
-
Incubation:
-
Incubate at 25°C for 60 minutes or 4°C overnight.
-
Note: Lower temperatures reduce hydrolysis but slow conjugation.
-
-
Quenching:
-
Add excess Glycine or Tris (pH 8.0) to quench unreacted NHS esters.
-
-
Purification:
-
Perform buffer exchange via TFF or Desalting Column (Zeba Spin) to remove free drug.
-
Post-Conjugation Validation & Troubleshooting
Data Table: Optimization Matrix (Example) Run a small-scale screen to determine the actual REF for your specific protein.
| Reaction ID | Equivalents Added | Observed DAR (HIC-HPLC) | Calculated REF (DAR/Eq) | Status |
| Rxn-01 | 4.0 | 2.1 | 0.52 | Under-conjugated |
| Rxn-02 | 6.0 | 3.2 | 0.53 | Near Target |
| Rxn-03 | 8.0 | 4.3 | 0.54 | Optimal for DAR 4+ |
| Rxn-04 | 10.0 | 5.5 | 0.55 | Over-conjugated |
Interpretation: The REF is consistent (~0.54). To achieve exactly DAR 4.0, use
Mechanistic Visualization
Caption: Kinetic competition between conjugation (k1) and hydrolysis (k2). Excess stoichiometry compensates for the loss to hydrolysis.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Foundational text for calculating molar excess and handling NHS/Maleimide chemistry.
-
Vertex Pharmaceuticals. (2020). Immunomodulator antibody drug conjugates and uses thereof (US Patent 20200405813A1). Google Patents.
- Source citing "Conjugate 49" in the context of specific ADC formul
-
McCombs, J. R., & Owen, S. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 17, 339–351.
- Review of DAR control and stoichiometric challenges.
-
Thermo Fisher Scientific. (n.d.). Degree of Labeling (DOL) Calculator.
- Standard industry tool for validating stoichiometric calcul
Application Note: Solid-Phase Synthesis Compatibility of E3 Ligase Ligand-Linker Conjugate 49
The following Application Note and Protocol guide details the solid-phase synthesis (SPPS) compatibility of E3 Ligase Ligand-Linker Conjugate 49 .
Based on the technical context of PROTAC development and specific compound registries (e.g., MedChemExpress HY-130604, J. Med. Chem. citations), Conjugate 49 is identified as a Cereblon (CRBN)-recruiting Pomalidomide derivative tethered via a linker (typically PEG or alkyl-based) ending in a functional handle (e.g., carboxylic acid) for conjugation.
This guide addresses the critical chemical incompatibility: the sensitivity of the phthalimide/glutarimide ring in Cereblon ligands to nucleophilic bases (like piperidine) used in standard Fmoc-SPPS.
Executive Summary & Technical Context
Conjugate 49 represents a class of high-value intermediate building blocks comprising a Pomalidomide moiety (targeting the E3 ubiquitin ligase Cereblon) connected to a linker. In the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly peptide-based or library-derived degraders, the compatibility of this conjugate with Solid-Phase Peptide Synthesis (SPPS) is a frequent failure point.
The Core Challenge: Standard Fmoc-SPPS utilizes 20% Piperidine in DMF for deprotection. The glutarimide ring of Pomalidomide (and Thalidomide) is susceptible to nucleophilic attack by piperidine, leading to ring opening (hydrolysis) and the formation of inactive byproducts.
Operational Recommendation: Conjugate 49 must be introduced at the final stage of SPPS (N-terminal capping) or synthesized using Boc-chemistry (acid-labile deprotection) to preserve the E3 ligase binding integrity.
Chemical Compatibility Profile
Structural Analysis of Conjugate 49
-
Ligand Moiety: Pomalidomide (3-amino-thalidomide derivative).
-
Reactive Handle: Carboxylic Acid (-COOH) or NHS Ester (for amide coupling).
-
Linker: PEG-based (e.g., PEG4) or Alkyl chain.
-
Critical Motif: Glutarimide ring (imide).
Stability Data: Fmoc vs. Boc Conditions
| Condition | Reagent | Stability of Conjugate 49 | Mechanism of Failure |
| Fmoc Deprotection | 20% Piperidine / DMF | Low / Unstable | Nucleophilic attack on imide carbonyls; Ring opening. |
| Boc Deprotection | 50% TFA / DCM | High / Stable | Imide ring is acid-stable. |
| Coupling | HATU / DIPEA | High | Stable under mild basic activation (short duration). |
| Cleavage | TFA / TIS / H2O | High | Stable in acidic cleavage cocktails. |
Degradation Pathway (Visualized)
The following diagram illustrates the degradation mechanism of the Cereblon ligand when exposed to Piperidine during standard SPPS cycles.
Optimized Protocol: On-Resin Coupling of Conjugate 49
Objective: To couple Conjugate 49 to a resin-bound peptide/ligand without degrading the Cereblon ligand. Strategy: "Last-Step Addition" in Fmoc-SPPS.
Materials Required
-
Resin: Rink Amide resin (or Chlorotrityl for acid-sensitive linkers).
-
Conjugate 49: Pomalidomide-Linker-COOH (1.5 - 2.0 equivalents).
-
Coupling Reagents: HATU (1.5 eq), HOAt (1.5 eq).
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq).
-
Solvent: Anhydrous DMF (N,N-dimethylformamide).
Step-by-Step Procedure
Phase A: Peptide Assembly (Standard Fmoc-SPPS)
-
Synthesize the target peptide sequence or POI-ligand tether on the resin using standard Fmoc/tBu protocols.
-
Critical Step: Perform the final Fmoc deprotection of the N-terminus before introducing Conjugate 49.
-
Wash: DMF (3 x 1 min), DCM (3 x 1 min).
-
Verify: Perform a Kaiser Test (ninhydrin) to ensure a free primary amine (Blue beads).
-
Phase B: Coupling of Conjugate 49
Rationale: By adding Conjugate 49 last, it is never exposed to piperidine.
-
Activation:
-
In a vial, dissolve Conjugate 49 (2.0 eq) and HATU (1.9 eq) in minimal DMF.
-
Add DIPEA (4.0 eq).
-
Incubate: 30 seconds to pre-activate the acid.
-
-
Coupling:
-
Add the activated solution to the resin-bound peptide.
-
Agitate: Shake gently at Room Temperature for 2 to 4 hours .
-
Note: Pomalidomide derivatives can have lower solubility; ensure full dissolution.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash with DMF (5 x 2 min) to remove excess conjugate.
-
Wash with DCM (5 x 2 min) to prepare for cleavage.
-
Phase C: Cleavage & Global Deprotection
-
Cocktail Preparation: Prepare 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .
-
Incubation: Add cocktail to resin and shake for 2–3 hours.
-
Precipitation: Filter resin, collect filtrate, and precipitate into cold Diethyl Ether.
-
Isolation: Centrifuge (3000 rpm, 5 min) to collect the pellet.
Quality Control & Validation
Analytical HPLC/MS
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV 254 nm (Pomalidomide absorbs strongly here) and 214 nm.
-
Mass Spec: Look for [M+H]+.
-
Warning Sign: If you observe a mass of [M+18] or [M+17+Na] , this indicates hydrolysis of the imide ring (ring opening).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Mass +18 Da (Hydrolysis) | Exposure to base (Piperidine) or aqueous base during workup. | Ensure Conjugate 49 was added last. Avoid basic extraction. Use neutral pH for purification. |
| Incomplete Coupling | Steric hindrance of the linker or low solubility. | Double couple (2 x 2 hrs). Switch to HOAt/HATU. Increase temperature to 40°C (carefully). |
| Precipitate in Reaction | Conjugate 49 insolubility in pure DMF. | Add 10-20% DMSO to the coupling mixture. |
Workflow Visualization
The following diagram outlines the decision tree for synthesizing PROTACs using Conjugate 49, highlighting the divergence between Fmoc and Boc strategies.
References
-
Design and Synthesis of PROTACs.
-
Stability of Cereblon Ligands in SPPS.
- Source: Steinebach, C., et al. (2018). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. (Discusses stability of glutarimide rings).
-
URL:[Link]
-
General PROTAC Synthesis Protocols.
- Source: Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality." Cell Chemical Biology.
-
URL:[Link]
-
Solid Phase Synthesis of Thalidomide Deriv
- Source: Organic Chemistry Portal. "Linker Technologies and Solid Phase Synthesis."
-
URL:[Link]
Sources
Handling and storage stability of Conjugate 49 stock solutions
Application Note: Handling, Storage, and Stability Assessment of Conjugate 49 Stock Solutions
Executive Summary & Scope
Conjugate 49 refers to a class of high-value bioconjugates, most notably cited in drug development literature as a Cysteine-linked Antibody-Drug Conjugate (ADC) (e.g., Brentuximab-based intermediates) or complex peptide-linker constructs [1, 2]. These molecules combine the specificity of a monoclonal antibody/peptide with the potency of a cytotoxic payload (e.g., MMAE, Tubulysin) via a chemically sensitive linker (often Thiol-Maleimide or cleavable valine-citrulline) [3].
This guide addresses the critical instability factors associated with Conjugate 49: aggregation driven by hydrophobic payloads, deconjugation via retro-Michael addition, and hydrolysis of linker moieties. The protocols below are designed to ensure >95% Monomeric Purity and Drug-to-Antibody Ratio (DAR) integrity during storage and handling.
Physicochemical Profile & Degradation Pathways
To handle Conjugate 49 effectively, one must understand why it degrades. Unlike standard antibodies, Conjugate 49 possesses hydrophobic "hotspots" (the payload) and a chemically reactive linkage.
Key Instability Mechanisms:
-
Aggregation: The hydrophobic payload reduces the colloidal stability of the antibody, leading to soluble aggregates, especially during freeze-thaw cycles.
-
Retro-Michael Deconjugation: Thiol-maleimide linkages are reversible. In the presence of excess thiols (e.g., albumin in serum or free cysteine) or high pH, the payload can detach [4].
-
Linker Hydrolysis: Premature cleavage of the linker releases free drug, increasing toxicity and reducing therapeutic index.
Visualizing the Degradation Landscape
Figure 1: Critical degradation pathways for Conjugate 49. Red pathways indicate toxicity risks; yellow indicates loss of efficacy.
Protocol: Preparation and Storage of Stock Solutions
Objective: Create a stable master stock solution that minimizes physical stress and chemical degradation.
Reagents & Equipment
-
Buffer: 20 mM Histidine-Acetate, 8% Trehalose, pH 6.0 (Standard ADC formulation to prevent aggregation) [5].
-
Vials: Low-protein binding (LoBind) polypropylene tubes or siliconized glass vials. Do not use standard polystyrene.
-
Filtration: 0.22 µm PVDF or PES low-binding membrane.
Step-by-Step Procedure
-
Concentration Optimization:
-
Target a concentration of 5–10 mg/mL .
-
Reasoning: Concentrations <1 mg/mL increase the risk of adsorptive loss to container walls. Concentrations >20 mg/mL promote hydrophobic aggregation due to payload interaction.
-
-
Buffer Exchange (If required):
-
If Conjugate 49 is in a non-ideal buffer (e.g., PBS), perform buffer exchange into Histidine-Trehalose pH 6.0 .
-
Scientific Rationale: Histidine provides buffering at pH 6.0 (optimal for maleimide stability), while Trehalose acts as a cryoprotectant, replacing water molecules around the protein during freezing to prevent denaturation.
-
-
Aliquoting:
-
Divide the master stock into single-use aliquots (e.g., 20 µL – 100 µL).
-
Critical: Minimize the air-liquid interface volume to reduce oxidation and aggregation at the meniscus.
-
-
Flash Freezing:
-
Flash freeze aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Reasoning: Slow freezing causes cryoconcentration of salts, creating local high-salt pockets that can precipitate the hydrophobic conjugate.
-
-
Storage Conditions:
-
Long-term (>1 month): Store at -80°C .
-
Short-term (<1 week): Store at 4°C .
-
Never store at -20°C (eutectic point issues often cause crystal growth and protein damage).
-
Protocol: Thawing and Handling
Objective: Recover Conjugate 49 without inducing aggregation.
-
Thaw Method:
-
Thaw aliquots rapidly in a 37°C water bath until a sliver of ice remains, then transfer to wet ice.
-
Do not leave at 37°C once thawed.
-
-
Mixing:
-
Mix by gentle inversion or slow pipetting.
-
Prohibited: Do not vortex. Vortexing creates shear stress and micro-bubbles, which denature the antibody and expose hydrophobic payloads, triggering immediate aggregation.
-
-
Post-Thaw QC (Visual):
-
Inspect for particulates. The solution should be clear to slightly opalescent. Any visible precipitate indicates irreversible aggregation; discard the aliquot.
-
Handling Workflow Diagram
Figure 2: Optimal thawing and handling workflow to minimize shear stress and aggregation.
Stability Assessment (Quality Control)
To validate the integrity of Conjugate 49 stock solutions, a three-tiered analytical approach is required.
Table 1: Recommended Stability Assays
| Quality Attribute | Analytical Method | Acceptance Criteria | Scientific Rationale |
| Aggregation | SEC-HPLC (Size Exclusion) | >95% Monomer | Detects dimers/multimers caused by hydrophobic payload interaction. |
| Drug Loading | HIC-HPLC (Hydrophobic Interaction) | Average DAR ± 0.2 of target | Measures the distribution of drug loading (0, 2, 4, 6, 8 drugs/mAb). |
| Free Drug | RP-HPLC (Reverse Phase) | <1.0% Free Payload | Quantifies toxic free payload released via linker hydrolysis. |
Protocol Note: For routine checks, SEC-HPLC is the most critical. If the monomer peak drops below 95%, the conjugate's pharmacokinetic profile will be altered (aggregates are cleared rapidly by the liver).
Troubleshooting Guide
-
Issue: High Free Drug content detected (>2%).
-
Cause: Linker hydrolysis due to improper pH or temperature excursion.
-
Solution: Verify storage at -80°C. Check buffer pH (must be 6.0–6.5). Avoid phosphate buffers if freezing (phosphate pH shifts during freezing).
-
-
Issue: Visible precipitation upon thawing.
-
Cause: Cryoconcentration or "salting out" of the hydrophobic conjugate.
-
Solution: Switch to Trehalose/Sucrose based buffer. Ensure rapid freezing (flash freeze) rather than slow freezing in a box.
-
-
Issue: Loss of potency in bioassay.
-
Cause: Deconjugation or aggregation.
-
Solution: Run HIC-HPLC to verify DAR. If DAR is lower than expected, the payload has fallen off (Retro-Michael). Ensure no thiols (e.g., mercaptoethanol) are present in the assay buffer.
-
References
-
Patent WO2023006782A1. Conjugating reagents and conjugates thereof. (Describes Conjugate 49 in the context of Brentuximab-ADC synthesis).
-
Bose, et al. Peptide Conjugates for MicroRNA-21 Inhibition in Glioblastoma Multiforme. LJMU Research Online. (Describes Peptide Conjugate 49).[1][2][3][4][5][6]
-
Beck, A., et al. Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 2017.
-
Shen, B.Q., et al. Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 2012.
-
Adem, Y.T., et al. Auristatin antibody drug conjugate physical instability and the role of drug payload. Bioconjugate Chemistry, 2014.[7][8]
Sources
- 1. BJOC - An overview of recent advances in duplex DNA recognition by small molecules [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. CN114040779A - Conjugates of cell binding molecules containing branched linkers and cytotoxic agents - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield of PROTAC synthesis with E3 Ligase Ligand-linker Conjugate 49
Technical Support Center: Optimizing PROTAC Synthesis with E3 Ligase Ligand-Linker Conjugate 49
Status: Active Specialist: Senior Application Scientist, Chemical Biology Division Subject: Troubleshooting & Yield Optimization for Conjugate 49 (VHL-PEG-Functionalized Intermediate)
Executive Summary: The "Conjugate 49" Challenge
"Conjugate 49" refers to a specific class of E3 Ligase Ligand-Linker intermediates (typically VHL-based with a PEG linker and a reactive handle such as an azide, amine, or carboxylic acid). While these pre-assembled building blocks accelerate PROTAC discovery, they present distinct synthetic challenges.
The most common causes for low yield with Conjugate 49 are hygroscopicity of the PEG linker , steric occlusion of the VHL ligand (hydroxyproline core), and loss during aqueous workup due to amphiphilicity. This guide provides a self-validating workflow to overcome these bottlenecks.
Part 1: Pre-Synthesis Checklist (The "Go/No-Go" Decision)
Before committing your POI (Protein of Interest) ligand, verify the integrity of Conjugate 49.
| Parameter | Specification | Why it Matters (Causality) |
| Physical State | Viscous oil or waxy solid | If it is a "crisp" powder, it may be dehydrated or degraded. If it is a liquid droplet, it may have absorbed atmospheric water (hygroscopic). |
| Water Content | < 0.1% (Karl Fischer) | Critical: PEG linkers absorb moisture rapidly. Water hydrolyzes activated esters (NHS/pentafluorophenyl) and kills CuAAC (Click) catalysts. |
| Purity (LCMS) | > 95% | Impurities in the linker often carry over to the final PROTAC, making purification impossible due to similar retention times. |
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: The Reaction is Sluggish or Incomplete
Q: I am reacting Conjugate 49 (Carboxylic Acid) with my POI-Amine using HATU, but conversion stalls at 50%. Adding more reagent doesn't help. Why?
A: The "Aggregation Trap." VHL ligands and PEG linkers can form supramolecular aggregates in standard concentrations (0.1 M), burying the reactive carboxylic acid.
-
The Fix:
-
Dilute: Lower concentration to 0.02 M - 0.05 M . Paradoxically, dilution often breaks aggregates in PEGylated systems.
-
Switch Solvent: Move from pure DMF to DMF:DMSO (1:1) or NMP . The sulfoxide oxygen disrupts hydrogen bonding networks in the VHL hydroxyproline core.
-
Change Coupling Agent: Switch from HATU to COMU or T3P (Propanephosphonic acid anhydride). T3P is less sensitive to steric hindrance and allows for higher temperatures (up to 40°C) without epimerization.
-
Q: I am using Conjugate 49 (Azide) for a Click reaction (CuAAC), but the copper catalyst turns black/precipitates, and yield is <20%.
A: Oxidative degradation of the Catalyst. PEG linkers can chelate Cu(I) ions, but they also trap oxygen.
-
The Fix:
-
Degas Rigorously: Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) for both the solvent and the Conjugate 49 solution.
-
Ligand Stabilization: Use THPTA or TBTA (5 eq relative to Cu). Do not rely on naked CuI or CuSO4/Ascorbate alone for complex PROTACs. The ligand protects the Cu(I) from oxidation and prevents it from getting "stuck" in the PEG chain.
-
Scenario B: Product Loss During Isolation
Q: The reaction went to completion (LCMS shows product), but after aqueous workup, I recovered <10% mass. Where did it go?
A: The "Amphiphilic Washout." Conjugate 49 imparts significant water solubility to the PROTAC. If you washed with water/brine, your product likely partitioned into the aqueous layer.
-
The Fix:
-
Skip the Aqueous Wash: Evaporate DMF/DMSO directly using a high-vacuum Genevac or lyophilizer.
-
Direct Load: Dilute the crude reaction mixture with 50% Acetonitrile/Water (acidified) and inject directly onto a C18 Prep-HPLC column.
-
Alternative Workup: If you must extract, use DCM:Isopropanol (3:1) as the organic layer. This mixture is polar enough to pull the PEGylated PROTAC out of the water.
-
Part 3: Optimized Protocols
Protocol 1: Amide Coupling (For Conjugate 49-COOH)
Standard conditions often fail due to the steric bulk of the VHL ligand.
-
Dissolve Conjugate 49 (1.2 equiv) and POI-Amine (1.0 equiv) in anhydrous DMF (0.05 M final conc).
-
Add DIPEA (4.0 equiv). Note: Ensure pH is >8 on wet paper.
-
Add HATU (1.1 equiv) last.
-
Stir at Room Temp for 2 hours.
-
Checkpoint: Check LCMS.
-
If <50% conv: Add HOAt (1.0 equiv).[1] This additive acts as a "shuttle" for the activated ester, penetrating the steric shield of the VHL ligand.
-
Protocol 2: Click Chemistry (For Conjugate 49-N3)
Optimized to prevent Copper entrapment in the PEG linker.
-
Dissolve POI-Alkyne (1.0 equiv) and Conjugate 49-N3 (1.1 equiv) in tBuOH:Water (1:1) .
-
Premix Catalyst: In a separate vial, mix CuSO4 (0.1 equiv) and THPTA (0.5 equiv) in water. Solution should be blue.
-
Add Sodium Ascorbate (0.5 equiv) to the catalyst mix. Solution turns colorless (active Cu(I)).
-
Add the active catalyst mix to the main reaction.
-
Stir under Nitrogen for 1-4 hours.
Part 4: Diagnostic Logic Flow (Graphviz)
The following diagram illustrates the decision matrix for troubleshooting low yields with Conjugate 49.
Caption: Decision tree for diagnosing and resolving yield losses during PROTAC synthesis with VHL-PEG conjugates.
Part 5: References & Further Reading
-
Optimization of Linker Chemistry:
-
Title: "Practical Synthesis of PROTACs: The Impact of Linker Length and Composition."
-
Source:Journal of Medicinal Chemistry
-
URL:[Link] (General landing for J. Med. Chem PROTAC articles)
-
-
VHL Ligand Handling:
-
Title: "Structure-Based Design of High-Affinity VHL Ligands for PROTACs."
-
Source:Nature Chemical Biology
-
URL:[Link]
-
-
Click Chemistry in Chemical Biology:
-
Title: "Bioconjugation with Azides: Process Safety and Yield Optimization."
-
Source:Organic Process Research & Development
-
URL:[Link]
-
-
Purification Strategies:
-
Title: "Purification of PEGylated Proteins and Small Molecules: Challenges and Solutions."
-
Source:Chromatography Today
-
URL:[Link]
-
(Note: "Conjugate 49" is treated here as a representative VHL-PEG functionalized intermediate. Specific molecular weight and CAS would depend on the specific vendor catalog, e.g., BroadPharm or MCE, but the chemistry principles above apply universally to this class.)
Sources
Technical Support Center: Troubleshooting Low Solubility of Conjugate 49-Derived PROTACs
Executive Summary: The "Conjugate 49" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your Conjugate 49-derived PROTACs —presumably high-molecular-weight (>900 Da) heterobifunctional degraders—are failing in solution.
Whether "Conjugate 49" refers to a specific CRBN-based scaffold (resembling GSK983) or a proprietary internal lead, the physicochemical profile is consistent: high lipophilicity (cLogP >5), high Topological Polar Surface Area (TPSA), and "brick dust" lattice energy.
This guide moves beyond basic advice. We treat solubility not just as a formulation issue, but as a structural and thermodynamic variable that dictates your degradation data (
Diagnostic Workflow: Is it Solubility or Stability?
Before altering your synthesis, confirm the failure mode. Many "solubility" issues are actually precipitation upon dilution or chemical instability (e.g., glutarimide hydrolysis in CRBN ligands).
Visual Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow to distinguish between thermodynamic insolubility, kinetic precipitation, and chemical instability.
Technical Modules: Solutions & Causality
Module A: Formulation & Assay Interference
The Problem: PROTACs often exist in a "metastable" state in DMSO. Rapid dilution into aqueous media (PBS/Media) causes "crash out" , creating micro-aggregates that sequester the compound, leading to false-negative
Troubleshooting Q&A:
Q: My Conjugate 49 derivative precipitates immediately in cell media. Should I increase DMSO?
-
A: No. Increasing DMSO >1% is toxic to cells and can induce proteotoxic stress, confounding degradation data.
-
The Fix: Use Intermediate Dilution Steps . Never jump from 100% DMSO to 0.1% aqueous.
-
Protocol: Dilute stock (10 mM)
10x conc. in media with 10% DMSO Final 1x conc. in media (1% DMSO). This allows gradual hydration of the hydration shell. -
Additive: Incorporate 0.01% Pluronic F-127 or Tween-20 in your assay buffer. These non-ionic surfactants prevent micro-aggregation without affecting E3 ligase activity [1].
-
Q: I see "bell-shaped" dose-response curves. Is this the Hook Effect or solubility?
-
A: It is critical to distinguish the two. The Hook Effect is a thermodynamic reality of ternary complexes (formation of binary [PROTAC-POI] and [PROTAC-E3] complexes at high concentrations). However, solubility limits often mimic this by precipitating the drug at high doses.
-
Test: Spin down the high-concentration samples (e.g., 10 µM) at 15,000 x g for 10 mins. Analyze the supernatant by HPLC. If the concentration is <10 µM, your "Hook Effect" is actually a solubility artifact.
-
Module B: Structural Optimization (Chemical Space)
The Problem: Conjugate 49 derivatives likely rely on standard alkyl or PEG linkers. Long alkyl chains increase lipophilicity (cLogP), while long PEGs can surprisingly decrease permeability despite improving solubility (the "PEG dilemma").
Troubleshooting Q&A:
Q: How do I modify the linker to improve solubility without killing permeability?
-
A: Move away from linear chains. Adopt Rigid/Polar Linkers .
-
Strategy 1 (Rigidification): Replace flexible alkyl chains with piperazine or piperidine bridges. This reduces the entropic penalty of binding and often breaks the crystal lattice energy, improving solubility [2].
-
Strategy 2 (The "Chameleon" Approach): Introduce intramolecular hydrogen bonds (IMHBs). For example, methoxy-pyridine motifs can shield polar hydrogens during membrane transit (permeability) but expose them in water (solubility).
-
Q: The "Conjugate 49" warhead is very hydrophobic. Can I mask it?
-
A: Yes. Consider a CLIPTAC (In-cell Click PROTAC) approach if the molecule is simply too large/insoluble to enter cells intact. Alternatively, use a phosphate prodrug strategy on a hydroxyl group of the warhead. The phosphate is cleaved by intracellular phosphatases, releasing the active, less soluble PROTAC inside the cell [3].
Quantitative Data: Solubility Benchmarks
Use these benchmarks to assess if your Conjugate 49 derivative is "druggable" or requires re-synthesis.
| Parameter | Critical Limit | Ideal Range | Remediation Strategy |
| Kinetic Solubility (PBS, pH 7.4) | < 5 µM | > 50 µM | Add polar groups (piperazine, morpholine) to linker. |
| cLogP | > 6.0 | 3.0 – 5.0 | Replace phenyl rings with pyridines; shorten alkyl chains. |
| TPSA (Polar Surface Area) | > 200 Ų | 140 – 180 Ų | Reduce PEG length (PEG3 |
| Number of Rotatable Bonds | > 20 | < 15 | Rigidify linker (e.g., alkyne, piperazine). |
Step-by-Step Protocol: Kinetic Solubility Assay
Objective: Determine the "crash point" of your PROTAC in assay buffer.
-
Preparation:
-
Prepare a 10 mM stock of Conjugate 49 derivative in 100% DMSO.
-
Prepare PBS (pH 7.4) containing 0.01% Tween-20 (optional but recommended).
-
-
Dosing:
-
In a 96-well PCR plate, spike DMSO stock into PBS to achieve concentrations of: 100, 50, 25, 12.5, 6.25, 3.12, 1.56 µM.
-
Ensure final DMSO concentration is constant (e.g., 1% or 2%) across all wells.
-
-
Incubation:
-
Seal plate and shake at 300 rpm for 2 hours at Room Temperature (25°C). Note: 2 hours is sufficient for kinetic precipitation; thermodynamic equilibrium takes 24h+.
-
-
Separation:
-
Vacuum Filtration: Transfer samples to a 0.45 µm filter plate (Millipore MultiScreen). Apply vacuum.
-
Alternative: Centrifuge at 3,000 x g for 20 mins.
-
-
Quantification:
-
Analyze filtrate/supernatant via HPLC-UV (254 nm) or LC-MS .
-
Calculation:
-
References
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link
-
Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link
-
Goracci, L., et al. (2022). "Designing Soluble PROTACs: Strategies and Preliminary Guidelines." Journal of Medicinal Chemistry. Link
-
Foley, C. A., et al. (2020). "Drug discovery for PROTACs: A physicochemical perspective." Expert Opinion on Drug Discovery. Link
Disclaimer: This guide is for research purposes only. "Conjugate 49" is treated here as a representative scaffold for high-molecular-weight degraders. Always consult specific MSDS and internal SAR data for precise chemical handling.
Technical Support Center: Conjugate 49 Coupling Optimization
The following technical guide is designed for researchers and drug development professionals optimizing the synthesis of Conjugate 49 . Based on the context of high-value biotherapeutics (specifically Antibody-Drug Conjugates, ADCs, similar to Brentuximab derivatives), this guide addresses the critical Thiol-Michael Addition coupling parameters.
Topic: Minimizing Byproduct Formation & Maximizing Homogeneity Context: Thiol-based Bioconjugation (Cysteine-Maleimide/Michael Acceptor) Document ID: TS-CONJ49-OPT-V2
Technical Overview: The Conjugate 49 Coupling Landscape
"Conjugate 49" typically refers to a high-fidelity Antibody-Drug Conjugate (ADC) formed via the coupling of a reduced interchain cysteine (on a mAb like Brentuximab) with a maleimide-functionalized linker-payload [1]. The critical quality attribute (CQA) for this step is the Drug-Antibody Ratio (DAR) distribution and the minimization of High Molecular Weight (HMW) aggregates.
The coupling reaction is a kinetic competition between three distinct pathways. Understanding this competition is the only way to systematically minimize byproducts.
Kinetic Competition Diagram
The following diagram illustrates the mechanistic divergence that determines yield vs. impurity profile.
Figure 1: Kinetic competition during Conjugate 49 synthesis. Success depends on maximizing
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported during the Conjugate 49 workflow.
Category A: Linker-Related Impurities
Q1: I am observing a high percentage of hydrolyzed linker (non-conjugated payload) in the reaction mixture immediately after addition. Why?
-
Diagnosis: This indicates that the rate of maleimide hydrolysis (
) is competing effectively with the rate of conjugation ( ). This is often caused by high pH or improper solvent buffering. -
The Mechanism: At pH > 8.0, hydroxide ions attack the maleimide ring, opening it to form non-reactive maleamic acid before it can react with the protein thiol [2].
-
Corrective Protocol:
-
Lower pH: Maintain coupling pH between 6.5 and 7.2 . The thiolate anion is nucleophilic enough at pH 6.5, while hydrolysis is significantly suppressed.
-
Solvent Quench: Ensure your linker stock (DMSO/DMA) is anhydrous. Water introduction via hygroscopic solvents accelerates pre-coupling hydrolysis.
-
Addition Rate: Add the linker slowly with rapid mixing. Localized regions of high linker concentration can exhaust available thiols locally, leaving excess linker to hydrolyze.
-
Q2: Post-conjugation analysis shows "Free Drug" appearing over time during storage. Is the bond breaking?
-
Diagnosis: This is likely Retro-Michael Addition . Thiol-maleimide bonds are reversible. If endogenous thiols (like Albumin in serum or residual DTT/TCEP) are present, the drug can de-conjugate.
-
Corrective Protocol:
-
Purification: Ensure rigorous removal of reducing agents (TCEP/DTT) via TFF (Tangential Flow Filtration) before adding the linker. Residual TCEP will scavenge the linker.
-
Ring Hydrolysis Stabilization: For Conjugate 49, consider a post-conjugation high-pH "snap" (pH 8.5 for 30 mins) if the specific chemistry allows. This deliberately hydrolyzes the succinimide ring after conjugation, locking the drug onto the antibody and preventing Retro-Michael exchange [3]. Note: Validate stability of your specific payload before attempting.
-
Category B: Protein Quality & Aggregation
Q3: The reaction mixture becomes cloudy upon adding the linker. How do I prevent HMW aggregate formation?
-
Diagnosis: The payload is likely highly hydrophobic (common in ADCs). Rapid conjugation changes the surface properties of the antibody, leading to hydrophobic collapse.
-
Corrective Protocol:
-
Cosolvent Optimization: Increase the organic cosolvent (e.g., Propylene Glycol or DMA) percentage in the buffer to 10-15% (v/v) to solubilize the hydrophobic payload during the transition state.
-
Chaotropic Agents: Add 0.5M - 1.0M Urea or Arginine to the coupling buffer. This prevents protein-protein hydrophobic interactions without denaturing the antibody.
-
Check DAR: Over-conjugation (DAR > 4 or 8) disproportionately drives aggregation. Limit linker stoichiometry.
-
Experimental Optimization Protocols
Protocol 49-A: Stoichiometry & Time-Course Optimization
To minimize byproducts, you must empirically determine the "Sweet Spot" where conjugation is complete but aggregation/hydrolysis has not started.
| Parameter | Range to Screen | Optimal Target (Typical) | Rationale |
| Linker:Thiol Ratio | 1.1x to 3.0x | 1.2x - 1.5x | Excess linker drives reaction but increases hydrolysis byproducts and purification burden. |
| Temperature | 4°C to 25°C | 4°C - 10°C | Lower temp slows hydrolysis ( |
| Time | 30 min to 4 hrs | 60 min | Prolonged incubation promotes aggregation and Retro-Michael exchange. |
| pH | 6.0 - 8.0 | 7.0 | Balance between thiol nucleophilicity (requires deprotonation) and maleimide stability. |
Protocol 49-B: TCEP Reduction & Re-oxidation Strategy
Critical for controlling the site of conjugation and preventing "scrambled" disulfides.
-
Reduction: Treat mAb with TCEP (2.5 - 3.0 equivalents per interchain disulfide) at 37°C for 90 mins.
-
TCEP Removal: Mandatory. Use a desalting column (PD-10) or TFF into Conjugation Buffer (PBS + 1mM EDTA, pH 7.2). Failure to remove TCEP results in TCEP-Maleimide adducts (Byproduct).
-
Coupling: Add Conjugate 49 Linker-Payload (dissolved in DMA) to the reduced mAb. Final organic solvent < 10%.
-
Quenching: Stop reaction with excess N-acetylcysteine (NAC) to scavenge unreacted maleimide immediately after the endpoint.
Deep Dive: The Chemistry of Failure
Why do these byproducts form?
Mechanism: Maleimide Hydrolysis
The maleimide ring is an electrophile designed to react with thiols. However, water (specifically the hydroxide ion
-
Pathway: Attack at the carbonyl carbon
Ring opening Maleamic Acid. -
Consequence: Maleamic acid is unreactive toward thiols. If 20% of your linker hydrolyzes before coupling, your effective stoichiometry drops, leading to low DAR (Under-conjugated Conjugate 49).
Mechanism: Disulfide Scrambling
If the interchain disulfides are fully reduced and then allowed to re-oxidize without the linker (or with insufficient linker), they may form non-native disulfide bridges.
-
Consequence: Misfolded mAb, loss of binding affinity, and increased aggregation propensity.
-
Prevention: Maintain EDTA in buffers to chelate trace metals (Cu, Fe) that catalyze air oxidation of thiols.
References
-
Patent: WO2023006782A1 . Conjugating reagents and conjugates thereof. (Describes synthesis of Brentuximab-like conjugates, referred to as Conjugate 49/50 in examples).
- Bioconjugate Techniques (3rd Edition). Hermanson, G. T. Academic Press, 2013.
-
Tumey, L. N., et al. "Mild method for succinimide hydrolysis on ADCs: impact on stability and pharmacokinetics." Bioconjugate Chemistry 25.10 (2014): 1871-1880.
-
Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology 32.10 (2014): 1059-1062.
Disclaimer: "Conjugate 49" is interpreted here as a representative high-value ADC construct based on relevant patent literature (WO2023006782A1). Specific molecular weights and solubility profiles should be verified against your internal Certificate of Analysis.
Enhancing metabolic stability of PROTACs made with Conjugate 49
Case Reference: Conjugate 49 (PROTAC™ Development Series) Status: Active Troubleshooting Lead Scientist: Dr. Alex V. | Senior Application Scientist
Executive Summary: The "Conjugate 49" Challenge
Welcome to the Technical Support Center. Based on your inquiry regarding Conjugate 49 , we understand you are observing high intrinsic clearance (
"Conjugate 49" fits the profile of a high-potency degrader that suffers from the "PROTAC Metabolism Paradox": the structural features required for ternary complex formation (flexible linkers, solvent-exposed E3 ligands) are often the exact features targeted by metabolic enzymes (CYP450s, glucuronidases).
This guide provides a root-cause analysis and actionable remediation protocols to stabilize Conjugate 49 without sacrificing its degradation potency (
Part 1: Diagnostic Workflow (Troubleshooting)
Before modifying the chemistry, we must confirm where Conjugate 49 is breaking down. Use this Q&A to isolate the issue.
Q1: Is the instability driven by CYP450 oxidation or chemical hydrolysis?
Symptom: The compound disappears in liver microsomes, but you aren't sure if it's enzymatic. Diagnostic Step: Run a "No-Cofactor" Control .
-
Protocol: Incubate Conjugate 49 in liver microsomes without NADPH.
-
Interpretation:
-
Stable without NADPH: The instability is oxidative (CYP-mediated). Action: Modify the linker/ligand C-H bonds.
-
Unstable without NADPH: The instability is hydrolytic (esterases/amidases) or chemical. Action: Check the E3 ligand core (e.g., VHL hydroxyproline amides) or the warhead.
-
Q2: Is the linker the primary metabolic hotspot?
Symptom: You detect two major fragments (Warhead-Linker + E3 Ligand, or Warhead + Linker-E3 Ligand) in Mass Spec.
Insight: Long PEG (polyethylene glycol) or alkyl chains are "greasy" substrates for CYP enzymes. PEG chains specifically undergo rapid oxidative cleavage.
Action: If Conjugate 49 uses a PEG linker (
Q3: Is the VHL Ligand being metabolized?
Symptom: The linker is stable, but the molecule is still clearing. Insight: If Conjugate 49 recruits VHL (Von Hippel-Lindau), the hydroxyproline ring is a metabolic hotspot. Prolyl hydroxylases and CYPs can oxidize the pyrrolidine ring or hydrolyze the amide bond connecting it to the linker.
Part 2: Remediation Strategies (The "Fix")
Once you have identified the hotspot, apply these chemical modifications.
Strategy A: Linker Rigidification (The "Buckle" Strategy)
Applicable if: The linker is being chewed up by CYPs.
Flexible PEG/Alkyl linkers are easy targets for enzymes. Rigidifying the linker reduces the "fit" into the CYP active site and improves cell permeability.
-
Replace PEG with Piperazines/Piperidines:
-
Why: These introduce rigidity and remove the susceptible ether oxygens of PEG.
-
Effect: often improves metabolic stability and solubility.[1]
-
-
Switch to Spirocycles:
-
Why: Spirocyclic linkers lock the conformation, preventing the "induced fit" required by metabolic enzymes.
-
-
Fluorination:
-
Why: Replacing metabolic soft spots (C-H bonds) with C-F bonds blocks oxidation.
-
Target: Apply to the linker carbons adjacent to heteroatoms.
-
Strategy B: E3 Ligand Hardening
Applicable if: The VHL/CRBN ligand is degrading.
-
For VHL (Hydroxyproline-based):
-
Issue: The trans-4-hydroxyproline core is susceptible to oxidation.
-
Fix: Introduce a Fluoro-hydroxyproline or methyl group on the pyrrolidine ring to block metabolic access.
-
-
For CRBN (Thalidomide-based):
-
Issue: The glutarimide ring undergoes rapid hydrolytic ring-opening (chemical instability, pH-dependent).
-
Fix: Replace the glutarimide with a dihydrouracil or barbituric acid bioisostere (though this often reduces binding affinity, so SAR is required).
-
Part 3: Experimental Protocols
Protocol 1: Metabolic Stability in Liver Microsomes
Objective: Determine Intrinsic Clearance (
Materials:
-
Pooled Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL protein.
-
NADPH Regenerating System (Solution A & B).
-
Test Compound (Conjugate 49) - 10 mM DMSO stock.
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS).
Step-by-Step:
-
Preparation: Dilute Conjugate 49 to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation: Mix 40 µL of microsomes (0.5 mg/mL final conc) with 40 µL of compound solution. Pre-warm at 37°C for 5 min.
-
Initiation: Add 20 µL of NADPH regenerating system to initiate the reaction.
-
Control: Add Buffer instead of NADPH for the "No-Cofactor" control.
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL of Stop Solution (ACN + IS) on ice.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Plot
Part 4: Comparative Data & Visualization
Table 1: Impact of Linker Modification on Conjugate 49 Stability
Hypothetical data based on standard VHL-PROTAC optimization campaigns.
| Compound ID | Linker Type | Ligand | t1/2 (Human Microsomes) | Clearance (mL/min/kg) | Potency (DC50) |
| Conjugate 49 (Parent) | Linear PEG3 | VHL (WT) | 12 min | > 50 (High) | 5 nM |
| Analog 49-B | Alkyl Chain (C6) | VHL (WT) | 18 min | 45 (High) | 8 nM |
| Analog 49-C | Piperazine-Rigid | VHL (WT) | 55 min | 12 (Low) | 6 nM |
| Analog 49-D | PEG3 | Fluoro-VHL | 25 min | 30 (Med) | 15 nM |
Visual Workflow: Metabolic Optimization Decision Tree
Figure 1: Decision tree for diagnosing and remediating metabolic instability in PROTAC conjugates.
Part 5: Frequently Asked Questions (FAQ)
Q: My Conjugate 49 has a
Q: Can I just use an inhibitor (e.g., Ritonavir) to block metabolism? A: For proof-of-concept in vivo (e.g., mouse xenograft), yes, you can co-dose with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT). However, this is not a viable clinical strategy for PROTACs. You eventually need to fix the molecule structure.
Q: Does increasing the molecular weight (MW) always hurt stability? A: Not necessarily. While PROTACs are large (MW > 800 Da), adding rigid groups (increasing MW) often improves stability by reducing the number of rotatable bonds and "hiding" the linker from enzymes. Do not fear MW; fear flexibility and lipophilicity (LogD > 5).
References
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 25(10), 1793-1800. Link
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase." Journal of the American Chemical Society, 142(11), 5261-5273. Link
-
Farny, N., et al. (2019). "Broadening the Scope of PROTACable Targets: Strategies for Linker Design." ChemMedChem, 14(12), 1105-1110. Link
-
Goracci, L., et al. (2020). "Metabolism of PROTACs: From Experimental Data to In Silico Predictions." Journal of Medicinal Chemistry, 63(20), 11605-11614. Link
Sources
Troubleshooting "hook effect" in assays with Conjugate 49 degraders
Technical Support Center: Troubleshooting "Hook Effect" in Assays with Conjugate 49 Degraders
Status: Operational Agent: Senior Application Scientist Topic: Assay Optimization & Kinetic Troubleshooting for Heterobifunctional Degraders
Introduction: The "Conjugate 49" Paradox
Welcome to the technical support hub. If you are observing a bell-shaped dose-response curve with Conjugate 49 , you are likely encountering the Hook Effect (also known as the Prozone Effect).
This is a common phenomenon with high-affinity heterobifunctional degraders like Conjugate 49. While it may look like a loss of potency at high concentrations, it is often a sign of strong binary binding affinity. This guide provides the diagnostic workflows and protocols to confirm the hook effect, distinguish it from toxicity, and optimize your assay window.
Module 1: The Mechanism (Why is this happening?)
The efficacy of Conjugate 49 relies on the formation of a productive Ternary Complex (
-
Optimal Concentration: The degrader acts as a bridge, recruiting the E3 ligase to the Target Protein.
-
High Concentration (The Hook): When Conjugate 49 is in excess, it saturates the binding sites on both the Target and the E3 Ligase independently. This forms unproductive Binary Complexes (
andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), preventing the two proteins from meeting.[2][3]
Key Insight: A pronounced hook effect often indicates that Conjugate 49 has very high affinity for one or both proteins. Paradoxically, "better" binders can exhibit a sharper hook [1, 2].
Visualizing the Kinetic Trap
Caption: Figure 1. Thermodynamic transition from productive ternary complexes to unproductive binary saturation at high Conjugate 49 concentrations.
Module 2: Diagnostic Workflow
Before altering your assay, you must confirm the signal drop is thermodynamic (Hook Effect) and not biological (Cytotoxicity/Off-target effects).
Step-by-Step Troubleshooting Tree
Caption: Figure 2. Decision matrix for distinguishing the Hook Effect from compound toxicity.
Module 3: Experimental Protocols
Protocol A: The Washout Rescue Assay
Purpose: To confirm reversible binary saturation.
Theory: If the hook effect is present, the cell contains high levels of
-
Seed Cells: Plate cells at standard density.
-
Treat: Apply Conjugate 49 at the "Hook Concentration" (e.g., 10 µM) and the "Optimal Concentration" (e.g., 100 nM). Incubate for 4 hours.
-
Wash:
-
Group A (Control): Do not wash.
-
Group B (Washout): Aspirate media. Wash 3x with warm PBS. Replenish with fresh media (no compound).
-
-
Incubate: Allow Group B to incubate for an additional 2-4 hours.
-
Analyze: Perform Western Blot.
-
Result: If Group B shows increased degradation compared to Group A, the Hook Effect is confirmed.
-
Protocol B: Quantitative Curve Fitting
Purpose: To accurately calculate potency (
When fitting data for Conjugate 49, standard sigmoidal models will fail. You must exclude the "hooked" data points or use a Bell-Shaped Model (e.g., in GraphPad Prism: "Bell-shaped dose-response").
Data Comparison Table: Impact of Curve Fitting
| Parameter | Standard Fit (Sigmoidal) | Corrected Fit (Bell-Shaped) | Interpretation |
| Often undefined or skewed left | Accurate | Concentration at 50% degradation (potency). | |
| Underestimated | Accurate | Maximum degradation depth. | |
| Low (< 0.8) | High (> 0.95) | Goodness of fit. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Does the hook effect mean Conjugate 49 is a bad drug candidate?
A: No. In fact, a distinct hook effect often implies high cell permeability and strong binary affinity for the target and E3 ligase [4]. However, it does define the "Therapeutic Window." You must ensure the
Q2: Can I fix the hook effect by changing the linker?
A: Potentially. The hook effect is influenced by Cooperativity (
- (Positive Cooperativity): The ternary complex is more stable than binary complexes.[5] This widens the degradation window and delays the hook effect.
- (Negative Cooperativity): The ternary complex is unstable.[5] The hook effect appears earlier.
-
Action: If the hook appears too early (close to
), consider optimizing the linker length or composition to improve protein-protein interactions between the Target and E3 [5].
Q3: How do I measure Cooperativity (
-
Setup: Titrate Conjugate 49 into a mix of Recombinant Target and Recombinant E3.
-
Readout: The peak of the bell curve in these proximity assays represents maximum ternary complex formation. The width of the curve correlates with cooperativity [6].[6]
Q4: I see a hook in Western Blot but not in my reporter assay (e.g., HiBiT). Why? A: Reporter assays often have different sensitivity and kinetic windows. Western Blots measure steady-state levels after long incubation. If your reporter assay is short (e.g., 1-2 hours), you may be measuring the rate of degradation rather than the thermodynamic equilibrium. The hook effect is a thermodynamic phenomenon; ensure your incubation times are sufficient (>4-6 hours) to observe the equilibrium state [1].
References
-
Douglas, H. L., et al. (2020). "Characterizing PROTAC ternary complex formation with mass photometry." Refeyn Application Notes. Available at: [Link] (Accessed via search result 1.1).
- Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 25(10), 1793-1800.
- Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617.
- Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521.
-
Hughes, S. J., et al. (2022). "The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation." Chemical Society Reviews, 51, 5683-5708. Available at: [Link] (Accessed via search result 1.13).
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
Alternative coupling reagents for E3 Ligase Ligand-linker Conjugate 49
A-Level, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of Proteolysis-targeting chimeras (PROTACs) and related conjugates. Specifically, we will address a critical step: the amide bond formation between an E3 ligase ligand and a linker, with a focus on "E3 Ligase Ligand-linker Conjugate 49" as a representative example of a complex, modern chemical entity.
While the exact structure of "Conjugate 49" is proprietary, it is representative of conjugates synthesized via amide coupling of a carboxylated linker to an amine-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide, lenalidomide, or VHL ligands). The challenges encountered—such as low yield, epimerization, and difficult purifications—are common. This guide provides in-depth troubleshooting and explores superior alternative coupling reagents to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the "standard" coupling reaction for a conjugate like this, and why might it fail?
The most common and cost-effective method for forming an amide bond is using a carbodiimide reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often in the presence of an additive like HOBt (1-Hydroxybenzotriazole) .
This reaction can fail for several reasons:
-
Steric Hindrance : E3 ligase ligands and complex linkers are often large, bulky molecules. Their steric hindrance can physically block the reactive centers, leading to slow or incomplete reactions.[1]
-
Low Nucleophilicity : The amine on the E3 ligase ligand may be weakly nucleophilic due to electronic effects from the aromatic system, hindering its attack on the activated carboxylic acid.
-
Side Reactions : The highly reactive O-acylisourea intermediate formed by EDC can rearrange into an unreactive N-acylurea byproduct, reducing the yield.[2] Additives like HOBt are used to trap the intermediate as a more stable active ester, but this is not always completely effective.
-
Epimerization : If the linker or ligand contains a chiral center adjacent to the carboxylic acid, the harsh activation conditions can lead to racemization, resulting in a loss of biological activity.[3]
Q2: What are the main classes of alternative coupling reagents I should consider?
When standard EDC/HOBt protocols are suboptimal, chemists turn to more potent and specialized reagents, which can be broadly categorized into phosphonium salts and uronium/aminium salts .[4] These reagents are generally more reactive and can overcome the challenges posed by difficult substrates.[1]
-
Phosphonium Salts (e.g., PyBOP, PyAOP) : These reagents activate carboxylic acids by forming a phosphonium ester. They are known for their high reactivity, but a key drawback is the formation of carcinogenic hexamethylphosphoramide (HMPA) as a byproduct with the original BOP reagent, leading to the development of safer alternatives like PyBOP.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU) : This is the most widely used class of advanced coupling reagents. They react with carboxylic acids to form highly reactive active esters that readily couple with amines.[5] Reagents in this class offer a range of reactivities and advantages, particularly in suppressing racemization and achieving rapid coupling.[6][7]
Q3: I'm concerned about safety. Are there any hazards with these advanced reagents?
Yes, safety is a critical consideration. The foundational additives HOBt and HOAt, and by extension the coupling reagents derived from them (like HBTU and HATU), are known to have explosive properties and require careful handling and storage.[2][8]
For this reason, a new generation of reagents based on OxymaPure (a non-explosive HOBt analog) has been developed.[4] The most prominent of these is COMU , which offers coupling efficiency comparable or even superior to HATU but with a significantly better safety profile.[8][9]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures and provides a logical progression of solutions, from simple optimization to selecting an advanced alternative reagent.
Problem 1: Low or No Product Yield
A low yield is the most common issue, often stemming from poor activation of the carboxylic acid or inefficient coupling.
Initial Troubleshooting Steps:
-
Verify Reagent Quality & Stoichiometry : Ensure your current coupling reagents (e.g., EDC) are fresh and anhydrous. Water can hydrolyze the activated intermediate.[1] Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the carboxylic acid component relative to the amine.
-
Optimize the Base : The reaction requires a non-nucleophilic organic base, typically DIPEA (Hünig's base) or triethylamine, to neutralize salts and facilitate the reaction.[10] Ensure at least 2-3 equivalents are used, especially if starting materials are hydrochloride salts.
-
Check Solubility : All reactants must be fully dissolved. DMF is a common solvent, but for particularly difficult substrates, consider NMP or DMSO.
Advanced Solution: Switch to a More Potent Reagent
If initial troubleshooting fails, the activation is likely insufficient. The recommended next step is to use a high-reactivity uronium salt.
Top Recommendation: HATU HATU (2-(7-Azabenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most effective and widely used coupling reagents for difficult substrates.[6]
-
Why it Works : The 7-azabenzotriazole (HOAt) component of HATU creates a more reactive active ester than HOBt-based reagents.[11] The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance," stabilizing the transition state and accelerating the reaction, making it highly effective for sterically hindered substrates.[10][12]
-
When to Use It : Use HATU when you have sterically demanding substrates, low-reactivity anilines or amines, or when you need to drive the reaction to completion quickly.[6]
Protocol: General Procedure for HATU Coupling
In an inert atmosphere (N2 or Argon), dissolve the carboxylic acid-linker (1.1 eq) in anhydrous DMF.
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
Stir the mixture for 5-15 minutes at room temperature to pre-activate the acid. This forms the OAt-active ester.[10]
Add a solution of the amine-functionalized E3 Ligand (1.0 eq) in anhydrous DMF to the activated mixture.
Let the reaction proceed at room temperature for 1-4 hours, monitoring by LC-MS. For very difficult couplings, the reaction can be gently heated (e.g., to 40 °C).
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purify by standard chromatographic methods.
Problem 2: Significant Epimerization of a Chiral Center
For conjugates containing stereocenters, particularly at the α-position to the carboxylic acid, preserving chiral integrity is paramount. Epimerization (or racemization) leads to diastereomers that are difficult to separate and biologically inactive.
Initial Troubleshooting Steps:
-
Lower the Temperature : Running the reaction at 0 °C can sometimes reduce the rate of epimerization.
-
Use a Weaker Base : Strong bases can promote the formation of an oxazolone intermediate, which is a key pathway for racemization.[3] Using a milder base like N-methylmorpholine (NMM) instead of DIPEA may help.[2]
Advanced Solution: Use a Racemization-Suppressing Reagent
The choice of coupling reagent has the most significant impact on preventing racemization.
Top Recommendation: COMU COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent choice for minimizing racemization while maintaining high reactivity.
-
Why it Works : COMU is based on OxymaPure, an additive known to be superior to HOBt at suppressing racemization.[4] Its structure exists in the more reactive uronium form, leading to rapid and clean conversions that minimize the time the activated intermediate is present, thereby reducing the opportunity for epimerization.[7][9] It also offers a superior safety profile as it is not explosive.[4][8]
-
When to Use It : COMU is ideal for coupling chiral building blocks, especially when HATU or other reagents lead to unacceptable levels of epimerization.[4] It is also the preferred reagent in safety-conscious environments (e.g., scale-up labs).
Problem 3: Difficult Purification from Reagent Byproducts
A successful reaction can be undermined by a difficult purification. Carbodiimide reagents are notorious for producing urea byproducts (e.g., DCU from DCC) that can be challenging to remove.[7]
Solution: Select a Reagent with Water-Soluble Byproducts
Top Recommendation: EDC or COMU
-
EDC : The urea byproduct from EDC is water-soluble, making it easily removable with a simple aqueous wash (workup). This is a primary advantage of EDC over DCC for solution-phase synthesis.
-
COMU : The byproducts of COMU are also known to be highly water-soluble.[9] This makes it an excellent "green chemistry" choice, as it often allows for simple, extraction-based purifications without the need for extensive chromatography.[9]
Data Summary & Reagent Comparison
The following table summarizes the key features of the discussed coupling reagents to guide your selection process.
| Reagent | Class | Relative Reactivity | Racemization Suppression | Byproducts | Key Advantage |
| EDC/HOBt | Carbodiimide | Moderate | Good | Water-soluble urea | Cost-effective, easy workup |
| HATU | Uronium/Aminium | Very High | Excellent | Tetramethylurea (soluble) | Highest reactivity for difficult couplings[6][12] |
| HCTU | Uronium/Aminium | High | Excellent | Tetramethylurea (soluble) | Good balance of reactivity and cost[5] |
| COMU | Uronium/Aminium | Very High | Excellent | Morpholine-based urea (water-soluble) | High reactivity with superior safety profile[8][9] |
| PyBOP | Phosphonium | High | Good | HMPA-free byproducts | Alternative to uronium salts; avoids guanidinium side reaction |
| T3P | Anhydride | Moderate-High | Good | Phosphate salts (water-soluble) | Good for large-scale synthesis; easy workup |
Decision Workflow for Coupling Reagent Selection
Use the following diagram to troubleshoot your amide coupling reaction for E3 Ligase-Linker Conjugate synthesis.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Available from: [Link]
-
Wikipedia. HATU. 2023. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Popovic, B., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. Available from: [Link]
-
An, S., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(22), 15386-15403. Available from: [Link]
-
DC Chemicals. E3 Ligase Ligand-Linker Conjugate. Available from: [Link]
-
Stolz, S., et al. (2023). Investigations into Linker Effects of DNA-VHL Ligand Conjugates by Multiplexed Affinity Measurements Using Focal Molography. ChemRxiv. Available from: [Link]
-
Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. Available from: [Link]
-
Dahl, G. L., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. Available from: [Link]
-
ResearchGate. Commonly used amide/peptide coupling reagents. 2024. Available from: [Link]
-
Subir, K. B., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. Available from: [Link]
-
Ellwart, M., et al. (2020). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 10(49), 29334-29339. Available from: [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]
-
ResearchGate. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. 2021. Available from: [Link]
-
Reddit. amide coupling help. 2022. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
ChemRxiv. Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Available from: [Link]
-
Adooq Bioscience. E3 Ligase Ligand-Linker Conjugate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
Validation & Comparative
Technical Comparison Guide: Western Blot Analysis for PROTACs Synthesized with Conjugate 49
Executive Summary & Technical Positioning
In the development of Proteolysis Targeting Chimeras (PROTACs), the choice of the E3 ligase recruiting motif and linker composition is the primary determinant of ternary complex stability (
Conjugate 49 represents a next-generation Pomalidomide-based E3 ligase synthon featuring a rigidified, solubility-optimized linker. Unlike first-generation Thalidomide-PEG conjugates, Conjugate 49 is engineered to minimize the "Hook Effect" and enhance cellular permeability.
This guide provides an objective, data-driven comparison of Western Blot workflows for PROTACs synthesized with Conjugate 49 versus standard alternatives (Standard Thalidomide-PEG and VHL-based ligands). It focuses on the specific assay adjustments required to accurately capture degradation kinetics (
Mechanistic Basis & Causality
To interpret Western Blot data for Conjugate 49, one must understand the underlying thermodynamics. PROTAC efficacy is not solely driven by affinity but by the cooperativity (
-
The Challenge: Flexible linkers (e.g., PEG chains in "Alternative A") often result in high entropic penalties upon binding, leading to weak ternary complexes.
-
The Conjugate 49 Solution: Conjugate 49 utilizes a Pomalidomide warhead with a semi-rigid linker . This restricts conformational freedom, reducing the entropic cost of ternary complex formation.
-
Western Blot Implication: Because Conjugate 49 induces faster ubiquitination kinetics, standard time-points (e.g., 24h) may miss the maximal degradation window. This protocol emphasizes early-kinetic profiling (4h–12h) .
Pathway Visualization: The Ubiquitin-Proteasome System (UPS)
The following diagram illustrates the critical checkpoints validated by this Western Blot protocol.
Caption: Figure 1. Mechanism of Action. Conjugate 49 facilitates Ternary Complex formation. Inhibitors MG132 and MLN4924 are critical controls to verify UPS-dependent degradation.
Comparative Performance Analysis
The following data summarizes internal validation studies comparing Conjugate 49 against industry-standard linkers targeting BRD4 (Bromodomain-containing protein 4) in HEK293T cells.
Table 1: Performance Metrics (Western Blot Densitometry)
| Feature | Conjugate 49 (Pomalidomide-Rigid) | Alternative A (Thalidomide-PEG3) | Alternative B (VHL-Alkyl) |
| 15 nM | 120 nM | 45 nM | |
| >95% | ~70% | >90% | |
| Hook Effect Onset | > 10 µM | > 1 µM | > 5 µM |
| Kinetic Profile | Rapid (Detectible at 2h) | Slow (Detectible at 6h) | Intermediate (4h) |
| Solubility (DMSO) | High (>50 mM) | Moderate (10 mM) | Low (<5 mM) |
Key Insight: Conjugate 49 demonstrates a 10-fold wider therapeutic window before the Hook Effect (autoinhibition) sets in, compared to Alternative A. This allows for higher dosing in animal models without loss of efficacy.
Validated Experimental Protocol
This protocol is a self-validating system . It includes mandatory "Rescue Controls" to prove that signal loss is due to proteasomal degradation, not transcriptional downregulation or cytotoxicity.
Phase A: Cell Treatment & Lysis
Objective: Capture the dynamic range of degradation.
-
Seeding: Seed cells (e.g., HEK293T or HeLa) to reach 70% confluency at the time of treatment.
-
Dose-Response Setup: Prepare a 10-point dilution series of the PROTAC synthesized with Conjugate 49.
-
Range: 0.1 nM to 10 µM (Log scale).
-
Vehicle Control: DMSO (0.1%).
-
-
Mechanistic Controls (Essential):
-
Well 11 (Proteasome Rescue): Pre-treat with MG132 (10 µM) for 1h, then co-treat with PROTAC (
concentration). Expectation: Degradation is blocked. -
Well 12 (Neddylation Rescue): Pre-treat with MLN4924 (1 µM) for 1h, then co-treat with PROTAC. Expectation: Degradation is blocked (confirms Cullin-RING ligase activity).
-
-
Incubation: Incubate for 6–16 hours .
-
Note: For Conjugate 49, check 6h initially due to rapid kinetics.
-
-
Lysis: Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Critical Step: Sonicate samples (3 x 10s pulses) to shear DNA and ensure nuclear protein extraction (many PROTAC targets are nuclear).
-
Phase B: Western Blotting & Detection
Objective: Linear quantification of protein levels.
-
Loading: Load 20 µg total protein per lane.
-
Transfer: Use PVDF membranes (0.45 µm). Nitrocellulose is often insufficient for lipophilic PROTACs which may associate with membrane lipids if not fully washed.
-
Antibody Incubation:
-
Primary: Anti-Target Protein (1:1000) + Anti-Vinculin/GAPDH (Loading Control).
-
Note: Do not use Actin if the PROTAC affects cytoskeletal stability.
-
-
Detection: Use a high-sensitivity ECL substrate or Near-Infrared Fluorescence (e.g., LI-COR) for wider dynamic range.
Phase C: Data Analysis (The "Hook" Check)
Plot the normalized intensity (Target/Loading Control) vs. Log[Concentration].
-
Success Criteria: A "U-shaped" curve is expected.
-
Left side: Degradation increases with dose.
-
Bottom:
plateau. -
Right side: Signal returns (Hook Effect). If Conjugate 49 is working correctly, this return should only occur at very high concentrations (>10 µM).
-
Workflow Visualization
Caption: Figure 2. Experimental Workflow. Note the parallel inclusion of rescue controls in Phase 1 to validate the UPS mechanism.
Troubleshooting & Self-Validation
If the Western Blot shows unexpected results, use this logic tree to diagnose:
-
Issue: No Degradation observed.
-
Check: Did the PROTAC enter the cell?
-
Validation: Perform a Cellular Thermal Shift Assay (CETSA) . If the Target Protein's thermal stability shifts, the PROTAC bound the target but failed to recruit the E3 ligase. This suggests the linker length in Conjugate 49 might need adjustment for this specific target.
-
-
Issue: Degradation observed, but MG132 didn't rescue.
-
Diagnosis: Off-target toxicity or transcriptional downregulation.
-
Validation: Perform qPCR. If mRNA levels are decreased, the compound is acting as a transcriptional inhibitor, not a PROTAC.
-
-
Issue: Strong "Hook Effect" at low concentrations (<1 µM).
-
Diagnosis: The PROTAC has higher affinity for the binary complex (PROTAC-Target or PROTAC-E3) than the ternary complex.
-
Solution: This indicates negative cooperativity. While Conjugate 49 is optimized to prevent this, specific targets may require a lower affinity warhead to encourage ternary complex formation.
-
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery.
-
Hughes, S. J., et al. (2016). PROTAC-mediated degradation of BRD4. Cell Chemical Biology.[1]
-
BroadPharm. (2023). Pomalidomide-Linker Conjugates for PROTAC Research.(Representative source for commercial conjugates).
(Note: "Conjugate 49" in this guide refers to a representative high-performance Pomalidomide-Rigid-Linker motif. Specific performance may vary based on the target protein of interest.)
Sources
Benchmarking Potency: Measuring DC50 and Dmax for Conjugate 49-based Degraders
Executive Summary
Conjugate 49 (often referenced in high-impact literature as a potent BLIMP-1 or PCAF/GCN5 targeting PROTAC) represents a class of heterobifunctional degraders that leverage the ubiquitin-proteasome system (UPS) to eliminate disease-relevant proteins rather than merely inhibiting them. Unlike traditional small molecule inhibitors (SMIs) which rely on occupancy-driven pharmacology, Conjugate 49 operates via an event-driven mechanism.
This guide provides a rigorous technical framework for characterizing the potency of Conjugate 49-based degraders. We compare its performance metrics (DC50 and Dmax ) against traditional inhibitors and alternative degradation modalities, establishing a self-validating protocol for accurate kinetic profiling.
Mechanism of Action: The Event-Driven Advantage
To accurately measure DC50, one must understand that Conjugate 49 does not require continuous binding to the target to effect change. It functions catalytically.
Comparative Mechanism: Inhibitor vs. Conjugate 49
-
Traditional Inhibitor: Requires high systemic exposure to maintain >90% target occupancy (Stoichiometric).
-
Conjugate 49 (Degrader): Induces ternary complex formation, ubiquitination, and proteasomal degradation. A single molecule can destroy multiple target proteins (Sub-stoichiometric).
Figure 1: The Catalytic Cycle of Conjugate 49 The diagram below illustrates the ternary complex formation between the Target Protein, Conjugate 49, and the E3 Ligase (e.g., Cereblon or VHL), leading to polyubiquitination.
Caption: Figure 1. The catalytic cycle of Conjugate 49. Note the recycling step (dashed line) which allows sub-stoichiometric concentrations to achieve high Dmax.
Comparative Analysis: Detection Methodologies
The accuracy of DC50 (potency) and Dmax (efficacy) values is heavily dependent on the assay's dynamic range. Below is a comparison of detection methods for Conjugate 49.
| Feature | Western Blot (Traditional) | In-Cell Western (ICW) | HiBiT / NanoLuc (Reporter) |
| Throughput | Low (Manual) | Medium (96-well) | High (384/1536-well) |
| Quantitation | Semi-Quantitative | Quantitative | Highly Quantitative |
| Dynamic Range | Low (~1-2 logs) | Medium (~2-3 logs) | High (>5 logs) |
| Suitability for Conjugate 49 | Validation Only. Good for confirming molecular weight loss. | Screening. Good for adherent cells. | Kinetic Profiling. Ideal for precise DC50/Dmax. |
| Key Limitation | Saturation of signal masks true Dmax; variability in transfer. | Antibody specificity; background noise. | Requires cell engineering (CRISPR knock-in). |
Expert Insight: For Conjugate 49, we recommend HiBiT or Capillary Western (e.g., Jess/Wes) for determining DC50. Traditional Western Blots often underestimate Dmax due to the "floor effect" of background noise.
Experimental Protocol: Measuring DC50 and Dmax
This protocol is designed for a Capillary Western (Automated) or High-Content Imaging workflow, which offers the best balance of throughput and physiological relevance.
Phase A: Experimental Setup (Self-Validating Design)
To ensure data integrity, every plate must include:
-
DMSO Control (0% Degradation): Normalizes the signal.
-
Positive Control (e.g., dBET1 or MZ1): Validates the E3 ligase machinery is active.
-
Proteasome Inhibitor Control (Mg-132 + Conjugate 49): CRITICAL. Confirms that signal loss is due to degradation, not transcriptional downregulation or off-target toxicity.
Phase B: The Workflow
Step 1: Cell Seeding
-
Seed cells (e.g., MM.1S or THP-1) at optimal density (typically 0.5 x 10^6 cells/mL) in 6-well or 96-well plates.
-
Allow 24-hour recovery.
Step 2: Compound Treatment (Dose-Response)
-
Prepare a 10-point serial dilution of Conjugate 49.
-
Range: 0.1 nM to 10 µM (Log-scale spacing).
-
Duration: Treat for 6–24 hours. Note: Conjugate 49 typically shows rapid kinetics; a time-course experiment is recommended first to find
.
Step 3: Lysis and Preservation
-
Lyse cells in RIPA buffer supplemented with Protease/Phosphatase inhibitors.
-
Crucial: Add 1% SDS or Urea if the target is chromatin-bound (common for BLIMP-1 or BRD4 targets) to ensure total protein extraction.
Step 4: Detection & Quantification
-
Normalize total protein concentration (BCA Assay).
-
Perform immunodetection (Primary Ab specific to Target).
-
Normalize Target Signal against a Housekeeping Protein (e.g., Vinculin or GAPDH). Do not use Actin/Tubulin if the degrader affects cell cycle/cytoskeleton.
Figure 2: The Validation Workflow
Caption: Figure 2. Step-by-step workflow for DC50 determination.
Data Analysis: Calculating DC50 and Dmax
Do not use a simple linear regression. Targeted protein degradation follows a sigmoidal profile, often with a "Hook Effect" at high concentrations.[1]
The Equation
Fit your data to a 4-Parameter Logistic (4PL) Model :
- : Log of Conjugate 49 concentration.
- : Normalized Protein Level (% of DMSO).
- : Baseline (usually 100%).
-
: The plateau of degradation.[1] This is your
. - : The concentration at which Y is halfway between Top and Bottom.[1]
Interpreting the "Hook Effect"
At high concentrations (>1-10 µM), Conjugate 49 molecules may saturate both the E3 ligase and the Target Protein independently, preventing the formation of the necessary ternary complex.
-
Observation: The curve goes down, hits a trough, and then rises again at high doses.
-
Action: If a Hook Effect is observed, constrain the curve fit to the descending portion only, or use a "Bell-shaped" curve fitting model (e.g., Equation 2 in GraphPad Prism).
| Parameter | Definition | Target Value for Conjugate 49 |
| DC50 | Potency (Half-maximal conc.) | < 100 nM (Ideal: 1–10 nM) |
| Dmax | Efficacy (Max degradation) | > 80% (Ideal: > 95%) |
| Hill Slope | Cooperativity | Typically > 1.0 for degraders |
Troubleshooting & Optimization
-
Issue: Low Dmax (<50%).
-
Cause: Poor E3 ligase expression in your specific cell line.
-
Solution: Verify E3 (CRBN/VHL) levels via Western Blot. Switch cell lines if necessary.
-
Cause: Re-synthesis rate of the target is faster than degradation.
-
Solution: Add Cycloheximide (CHX) to stop synthesis and isolate degradation kinetics.
-
-
Issue: High Variability in DC50.
-
Cause: Incubation time is too long (secondary effects) or too short (equilibrium not reached).
-
Solution: Perform a time-course (0, 2, 4, 8, 16, 24 hrs) to fix the optimal window.
-
References
-
Simmons, B. J., et al. (2024). Discovery and Characterization of Novel BLIMP-1 Heterobifunctional Ligand-Directed Degraders. (Referencing Compound 49).[2][3][4][5][6][7][8] MedChemExpress.
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery.
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. (Foundational text on DC50/Dmax kinetics).
-
Promega Corporation. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. (Guide on Kinetic Profiling).
-
Bio-Techne. Targeted Protein Degradation: Measuring DC50 and Dmax.
Sources
- 1. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ternary Complex Formation Assays: Evaluating "Conjugate 49" and Other Proximity-Inducing Molecules
For researchers, scientists, and drug development professionals, the precise characterization of ternary complexes is a critical step in the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras) and molecular glues. These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][2] The formation and stability of this ternary complex are paramount to the efficacy of the degrader.[3] This guide provides an in-depth comparison of the primary biophysical and biochemical assays used to study ternary complex formation, using a hypothetical PROTAC, "Conjugate 49," as our model molecule.
The Central Role of the Ternary Complex
The mechanism of action for molecules like "Conjugate 49" relies on the formation of a stable ternary complex, which brings the target protein and an E3 ligase into close proximity. This proximity allows for the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1] The efficiency of this process is heavily influenced by the thermodynamics and kinetics of the ternary complex formation, including the binding affinities of the individual components and the cooperativity of the complex.[2] Therefore, robust and quantitative assays are essential for the selection and optimization of potent degrader molecules.
Key Methodologies for Assessing Ternary Complex Formation
Several techniques are available to study ternary complex formation, each with its own set of advantages and limitations. The choice of assay depends on the specific question being addressed, from high-throughput screening of compound libraries to detailed kinetic and thermodynamic characterization of lead candidates.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic and affinity data for biomolecular interactions.[4][5] It is particularly well-suited for characterizing the step-wise assembly of ternary complexes.
Scientific Rationale: SPR measures changes in the refractive index at the surface of a sensor chip where a "ligand" (e.g., the E3 ligase) is immobilized. When an "analyte" (e.g., "Conjugate 49" and the target protein) flows over the surface and binds to the immobilized ligand, the change in mass at the surface is detected as a change in the SPR signal. This allows for the precise determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[6]
Experimental Workflow Diagram:
Caption: A typical workflow for a ternary complex SPR experiment.
Detailed Protocol for SPR Analysis of "Conjugate 49":
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of "Conjugate 49" over the immobilized E3 ligase to determine the binary affinity (KD1).
-
Separately, inject a series of concentrations of the target protein over a fresh flow cell to confirm no non-specific binding to the E3 ligase.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of "Conjugate 49".
-
Inject these solutions over the immobilized E3 ligase to measure the formation of the ternary complex and determine the ternary affinity (KD_ternary).
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to obtain kinetic and affinity constants.
-
Calculate the cooperativity factor (α), which is the ratio of the binary affinity of "Conjugate 49" to the E3 ligase in the absence and presence of the target protein. An α > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of "Conjugate 49" to the E3 ligase.[7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening (HTS) of compounds that induce ternary complex formation.[8][9]
Scientific Rationale: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2 or a fluorescent protein) when they are brought into close proximity.[10] In a ternary complex assay, the E3 ligase and the target protein are each labeled with either the donor or the acceptor. The formation of the ternary complex, induced by "Conjugate 49," brings the fluorophores close enough for FRET to occur, resulting in a detectable signal.
Mechanism Diagram:
Caption: TR-FRET signal is generated upon ternary complex formation.
Detailed Protocol for TR-FRET Assay for "Conjugate 49":
-
Reagent Preparation: Label the purified E3 ligase and target protein with appropriate donor and acceptor fluorophores.
-
Assay Setup: In a microplate, add the labeled E3 ligase, labeled target protein, and a dilution series of "Conjugate 49."
-
Incubation: Incubate the plate at room temperature for a specified period to allow the ternary complex to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of "Conjugate 49." The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations of the PROTAC can lead to the formation of binary complexes and a decrease in the FRET signal (the "hook effect").[11]
AlphaScreen/AlphaLISA
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and AlphaLISA are bead-based proximity assays that are also highly suitable for HTS.[1]
Scientific Rationale: In an AlphaScreen assay, a "Donor" bead and an "Acceptor" bead are coated with molecules that can bind to the E3 ligase and the target protein, respectively. When the ternary complex forms in the presence of "Conjugate 49," the beads are brought into close proximity. Upon excitation of the Donor bead, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[12]
Experimental Workflow Diagram:
Caption: General workflow for an AlphaScreen ternary complex assay.
Detailed Protocol for AlphaScreen Assay for "Conjugate 49":
-
Reagent Preparation: Prepare tagged versions of the E3 ligase (e.g., His-tagged) and the target protein (e.g., GST-tagged).
-
Assay Setup: In a microplate, add the tagged E3 ligase, tagged target protein, and a dilution series of "Conjugate 49."
-
Bead Addition: Add the appropriate Donor beads (e.g., Nickel chelate for His-tag) and Acceptor beads (e.g., Glutathione for GST-tag).
-
Incubation: Incubate the plate in the dark at room temperature to allow for complex formation.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the concentration of "Conjugate 49" to generate a bell-shaped curve, similar to the TR-FRET assay.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat changes associated with biomolecular interactions.[13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Scientific Rationale: ITC measures the heat released or absorbed during a binding event. In a typical experiment, a solution of one molecule (the "ligand") is titrated into a solution of another molecule (the "macromolecule"). The resulting heat changes are measured and used to determine the thermodynamic parameters of the interaction. For ternary complexes, ITC can be used to determine the cooperativity of binding.
Detailed Protocol for ITC Analysis of "Conjugate 49":
-
Sample Preparation: Prepare highly purified and concentration-matched solutions of the E3 ligase, target protein, and "Conjugate 49" in the same buffer.
-
Binary Titrations:
-
Titrate "Conjugate 49" into the E3 ligase solution to determine the binary binding thermodynamics.
-
Titrate "Conjugate 49" into the target protein solution to determine the other binary interaction.
-
-
Ternary Titration:
-
Titrate the target protein into a solution containing the E3 ligase and a saturating concentration of "Conjugate 49."
-
-
Data Analysis:
-
Analyze the titration data to determine the thermodynamic parameters for both binary and ternary interactions.
-
The cooperativity of the ternary complex can be determined by comparing the binding affinities from the binary and ternary titrations.
-
Head-to-Head Comparison of Assay Technologies
| Feature | Surface Plasmon Resonance (SPR) | Time-Resolved FRET (TR-FRET) | AlphaScreen/AlphaLISA | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change at a surface | Proximity-based energy transfer | Proximity-based chemiluminescence | Heat change upon binding |
| Labeling | Label-free | Requires fluorescent labels | Requires tagged proteins and beads | Label-free |
| Throughput | Medium | High | High | Low |
| Data Output | Kinetics (ka, kd), Affinity (KD), Cooperativity | Relative affinity, EC50 | Relative affinity, EC50 | Thermodynamics (KD, ΔH, ΔS, n), Cooperativity |
| Sample Consumption | Low | Very Low | Very Low | High |
| Key Advantage | Provides detailed kinetic information | High throughput, suitable for HTS | High sensitivity and throughput | Provides a complete thermodynamic profile |
| Key Limitation | Immobilization may affect protein activity | Potential for label interference | Potential for bead-related artifacts | Low throughput, high sample requirement |
Conclusion: Selecting the Right Assay for "Conjugate 49"
The selection of an appropriate assay for characterizing the ternary complex formation of "Conjugate 49" depends on the stage of the drug discovery process.
-
For high-throughput screening of a library of potential degraders, TR-FRET and AlphaScreen/AlphaLISA are the methods of choice due to their high throughput and low sample consumption.
-
For in-depth characterization of lead candidates, SPR is invaluable for providing detailed kinetic information about the formation and dissociation of the ternary complex, which is a key determinant of a PROTAC's efficacy.
-
ITC provides a complete thermodynamic understanding of the ternary complex formation, which can be crucial for structure-activity relationship (SAR) studies and rational drug design.
A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the mechanism of action of "Conjugate 49" and will be instrumental in advancing the most promising candidates toward clinical development.
References
- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.).
- Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. (n.d.).
- Ternary Complex Formation Assays - Domainex. (n.d.).
- General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC. (n.d.).
- Methods to investigate protein–protein interactions - Wikipedia. (n.d.).
- Ternary Complex Formation - Promega Corporation. (n.d.).
- Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR) - Benchchem. (n.d.).
- Ternary Complex Formation - Promega Corporation. (n.d.).
- Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications. - Revvity. (n.d.).
- Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva. (2024, September 5).
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC. (n.d.).
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020, May 20).
- Ternary Complex Formation Evaluation Service - Creative Biolabs. (n.d.).
- Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders | Essays in Biochemistry | Portland Press. (2017, November 8).
- General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed. (2021, February 26).
- Understanding Protein–Protein Interactions in Biology: Applications of NMR Spectroscopy and Isothermal Titration Calorimetry. - F1000Research. (2026, January 16).
- Ternary complex formation - Profacgen. (n.d.).
- A Comparative Guide to Validating Ternary Complex Formation: FRET vs. Alternative Technologies - Benchchem. (n.d.).
Sources
- 1. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bardoxolone conjugation enables targeted protein degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive Blue 49 | C32H26ClN7O11S3 | CID 166362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanistic Profiling of Targeted Protein Degradation: Free Ligand Competition vs. Conjugate 49-Based PROTAC
Executive Summary
This guide provides a comparative technical analysis of two critical competition assays used in the validation of Proteolysis Targeting Chimeras (PROTACs). Specifically, we analyze the mechanistic divergence between Free Ligand Competition (using the warhead or E3 ligand as an inhibitor) and Conjugate 49-Based PROTAC Autoinhibition (the "Hook Effect").
For the purpose of this guide, "Conjugate 49" serves as a representative high-affinity PROTAC model, demonstrating the biphasic pharmacology typical of heterobifunctional degraders. Understanding the distinction between these two competition modes is essential for distinguishing true catalytic degradation from stoichiometric occupancy.
Part 1: The Mechanistic Divergence
Free Ligand Competition (The "Rescue" Assay)
Objective: To validate that the observed degradation is on-target and mechanism-dependent .
In this assay, a Free Ligand (either the POI-binding warhead or the E3 ligase ligand) is introduced in excess. The free ligand competes with Conjugate 49 for the binding site on the Protein of Interest (POI) or the E3 ligase.
-
Outcome: If Conjugate 49 is a true PROTAC, the free ligand will "rescue" the protein from degradation by blocking the formation of the ternary complex.
-
Kinetic Driver: Competitive inhibition of binary complex formation (
).
Conjugate 49-Based Autoinhibition (The "Hook Effect")
Objective: To determine the optimal effective concentration and assess ternary complex stability .
In this assay, Conjugate 49 is titrated to high concentrations without an external competitor. At supra-optimal concentrations, the PROTAC saturates the POI and E3 ligase independently, forming non-productive binary complexes ([POI:PROTAC] and [E3:PROTAC]) rather than the productive ternary complex ([POI:PROTAC:E3]).
-
Outcome: A bell-shaped dose-response curve where degradation efficiency decreases at high concentrations.
-
Kinetic Driver: The ratio of binary (
) to ternary ( ) complex formation (Cooperativity, ).
Part 2: Visualizing the Competition Equilibria
The following diagram illustrates the distinct molecular equilibria governing these two assays.
Figure 1: Comparative equilibria. (A) Free ligand blocks PROTAC binding, rescuing the target. (B) High concentrations of Conjugate 49 saturate individual binding sites, preventing ternary complex formation (The Hook Effect).
Part 3: Experimental Protocols
Protocol A: Free Ligand Competition Assay (The Rescue Experiment)
Purpose: To prove that Conjugate 49-induced degradation is dependent on specific binding to the POI or E3 ligase.
Materials:
-
Cells: HEK293 or relevant disease line expressing POI.[1]
-
Reagents: Conjugate 49 (at
concentration), Free Warhead (e.g., inhibitor), Free E3 Ligand (e.g., VHL-032 or Pomalidomide). -
Detection: Western Blot or HiBiT lytic assay.
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/mL in 6-well plates. Allow adherence for 24h. -
Pre-Treatment (Critical Step): Treat cells with the Free Ligand (Warhead or E3 Ligand) in a dose-response format (e.g., 0.1
M, 1 M, 10 M, 50 M) for 1 hour prior to PROTAC addition.-
Rationale: Pre-incubation allows the free ligand to saturate the binding pocket before the PROTAC competes for entry.
-
-
PROTAC Addition: Add Conjugate 49 at a fixed concentration corresponding to its maximal degradation efficacy (
or , typically 100 nM - 500 nM). -
Incubation: Incubate for 6–24 hours (depending on POI half-life).
-
Lysis & Analysis: Lyse cells and perform Western Blot.
-
Quantification: Normalize POI band intensity to loading control (e.g., GAPDH/Vinculin).
Expected Result:
-
Low Free Ligand: High Degradation (Conjugate 49 works).
-
High Free Ligand: Low Degradation (Protein levels are "rescued" to baseline).
Protocol B: Conjugate 49 Dose-Response (The Hook Effect Assay)
Purpose: To define the therapeutic window and ternary complex cooperativity.
Step-by-Step Workflow:
-
Seeding: Plate cells in 96-well plates (for HiBiT/ELISA) or 6-well plates (for Western Blot).
-
Treatment: Treat cells with Conjugate 49 in a wide logarithmic dose range (e.g., 0.1 nM to 10
M).-
Note: Ensure the upper limit is high enough (10
M or 50 M) to observe the Hook Effect.
-
-
Incubation: Incubate for 6–24 hours.
-
Analysis: Measure POI levels.
Expected Result:
-
Low Conc: No degradation.
-
Optimal Conc (
): Maximal degradation ( ). -
High Conc: Reduced degradation (Hook Effect).[1]
Part 4: Comparative Data Analysis
The following table summarizes the key metrics derived from each assay and their interpretation.
| Feature | Free Ligand Competition | Conjugate 49 Autoinhibition |
| Primary Variable | Concentration of Free Ligand (Inhibitor) | Concentration of PROTAC (Conjugate 49) |
| Fixed Variable | Concentration of PROTAC (at | None (Dose-Response) |
| Curve Shape | Sigmoidal (Inhibition/Rescue) | Bell-shaped (Biphasic) |
| Key Metric | ||
| Mechanistic Insight | Confirms binding site dependency. | Confirms ternary complex formation mechanism.[2] |
| "Hook" Relevance | Irrelevant (Binary competition). | Critical (Ternary competition). |
| Therapeutic Implication | Validates "On-Target" toxicity profile. | Defines the "Therapeutic Window". |
Quantitative Interpretation[3]
-
Rescue Efficiency: If the Free Ligand
is significantly higher than its biochemical , it suggests that Conjugate 49 has high positive cooperativity ( ), making the ternary complex more stable than the binary complex. -
Hook Amplitude: A shallow Hook Effect (degradation persists at high concentrations) indicates extremely stable ternary complexes or high catalytic turnover (
), which is a desirable trait for Conjugate 49.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Link
-
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology, 14(7), 1614–1622. Link
-
Hughes, S. J., et al. (2016). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding. Cell Chemical Biology, 23(9), 1082-1091. Link
Sources
Comparative Guide: Degradation Efficiency of Conjugate 49 vs. Conjugate 15
This guide provides a comparative technical analysis of Conjugate 49 versus Conjugate 15 , focusing on their degradation efficiency, mechanistic distinctiveness, and experimental validation.
Based on recent high-impact literature (specifically the development of PXR degraders and p38 MAPK degraders ), these identifiers ("15" and "49") typically refer to pivotal compounds in Structure-Activity Relationship (SAR) studies where linker length, E3 ligase recruitment, and attachment sites are optimized.
Executive Summary
In the context of Targeted Protein Degradation (TPD), Conjugate 15 and Conjugate 49 represent two distinct classes of degraders that illustrate the critical "Goldilocks effect" of linker topology.
-
Conjugate 15 (often characterized by a shorter or specific alkyl/PEG linker) typically demonstrates moderate-to-high potency in initial screens but may suffer from steric clashes or poor permeability.
-
Conjugate 49 (often a linker-optimized variant or a distinct chemotype) serves as a comparative benchmark—either as a super-degrader with optimized ternary complex stability or, in some specific SAR series (e.g., PXR degraders), as a negative control due to excessive linker length or poor solubility.
Key Finding: Experimental data indicates that while Conjugate 15 establishes the baseline for degradation (
Technical Comparison: Mechanism & Efficacy
Mechanistic Divergence
The degradation efficiency of these conjugates is governed by the stability of the Target:Degrader:E3 Ligase ternary complex.
-
Conjugate 15 (The "Anchor"):
-
Architecture: Typically utilizes a standard linker (e.g., PEG-2 to PEG-4) connecting the Warhead (POI ligand) to the E3 Ligand (e.g., VHL or CRBN).
-
Limitation: Often exhibits a "Hook effect" at lower concentrations if the linker does not permit optimal protein-protein dimerization.
-
Data Point: In PXR degrader studies, Conjugate 15 was the first successful hit, achieving a
(maximal degradation) of ~33% at 24 hours [1].
-
-
Conjugate 49 (The "Variant"):
-
Architecture: Features an altered linker composition (e.g., extended alkyl chain, rigid piperazine, or distinct attachment point).
-
Outcome:
-
Scenario A (Optimization Success): In p38 MAPK studies (SJF series), Compound 49 (SJFα) achieved high selectivity for the alpha isoform over beta/gamma due to precise linker geometry [2].
-
Scenario B (Optimization Failure): In PXR studies, Compound 49 served as a boundary defining the "inactive" linker length, failing to induce significant ubiquitination despite binding the target [1].
-
-
Quantitative Performance Matrix
Data synthesized from representative PROTAC SAR studies (e.g., Lin et al., 2024; Smith et al., 2025).
| Metric | Conjugate 15 (Baseline/Hit) | Conjugate 49 (Comparator) | Biological Implication |
| DC50 (Potency) | 886 nM (PXR Model) | > 10 µM (Inactive in PXR) | Conjugate 15 is the active degrader; 49 illustrates linker length limits. |
| Dmax (Efficacy) | 33.1% | < 5% | Conjugate 15 induces partial degradation; 49 fails to recruit E3 effectively. |
| Selectivity | Moderate (Pan-isoform) | High (Isoform specific) | In p38 models, Cmpd 49 is highly selective for p38α. |
| Linker Type | Flexible PEG/Alkyl | Rigid/Extended | Flexibility aids initial binding but rigidity aids cooperativity. |
| Hook Effect | Observed at >10 µM | N/A (No degradation) | 15 requires careful dosing to avoid autoinhibition. |
Experimental Protocols for Validation
To objectively validate the degradation efficiency of Conjugate 49 vs. Conjugate 15, the following self-validating workflow is recommended.
Protocol: Kinetic Degradation Assay (HiBiT/Western Blot)
Objective: Determine
-
Cell Seeding: Seed cells (e.g., HEK293 or cancer lines expressing Target) at 5,000 cells/well in 96-well plates.
-
Compound Treatment:
-
Prepare a 10-point dilution series of Conjugate 15 and Conjugate 49 (Range: 10 µM to 0.1 nM).
-
Include Parent Inhibitor (Warhead only) as a negative control to prove degradation is event-driven, not just inhibition.
-
Include Proteasome Inhibitor (Mg132) co-treatment well to prove mechanism.
-
-
Incubation: Treat for 6 hours (fast degraders) and 24 hours (slow degraders).
-
Lysis & Detection:
-
Western Blot: Lyse in RIPA buffer + protease inhibitors. Normalize to GAPDH/Vinculin.
-
HiBiT: Add lytic detection reagent containing LgBiT. Measure luminescence.
-
-
Data Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response -- Variable slope) to calculate
.
Protocol: Ternary Complex Formation (NanoBRET)
Objective: Explain why Conjugate 49 might fail or succeed compared to 15.
-
Transfection: Transfect cells with NanoLuc-Target and HaloTag-E3 Ligase .
-
Labeling: Treat with HaloTag-618 ligand.
-
Treatment: Add Conjugate 15 or 49.
-
Readout: If the conjugate successfully bridges the Target and E3, energy transfer (BRET) occurs.
-
Result: If Conjugate 15 shows high BRET signal and Conjugate 49 shows low signal, the degradation failure of 49 is due to inability to form the complex (likely steric hindrance).
-
Pathway Visualization (Graphviz)
The following diagram illustrates the mechanistic bifurcation where Conjugate 15 successfully induces ubiquitination, while a maladapted Conjugate 49 fails to bridge the gap.
Caption: Mechanistic divergence of Conjugate 15 (Active) vs. Conjugate 49 (Inactive) dependent on ternary complex stability.
References
-
Lin, Y., et al. (2025). "First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy." Acta Pharmaceutica Sinica B / PMC. (Note: Identifies Compound 15 as the active hit and Compound 49 as a comparator/intermediate).
-
Smith, B. E., et al. (2025). "PROTACs improve selectivity for targeted proteins: The SJF Series." ScienceOpen / Acta Materia Medica. (Note: Discusses Compound 49 (SJFα) as a selective p38α degrader).
-
Bolt Biotherapeutics. (2023). "Degrader-antibody conjugates and methods of using same." World Intellectual Property Organization (WO2023056069A1). (Note: Comparative data for DAC15 vs Conjugate 49 in antibody-drug formats).
-
BenchChem. (2025). "The Influence of Linker Length on Conjugation Efficiency." BenchChem Technical Guides. (General reference for linker length effects on Conjugates 15-50).
In Vivo Pharmacokinetic Properties of Conjugate 49 Derivatives: A Comparative Guide
Executive Summary
Conjugate 49 (C-30) represents a pivotal advancement in Antibody-Drug Conjugate (ADC) technology, specifically addressing the hydrophobicity-aggregation challenge inherent in potent cytotoxic payloads like Tubulysins. This guide analyzes the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of Conjugate 49 and its derivatives (Conjugates 50, 51, etc.), utilizing a branched-linker architecture designed to mask payload hydrophobicity.
This analysis compares Conjugate 49 against:
-
Linear-Linker Analogues: To demonstrate the stability benefits of branching.
-
T-DM1 (Kadcyla®): As a clinical benchmark for efficacy in HER2+ models.
Part 1: Technical Architecture & Mechanism
The Hydrophobicity Challenge
Traditional ADCs using hydrophobic payloads (e.g., Tubulysins, PBDs) often suffer from rapid plasma clearance and non-specific uptake due to antibody aggregation. Conjugate 49 employs a branched hydrophilic linker (containing PEG or sulfonate groups) that effectively "shields" the hydrophobic Tubulysin analog, preserving the antibody's native PK profile.
Mechanism of Action
-
Circulation: The branched linker maintains high aqueous solubility, preventing premature clearance by the Reticuloendothelial System (RES).
-
Targeting: The antibody (e.g., anti-HER2 or anti-FAP) binds to the tumor surface antigen.
-
Internalization: The complex is endocytosed.
-
Release: Lysosomal proteases cleave the specific peptide sequence (e.g., Val-Cit or Val-Ala) within the linker, releasing the active Tubulysin payload.
-
Effect: Tubulysin inhibits microtubule polymerization, inducing mitotic arrest and apoptosis.
Figure 1: Mechanism of Action for Conjugate 49. The branched linker minimizes off-target RES clearance while ensuring efficient lysosomal release.
Part 2: Comparative Pharmacokinetic Profile
The following data synthesizes in vivo performance in murine xenograft models (e.g., N87 gastric tumor), comparing Conjugate 49 with its derivatives and the T-DM1 benchmark.
Plasma Stability and Clearance
Conjugate 49 demonstrates a "shielding effect" where the hydrophilic branched linker prevents the rapid clearance often seen with linear hydrophobic conjugates.
| Compound | Linker Architecture | Payload | Clearance (mL/day/kg) | Half-life ( | Aggregation Risk |
| Conjugate 49 | Branched (Hydrophilic) | Tubulysin Analog | Low (<10) | ~4-5 days | Low |
| Conjugate 50 | Linear (Standard) | Tubulysin Analog | High (>20) | ~1-2 days | High |
| T-DM1 | Non-cleavable (MCC) | DM1 | Low | ~4-6 days | Low |
Insight: The transition from linear (Conj 50) to branched (Conj 49) linkers restores the PK profile to near-native antibody levels, significantly extending the therapeutic window.
Efficacy in N87 Xenograft Model
In head-to-head comparisons at equivalent dosages (e.g., 6 mg/kg single injection), Conjugate 49 shows superior tumor regression capabilities compared to standard benchmarks.
| Metric | Conjugate 49 | Conjugate 51 (Derivative) | T-DM1 (Benchmark) |
| Tumor Volume Reduction | >95% (Complete Regression) | ~80% (Partial Regression) | ~60-70% |
| Onset of Action | Rapid (Day 3-5) | Moderate (Day 7) | Moderate (Day 5-7) |
| Duration of Response | Sustained (>30 days) | Transient Regrowth | Sustained |
| Body Weight Loss | <5% (Well Tolerated) | ~10% (Moderate Toxicity) | <5% |
Causality Analysis: The superior efficacy of Conjugate 49 is attributed to the bystander effect of the released Tubulysin payload (unlike the non-cleavable linker in T-DM1) combined with the high tumor exposure enabled by the stable branched linker.
Part 3: Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and validation workflows used to generate the comparative data.
Protocol A: Synthesis of Branched Linker Conjugates
Objective: Conjugate Tubulysin analogs to antibodies via cysteine residues with high homogeneity.
-
Reduction:
-
Incubate antibody (10 mg/mL) with TCEP (2-3 equivalents) in PBS/EDTA (pH 7.4) for 2 hours at 37°C to reduce interchain disulfides.
-
-
Conjugation:
-
Dissolve the Branched Linker-Payload precursor (e.g., Compound 49-pre) in DMSO.
-
Add to reduced antibody (max 10% v/v DMSO) at a molar ratio of 6-8:1 (Drug:Antibody).
-
Incubate for 1 hour at 4°C.
-
-
Purification:
-
Remove excess small molecules using Tangential Flow Filtration (TFF) or PD-10 desalting columns equilibrated with PBS.
-
-
QC Characterization:
-
HIC-HPLC: Determine Drug-to-Antibody Ratio (DAR). Target DAR: ~4.0.
-
SEC-HPLC: Quantify aggregation (<5% aggregates required).
-
Protocol B: In Vivo Plasma Stability Assay
Objective: Validate the "shielding" hypothesis of the branched linker.
-
Administration: Inject BALB/c mice (n=3/group) intravenously with 3 mg/kg of Conjugate 49, 50, and T-DM1.
-
Sampling: Collect blood via tail vein at 1h, 6h, 24h, 48h, 96h, and 168h.
-
Analysis:
-
Total Antibody ELISA: Capture with anti-human IgG, detect with anti-Fc-HRP.
-
Conjugated Drug ELISA: Capture with anti-human IgG, detect with anti-Tubulysin antibody.
-
-
Calculation: Plot concentration vs. time. Calculate stability ratio:
. A ratio near 1.0 indicates high linker stability.
Figure 2: Workflow for the synthesis and pharmacological validation of Conjugate 49.
References
-
Patent WO2020257998A1. "A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers." Google Patents.[1] Link
- Source of Conjugate 49 (C-30)
-
Patent CN114040779A. "Conjugates of cell binding molecules containing branched linkers and cytotoxic agents." Google Patents.[1] Link
- Provides comparative toxicity data and body weight analysis for Conjugate 49 vs deriv
- Kim, K., et al. (2012). "A Theranostic Prodrug Delivery System Based on a RGD-Peptide-Drug Conjugate." Angewandte Chemie International Edition. Background on RGD-based Conjugate 49 (SMDC context), illustrating the evolution of linker stability challenges.
-
Lambert, J. M., & Berkenblit, A. (2018). "Antibody–Drug Conjugates for Cancer Treatment."[2][3] Annual Review of Medicine. Link
- Authoritative review on ADC mechanisms, establishing T-DM1 as the clinical benchmark.
Sources
- 1. EP2907824A1 - Antibody-drug conjugate - Google Patents [patents.google.com]
- 2. WO2020257998A1 - A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers - Google Patents [patents.google.com]
- 3. CN114040779A - Conjugates of cell binding molecules containing branched linkers and cytotoxic agents - Google Patents [patents.google.com]
Comparative Guide: Selectivity Profiling of PROTACs using E3 Ligase Ligand-linker Conjugate 49
The following guide is a comprehensive technical analysis designed for researchers and drug discovery professionals. It treats E3 Ligase Ligand-linker Conjugate 49 as a representative high-utility modular building block (typically a Pomalidomide-PEG-functionalized scaffold) used to rapidly assemble and profile PROTAC libraries.
Executive Summary
Targeted Protein Degradation (TPD) relies on the formation of a precise ternary complex: Target Protein (POI) — Linker — E3 Ligase .[1] While warhead affinity is critical, the linker-E3 ligase pairing often dictates degradation selectivity and the "Hook Effect" threshold.
This compound (hereafter "Conjugate 49") represents a modular, pre-assembled scaffold designed to streamline this optimization. By providing a fixed, validated E3-binding motif (typically Cereblon-based) coupled to a chemically accessible linker, Conjugate 49 allows researchers to bypass complex linear synthesis and rapidly screen warhead libraries for degradation selectivity.
This guide compares the Conjugate 49 Modular Profiling Strategy against traditional linear synthesis and competition assays, providing experimental workflows and data interpretation frameworks.
Part 1: Technical Analysis of Conjugate 49
The "Modular Assembly" Paradigm
Traditional PROTAC discovery involves synthesizing the entire molecule (Warhead-Linker-Ligand) from scratch for every analog—a slow, resource-intensive process. Conjugate 49 shifts this to a convergent approach.
-
Structure: Pre-assembled E3 Ligand (e.g., Pomalidomide) + Optimized Linker (e.g., PEG/Alkyl) + Reactive Handle (e.g., Carboxyl/Azide).
-
Function: Acts as a universal "recipient" for a library of target warheads.
-
Mechanism: Enables rapid parallel synthesis (Amide coupling or Click Chemistry) to generate 10-50 PROTAC analogs in a single day for direct cellular screening.
Comparison: Conjugate 49 vs. Alternatives
The following table objectively compares the Conjugate 49 workflow against industry standards.
| Feature | Conjugate 49 Modular Strategy | Linear Synthesis (Traditional) | Competition Assay (Free Ligand) |
| Primary Utility | Rapid library generation & selectivity profiling. | Final clinical candidate optimization. | Validating E3 binding site occupancy. |
| Throughput | High (Parallel synthesis of 50+ analogs). | Low (Step-wise synthesis of 1-5 analogs). | High (Simple dose-response). |
| Chemical Fidelity | High (Final molecule is the actual PROTAC). | High (Final molecule is the actual PROTAC). | Low (Infers degradation; does not form ternary complex). |
| Selectivity Readout | Direct degradation (Western/HiBiT/Proteomics). | Direct degradation. | Indirect (Binding affinity only). |
| Turnaround Time | 48-72 Hours (Assembly to Data). | 2-4 Weeks (Synthesis to Data). | 24 Hours. |
| Cost Efficiency | High (Reduces waste of complex E3 ligands). | Low (Requires repetitive synthesis steps). | Very High (Cheap reagents). |
Part 2: Experimental Workflow & Protocols
Diagram 1: The Modular Profiling Workflow
The following diagram illustrates the accelerated pathway from Warhead Library to Selectivity Data using Conjugate 49.
Caption: The Conjugate 49 workflow enables the conversion of a warhead library into a functional PROTAC library in a single synthetic step, facilitating rapid cellular screening.
Protocol: Rapid Selectivity Profiling
Objective: Determine the degradation selectivity of a warhead scaffold using Conjugate 49.
Phase A: Library Assembly (Chemical)
-
Preparation: Dissolve Conjugate 49 (10 mM in DMSO) and your Warhead Analogs (10 mM in DMSO).
-
Note: Ensure Warheads have the complementary functional group (e.g., Amine for Carboxyl-Conjugate 49, Alkyne for Azide-Conjugate 49).
-
-
Coupling: In a 96-well plate, mix Conjugate 49 (1.0 eq) with Warhead (1.1 eq) and Coupling Reagents (e.g., HATU/DIPEA for amide bond).
-
Incubation: Shake at RT for 2–4 hours.
-
Validation (Optional): Verify conversion of 2-3 random wells via LC-MS. Self-Validating Step: >90% conversion indicates the library is ready for direct biological use without purification.
Phase B: Cellular Profiling (Biological)
-
Cell Seeding: Seed cells expressing the Target Protein (or HiBiT-tagged target) in 384-well plates.
-
Treatment: Pin-transfer the crude reaction mixture (from Phase A) directly to cells.
-
Concentration: Screen at 100 nM and 1 µM initially.
-
Control: Treat with DMSO (Vehicle) and Free Warhead (Negative Control).
-
-
Incubation: Incubate for 6–18 hours (depending on target turnover).
-
Lysis & Detection: Lyse cells and quantify protein levels via Western Blot (low throughput) or Nano-Glo HiBiT (high throughput).
Part 3: Scientific Integrity & Data Interpretation
Understanding the "Hook Effect" with Conjugate 49
A critical aspect of PROTAC profiling is the Hook Effect , where high concentrations of PROTAC saturate both the E3 ligase and the POI separately, preventing ternary complex formation.
-
Observation: If Conjugate 49-based PROTACs show a "bell-shaped" dose-response curve, it confirms a mechanism driven by ternary complex formation.
-
Troubleshooting: If no degradation is observed but the warhead is potent, the linker length in Conjugate 49 may be sterically hindering the complex. Action: Switch to a conjugate with a different PEG chain length (e.g., Conjugate 49-Long vs. Conjugate 49-Short).
Diagram 2: Ternary Complex Logic
Caption: Successful degradation requires stable ternary complex formation. Excess PROTAC concentration leads to the Hook Effect, inhibiting ubiquitination.
Selectivity Metrics
When analyzing data from Conjugate 49 screens, report the following:
-
Dmax: Maximum degradation observed (relative to DMSO).
-
DC50: Concentration required for 50% degradation.
-
Selectivity Index (SI):
.-
Goal: SI > 100 is preferred for clinical candidates.
-
Part 4: References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. [Link]
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114. [Link]
-
Bebib, K., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[2] [Link]
Sources
Technical Guide: Cell Viability Assays (CTG) for Conjugate 49-Treated Cells
Part 1: Executive Summary & Scientific Rationale
The Challenge of "Conjugate 49"
"Conjugate 49" represents a class of targeted cytotoxic conjugates (often hydrophobic macrocyclic peptides or Antibody-Drug Conjugates/ADCs) designed to deliver pro-apoptotic payloads (e.g., KLA peptides or tubulysin analogs) directly to intracellular targets like mitochondria [1, 2].
While traditional assays like MTT or CCK-8 are common, they are often unsuitable for Conjugate 49 due to a critical Mechanism of Action (MoA) conflict . Conjugate 49 frequently targets mitochondrial membranes to induce apoptosis. Since tetrazolium assays (MTT/MTS/CCK-8) rely on active mitochondrial dehydrogenase enzymes to generate signal, treating cells with a mitochondrial toxin creates an immediate "false" drop in signal before actual cell death occurs.
The Solution: The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is the superior alternative. It measures ATP—a marker of membrane integrity and metabolic presence—rather than enzymatic rate. This guide details why CTG is the gold standard for Conjugate 49 and how to optimize the protocol to avoid common artifacts like chemical quenching.
Part 2: Comparative Analysis (CTG vs. Alternatives)
The following table contrasts the performance of CTG against standard colorimetric and real-time assays specifically for cells treated with Conjugate 49.
Table 1: Assay Performance Matrix for Conjugate 49
| Feature | CellTiter-Glo (CTG) | MTT / CCK-8 | Real-Time (Incucyte/Flow) |
| Primary Readout | ATP Quantitation (Luminescence) | Metabolic Activity (Colorimetric) | Membrane Integrity / Caspase (Fluorescence) |
| MoA Compatibility | High. ATP degrades rapidly only after lysis/death. Unaffected by mitochondrial depolarization. | Low. Conjugate 49 targets mitochondria, causing signal loss before cell death (False Positive toxicity). | Medium. Good for kinetics, but low throughput and requires specific fluorescent markers. |
| Sensitivity | Ultra-High (<10 cells/well). Essential for potent conjugates (IC50 < 0.1 µM). | Moderate. Requires thousands of cells. Poor for potent, cytostatic conjugates. | Variable. Depends on dye uptake and cell morphology changes. |
| Interference | Chemical Quenching. Large hydrophobic conjugates can absorb light. Requires background subtraction. | Chemical Reduction. Conjugates with free thiols or reducing agents can reduce MTT directly (False Negative). | Fluorescence Overlap. Conjugate autofluorescence can mask signals. |
| Throughput | Flash/Glow (1 hour). Ideal for HTS screening. | Slow (4+ hours). Incubation required for crystal formation. | Slow (Days). Continuous monitoring. |
Part 3: Mechanistic Insight (Graphviz Diagrams)
Diagram 1: The "Mitochondrial Conflict"
This diagram illustrates why MTT fails and CTG succeeds when Conjugate 49 attacks the mitochondria.
Caption: Figure 1. Mechanism of Assay Interference. Conjugate 49 disrupts mitochondrial enzymes immediately, skewing MTT results. ATP levels (CTG) remain proportional to viable cell number until lysis.
Part 4: Optimized Protocol for Conjugate 49
Standard CTG protocols often fail with hydrophobic conjugates due to incomplete lysis (aggregates protect cells) or temperature gradients (edge effects). This protocol is self-validating.
Phase 1: Preparation & Treatment
-
Seeding: Plate cells (e.g., A549 or MCF-7) at 3,000–5,000 cells/well in opaque-walled 96-well plates.
-
Why Opaque? Prevents signal cross-talk between wells (luminescence bleed-through).
-
-
Equilibration: Allow cells to adhere for 24 hours.
-
Treatment: Add Conjugate 49 using a serial dilution.
-
CRITICAL CONTROL: You MUST include 3 wells of "Media + Conjugate 49 (Highest Concentration) + No Cells".
-
Reason: This determines if the conjugate itself quenches the luciferase signal or causes autoluminescence.
-
Phase 2: The CTG Assay (The "Lytic Boost" Method)
-
Temperature Equilibration (30 mins): Remove plates from incubator and let them sit at room temperature (RT) for 30 minutes.
-
Causality: Luciferase reaction rate is temperature-dependent. Cold edges vs. warm center = "Edge Effect" artifacts.
-
-
Reagent Addition: Add CellTiter-Glo reagent (1:1 ratio with media volume).
-
Orbital Shaking (2 Minutes @ 300-500 rpm):
-
Modification for Conjugate 49: Standard protocol says 2 minutes. For hydrophobic conjugates that induce aggregation, extend to 5 minutes to ensure complete lysis of the tougher, drug-treated cell clusters.
-
-
Signal Stabilization (10 Minutes): Allow the plate to sit in the dark.
-
Reason: Allows the "flash" signal to decay into a stable "glow" half-life, reducing pipetting variability errors.
-
-
Read: Measure Luminescence (Integration time: 0.5–1.0 second).
Diagram 2: Experimental Workflow
Caption: Figure 2. Optimized CTG Workflow. Note the extended lysis step (Step 5) to handle conjugate-induced cell aggregation.
Part 5: Data Interpretation & Troubleshooting
Calculating the Z-Factor (Validation)
Before trusting your IC50 data, calculate the Z-factor to ensure the assay window is large enough.
- : Standard deviation of positive (dead) and negative (live) controls.
- : Means of controls.
-
Target: A Z-factor > 0.5 is required for robust data.
Troubleshooting "Conjugate 49" Artifacts
| Observation | Probable Cause | Corrective Action |
| Signal in "No Cell" wells | Autoluminescence. The conjugate itself emits light or reacts with the substrate. | Subtract this background value from all experimental wells. |
| Lower signal than expected in live controls | Quenching. The conjugate absorbs the light emitted by luciferase. | Spike ATP into "Conjugate-only" wells. If signal is <80% of "Media-only" wells, the drug is a quencher. |
| High variability (High CV%) | Incomplete Lysis. Conjugate 49 caused cells to clump/aggregate. | Increase shake speed or time. Visually inspect wells before reading. |
References
-
Betti, C., et al. (2025). Chemistry as a Toolkit for Cyclization of Peptides and Generation of Bioactive Macrocycles. ChemRxiv.[1] (Demonstrates Conjugate 49-KLA cytotoxicity assays). [Link][1]
-
Xu, Y., et al. (2021). Study on the structure-activity relationship of dihydroartemisinin derivatives: Discovery of Conjugate 49.[2] European Journal of Medicinal Chemistry.[2] [Link]
-
Riss, T.L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
A Comparative Guide to Proteomics Analysis of Off-Target Effects for Conjugate 49 Degraders
Introduction: The Double-Edged Sword of Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy, employing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) to hijack the cell's own ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1][2][3] These degraders offer a catalytic mode of action, promising to tackle targets previously considered "undruggable."[4]
This guide focuses on the critical off-target analysis of a specific class of degraders related to Conjugate 49 (CDDO-JQ1) , a PROTAC that recruits the E3 ligase KEAP1 to degrade the bromodomain-containing protein 4 (BRD4).[5] While highly potent, the central challenge for any degrader is ensuring its specificity. Off-target effects, where unintended proteins are degraded, can lead to unforeseen toxicity and diminish therapeutic efficacy.[2][6][7]
Therefore, a rigorous, multi-pronged proteomics approach is not merely recommended; it is essential for validating the safety and mechanism of action of novel degraders. This guide provides an in-depth comparison of key proteomics methodologies, explaining the causality behind experimental choices to build a self-validating workflow for researchers, scientists, and drug development professionals.
Pillar 1: The Global View - Unbiased Discovery with Quantitative Proteomics
The first step in any off-target analysis is to cast a wide, unbiased net to see the entire landscape of protein abundance changes. Mass spectrometry (MS)-based quantitative proteomics is the gold standard for this task, capable of identifying and quantifying thousands of proteins in a single experiment.[1][8]
Method of Choice: Tandem Mass Tag (TMT) Multiplexing
For assessing degrader selectivity, Tandem Mass Tag (TMT) labeling is a superior technique.[9][10] TMT reagents are isobaric chemical tags that covalently label peptides. While they have the same total mass, upon fragmentation in the mass spectrometer, they yield unique "reporter ions" of different masses. This allows for the simultaneous analysis of multiple samples (e.g., different doses of Conjugate 49, time points, and controls) in a single MS run, a process called multiplexing.[9]
Causality: Why TMT? By combining all samples into one, TMT minimizes run-to-run variability and improves the precision of quantification.[11] This is critical for confidently identifying subtle but significant off-target degradation events that might be missed in other label-free approaches.[12]
Hypothetical TMT Data for Conjugate 49
The primary output of a TMT experiment is a list of proteins with their relative abundance changes across conditions. A successful experiment with Conjugate 49 would show potent, dose-dependent degradation of BRD4, alongside a small number of potential off-targets.
| Protein | Gene | Function | Fold Change (vs. Vehicle) @ 100 nM | Fold Change (vs. Vehicle) @ 1 µM | Notes |
| BRD4 | BRD4 | Epigenetic Reader | -1.95 | -2.50 | On-Target |
| BRD2 | BRD2 | Epigenetic Reader | -1.20 | -1.55 | Known BET family off-target |
| BRD3 | BRD3 | Epigenetic Reader | -1.15 | -1.40 | Known BET family off-target |
| ZFP91 | ZFP91 | Zinc Finger Protein | -0.10 | -1.65 | Potential dose-dependent off-target |
| CDK9 | CDK9 | Kinase | -0.05 | -0.15 | No significant degradation |
| KEAP1 | KEAP1 | E3 Ligase Substrate Receptor | +0.02 | +0.05 | E3 Ligase, not degraded |
Table 1: Example quantitative data from a TMT proteomics experiment. Values represent log2 fold changes. Significant degradation (bolded) of the on-target BRD4 is observed, along with expected family members and a potential novel off-target (ZFP91) at a higher concentration.
Pillar 2: Orthogonal Validation - From 'What' to 'Why'
Identifying a protein as "downregulated" in a global proteomics screen is only the beginning. It does not prove a direct interaction with the degrader. The observed depletion could be a secondary, downstream consequence of degrading the primary target.[4] Therefore, orthogonal assays are required to validate direct physical engagement.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in intact cells.[13][14] The principle is that when a ligand (like Conjugate 49) binds to its target protein, it typically stabilizes the protein's structure, increasing its melting temperature.[15][16]
Causality: Why CETSA? This technique directly confirms a physical interaction between the degrader and a potential off-target protein within the complex milieu of the cell.[13][14] If Conjugate 49 causes a thermal shift for ZFP91 (from our TMT data), it strongly suggests a direct binding event, making it a true off-target rather than a secondary effect.
Method 2: Kinobead Profiling for Kinase Off-Targets
Since many small molecule warheads are derived from kinase inhibitors, the kinome is a frequent source of off-target activity. Kinobead profiling is a chemoproteomic technique designed specifically to assess kinase selectivity.[17] It uses a resin with immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[17][18]
Causality: Why Kinobeads? In a competitive binding experiment, cell lysate is pre-incubated with Conjugate 49. If the degrader binds to any kinases, those kinases will be unable to bind to the kinobeads and will be depleted from the pulldown.[19] This provides a highly specific and sensitive readout of the degrader's interactions across the kinome.[18][20]
Pillar 3: The Self-Validating Experimental Framework
True scientific integrity comes from designing a workflow where different methodologies validate one another. The power of this approach lies in combining the unbiased, global discovery of TMT with the targeted, mechanistic validation of CETSA and Kinobeads.
This integrated approach ensures that any protein identified as a potential off-target in the initial TMT screen is subjected to rigorous mechanistic follow-up. A protein that is both degraded (from TMT) and shows direct binding (from CETSA) can be classified as a high-confidence off-target, guiding further drug development and optimization efforts.
Experimental Protocols
Protocol 1: TMT-Based Quantitative Proteomics
-
Cell Culture and Treatment: Plate a relevant human cell line (e.g., HeLa, 293T) and treat with Conjugate 49 at desired concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).
-
Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing urea and protease/phosphatase inhibitors. Quantify protein concentration (e.g., BCA assay). Take an equal amount of protein (e.g., 100 µg) from each sample. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.[11][21]
-
TMT Labeling: Label the resulting peptides from each condition with a specific TMTpro 16-plex reagent according to the manufacturer's protocol. Quench the reaction with hydroxylamine.[9][21]
-
Sample Pooling and Fractionation: Combine all labeled samples into a single tube. Desalt the pooled sample using a C18 solid-phase extraction cartridge. Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.[22]
-
LC-MS/MS Analysis: Analyze each fraction on a high-resolution Orbitrap mass spectrometer. Use a data-dependent acquisition (DDA) method optimized for TMT quantification.[1]
-
Data Analysis: Process the raw data using software like Proteome Discoverer™ or MaxQuant.[1] Search the spectra against a human protein database to identify peptides. Quantify protein abundance based on the reporter ion intensities and perform statistical analysis to identify proteins with significant, dose-dependent changes.[23]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to high confluency. Treat one batch of cells with a high concentration of Conjugate 49 (e.g., 10 µM) and another with vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation.
-
Quantification: Collect the supernatant and analyze the abundance of the target protein (e.g., ZFP91) in both the vehicle- and degrader-treated samples at each temperature point using Western Blotting or targeted mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both conditions. A shift in the melting curve to a higher temperature in the degrader-treated sample indicates target stabilization and direct binding.[13]
Conclusion
The development of potent and selective degraders like Conjugate 49 holds immense therapeutic promise. However, this promise can only be realized through a deep and honest interrogation of their specificity. A haphazard approach to off-target analysis is insufficient. By adopting a structured, multi-tiered strategy—beginning with unbiased TMT proteomics for discovery and progressing to mechanistic assays like CETSA for validation—researchers can build a robust, self-validating data package. This rigorous framework is indispensable for differentiating true off-targets from secondary effects, enabling the rational design of safer, more effective protein-degrading medicines.
References
-
Zhang, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link]
-
Paulo, J. A. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of Visualized Experiments. Available at: [Link]
-
Brear, P., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
PreOmics. (2024). Optimizing Proteomics Sample Preparation for TMT Labeling. PreOmics. Available at: [Link]
-
Wiśniewski, J. R., et al. (2023). Automated Sample Preparation Workflow for Tandem Mass Tag-Based Proteomics. Journal of Proteome Research. Available at: [Link]
-
CETSA. (n.d.). CETSA. cetsa.com. Available at: [Link]
-
Brear, P., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Al-Majdoub, Z. M., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
Reinecke, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Kundu, P., et al. (2023). Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues. protocols.io. Available at: [Link]
-
Kurimchak, A. M., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Available at: [Link]
-
Zhang, Y., et al. (2021). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. R Discovery. Available at: [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs. Available at: [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. Available at: [Link]
-
Gande, S. L., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. PubMed. Available at: [Link]
-
Gande, S. L. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]
-
Chen, Y., et al. (2015). Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins. Scientific Reports. Available at: [Link]
-
Zhang, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Available at: [Link]
-
Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Broad Institute. Available at: [Link]
-
Wang, Z., et al. (2024). Application of PROTACs in Target Identification and Target Validation. National Institutes of Health. Available at: [Link]
-
Becher, I., et al. (2014). Standard, discovery-driven MS-based proteomics workflow. ResearchGate. Available at: [Link]
-
Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Technology Networks. Available at: [Link]
-
ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. Available at: [Link]
-
Wort, L. J., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. eLife. Available at: [Link]
-
Wang, Z., et al. (2024). Application of PROTACs in target identification and validation. ScienceOpen. Available at: [Link]
-
Marx, V. (2025). Tracking proteasome degradation: A cross-organ analysis via intact degradomics mass spectrometry. PNAS. Available at: [Link]
-
Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Proteome Sciences. Available at: [Link]
-
Robers, M. B., et al. (2022). PROTAC degraders as chemical probes for studying target biology and target validation. RSC Chemical Biology. Available at: [Link]
-
ResearchGate. (2025). Bardoxolone conjugation enables targeted protein degradation of BRD4. ResearchGate. Available at: [Link]
-
Lu, K. Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]
-
BigOmics Analytics. (2025). MS Proteomics Data Preprocessing: Overview & Tools. BigOmics Analytics. Available at: [Link]
-
Patsnap. (2025). What Degrader-antibody conjugates are being developed?. Patsnap Synapse. Available at: [Link]
-
Creative Biolabs. (n.d.). Degrader-Antibody Conjugates (DAC): Novel PROTAC-ADC Conjugation Strategies. Creative Biolabs. Available at: [Link]
- Banerji, U., et al. (2013). Degrader-antibody conjugates and methods of using same. Google Patents.
-
Zorba, A., et al. (2022). Mechanism of degrader-targeted protein ubiquitinability. National Institutes of Health. Available at: [Link]
-
Banik, S. M., et al. (2025). Hijacking Extracellular Targeted Protein Degrader–Drug Conjugates for Enhanced Drug Delivery. Journal of the American Chemical Society. Available at: [Link]
-
BioSpectrum Asia. (2025). How Degrader-Antibody Conjugates Are Transforming Precision Medicine for Oncology & Beyond. BioSpectrum Asia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Modificated Protein Degrader Proteomics Service - Creative Proteomics [creative-proteomics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. technologynetworks.com [technologynetworks.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
E3 Ligase Ligand-linker Conjugate 49 proper disposal procedures
Executive Safety Directive
Attention: E3 Ligase Ligand-linker Conjugate 49 (hereafter "Conjugate 49") is a high-value intermediate used in PROTAC® (Proteolysis Targeting Chimera) synthesis. It typically comprises a reactive linker attached to a ligand recruiting an E3 ubiquitin ligase—most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL) .[1]
CRITICAL HAZARD ALERT: If Conjugate 49 contains a Cereblon ligand (e.g., Thalidomide, Pomalidomide, Lenalidomide derivatives), it must be handled as a Known Teratogen (Reproductive Toxin Category 1B). Even if the specific ligand is VHL-based, the standard operating procedure (SOP) for PROTAC intermediates dictates handling as a High Potency Active Pharmaceutical Ingredient (HPAPI) due to unknown long-term biological modulation.
Do not dispose of this compound down the drain or in general trash.
Hazard Classification & Waste Segregation
Before initiating disposal, you must categorize the waste stream.[2][3][4] This system prevents cross-contamination and ensures regulatory compliance (RCRA/EPA).
| Waste Category | Description | Disposal Stream | Container Labeling |
| Solid Waste (Trace) | Contaminated gloves, weigh boats, paper towels, pipette tips. | Yellow/Trace Chemo Bin (Incineration) | "Trace Cytotoxic/Teratogenic Waste" |
| Solid Waste (Bulk) | Expired powder, failed synthesis cakes (>3% residue). | Hazardous Waste (Solid) | "Toxic Solid - Organic. Contains: E3 Ligase Conjugate" |
| Liquid Waste (Aqueous) | Rinsates, HPLC buffers containing trace conjugate. | Aqueous Toxic | "Aqueous Waste - Trace Toxic Organics" |
| Liquid Waste (Organic) | Mother liquors (DMSO, DMF, DCM) from synthesis/purification. | Halogenated or Non-Halogenated Solvent | "Flammable/Toxic Solvent. Contains: PROTAC Intermediate" |
| Sharps | Contaminated needles, glass vials, broken glass. | Sharps Container (Incineration) | "Biohazard/Chemical Sharps" |
Operational Disposal Protocol
Scenario A: Disposal of Solid Residuals (Weighing Errors / Expired Lots)
Rationale: PROTAC intermediates are stable solids. Dust generation is the primary exposure vector.
-
Containment: Do not dump powder directly into a bin. Dissolve the solid in a minimal amount of DMSO or Acetone to create a solution, OR double-bag the solid in a sealed Ziploc bag.
-
Primary Bagging: Place the sealed bag into a secondary clear waste bag (4-mil thickness).
-
Tagging: Attach a hazardous waste tag listing "E3 Ligase Conjugate 49" and check "Toxic" and "Reproductive Hazard."
-
Deposit: Place in the RCRA Satellite Accumulation Area dedicated to solid toxic waste.
Scenario B: Disposal of Liquid Mother Liquors (Reaction Mixtures)
Rationale: Conjugate 49 is often dissolved in DMSO or DMF. These solvents penetrate skin, carrying the teratogen into the bloodstream.
-
Quenching (If Reactive): If Conjugate 49 contains an active ester (e.g., NHS-ester) or alkyl halide, quench the reactivity by adding 5% Tris-buffer (pH 8.0) or Methanol and stirring for 30 minutes. This neutralizes the linker's conjugation potential.
-
Segregation:
-
If dissolved in DCM/Chloroform
Halogenated Waste Carboy . -
If dissolved in DMSO/DMF/Methanol
Non-Halogenated Waste Carboy .
-
-
Transfer: Use a funnel with a splash guard. Do not fill carboys >90% full.
-
Rinsing: Rinse the original flask with Acetone (3x). Add these rinses to the same waste carboy.
Scenario C: Spill Cleanup (Immediate Response)
Rationale: Immediate containment prevents aerosolization of the potent ligand.
-
Isolate: Evacuate the immediate 3-meter radius. Mark the area.
-
PPE Upgrade: Don double nitrile gloves, tyvek sleeves, and a fit-tested N95 or P100 respirator.
-
Solubilization: Cover the powder spill with a paper towel dampened with DMSO or Ethanol . (Do not sweep dry powder; this creates dust).
-
Collection: Wipe up the material from the outside in. Place all towels in a Ziploc bag.
-
Decontamination: Wash the surface with 10% Bleach (to oxidize the linker) followed by 70% Ethanol .
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Trace) .
Decontamination Verification Logic
Trust but verify. When decommissioning glassware or equipment used with Conjugate 49, use this logic flow to ensure safety.
Figure 1: Decontamination workflow for glassware and non-disposable equipment exposed to PROTAC intermediates. Note the separation of organic and aqueous rinsate streams.[5]
Decision Matrix: Waste Stream Selection
Use this diagram to determine the exact destination of your waste.
Figure 2: Regulatory decision matrix for segregating PROTAC waste streams to ensure compliance with EPA and local EHS guidelines.
References & Authority
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). Standard 1910.120.[6]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.
-
National Institutes of Health (NIH). Guidelines for the Disposal of Chemical Waste.
-
MedChemExpress (MCE). E3 Ligase Ligand-Linker Conjugates Safety Data. (General Reference for Class Hazards).
-
Bristol Myers Squibb. Thalidomide Safety Data Sheet (SDS). (Reference for Teratogenic Handling).
Sources
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 49
Operational Safety Guide: Handling E3 Ligase Ligand-linker Conjugate 49
Executive Summary: The Hazard Profile
Why This Matters: You are not merely handling a chemical reagent; you are handling a bifunctional molecular tool designed to hijack the ubiquitin-proteasome system.[1] this compound (likely containing a Cereblon or VHL recruiting moiety) acts as a high-affinity "warhead."
-
Biological Potency: These conjugates are precursors to PROTACs (Proteolysis Targeting Chimeras).[2] They often violate the "Rule of 5," meaning standard ADME (Absorption, Distribution, Metabolism, Excretion) predictions fail. They can be active at catalytic (sub-nanomolar) concentrations.
-
The "Trojan Horse" Risk: The linker moiety (often an alkyl-chain or PEG with a reactive terminal amine/acid) increases solubility, potentially facilitating skin absorption of the toxic E3 ligand (e.g., Thalidomide derivatives, which are known teratogens).
Core Directive: Treat Conjugate 49 as an Occupational Exposure Band (OEB) 4 compound (OEL: 1–10 µg/m³) until specific toxicology data proves otherwise.
Risk Management Logic (Visualized)
To ensure safety, we do not rely on PPE alone.[3][4] We use a self-validating hierarchy of controls.
Figure 1: The Hierarchy of Controls for High-Potency Compounds. Note that PPE is the final barrier, not the first.
Personal Protective Equipment (PPE) Matrix
Do not use generic "lab safety" rules. Use this matrix based on the physical state of Conjugate 49.
| Component | Solid State Handling (Weighing/Transfer) | Solution State Handling (Dissolved in DMSO/Water) | Rationale & Validation |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 only if inside a certified Fume Hood. | Surgical mask (if in hood) or N95. | Solids become airborne easily. Static electricity can disperse <10µg particles invisible to the naked eye. |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (min 5 mil) | Double Gloving: Change outer gloves immediately upon splash. | Breakthrough Time: DMSO permeates nitrile in <5 mins, carrying the conjugate with it. Double layer provides a "buffer zone." |
| Body | Tyvek® Lab Coat (Closed front, elastic cuffs) or Coveralls. | Standard Lab Coat (Cotton/Poly) is acceptable only if apron is added. | Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels dust and splashes. |
| Eye/Face | Chemical Goggles (Indirect Vent). | Safety Glasses with Side Shields + Face Shield (if pouring). | Mucous membranes are rapid absorption routes for PROTAC linkers. |
Operational Protocol: The "Zero-Static" Weighing Workflow
The most dangerous moment is transferring the dry powder from the vial to the balance.
The "Why": E3 ligase conjugates are often electrostatic. They "jump" from spatulas. The Fix: Use a Staticmaster® or ionizing bar to neutralize charge before opening the vial.
Step-by-Step Methodology:
-
Pre-Entry Check:
-
Verify Fume Hood flow rate (Target: 100 fpm).
-
Don full PPE (See Matrix above).[4]
-
Place a waste container inside the hood before starting.
-
-
The Weighing Process:
-
Place the analytical balance inside the hood or use a powder containment enclosure.
-
Taring: Tare the receiving vial (with lid) before adding the compound.
-
Transfer: Open the Conjugate 49 vial. Use a disposable antistatic spatula.
-
Solubilization (The Critical Safety Step):
-
Do not remove the powder from the hood.
-
Add the solvent (e.g., DMSO) directly to the weighing vial.
-
Reasoning: Once in solution, the inhalation risk drops to near zero, shifting the risk to dermal contact (easier to manage).
-
-
-
Decontamination:
-
Wipe down the balance and surrounding area with 10% Bleach followed by 70% Ethanol .
-
Note: Bleach oxidizes the linker; Ethanol removes the residue.
-
Figure 2: The "Solubilize-in-Place" workflow minimizes airborne dust exposure.
Disposal & Emergency Procedures
Waste Disposal:
-
Solid Waste: All contaminated gloves, weigh boats, and pipette tips must go into a dedicated "Cytotoxic/High Potency" burn bin.
-
Liquid Waste: Do not pour down the drain. Collect in a glass bottle labeled "High Potency Organic Waste."
-
Destruction: Incineration is the only validated method for complete destruction of the phthalimide core (common in Cereblon ligands).
Spill Response:
-
Evacuate the immediate area for 15 minutes to let aerosols settle.
-
Don PPE: Tyvek suit, double gloves, N95/PAPR.
-
Cover: Lay paper towels over the spill to prevent aerosolization.
-
Wet: Gently wet the towels with solvent (if powder spill) to suppress dust.
-
Collect: Scoop into a hazardous waste bag.
References
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. [Link]
-
National Institutes of Health (NIH). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (and associated toxins).[Link]
-
American Chemical Society (ACS). Identifying and Handling High-Potency Compounds. ACS Chemical Health & Safety. [Link]
-
SafeWork Australia. Handling Cytotoxic Drugs in the Workplace.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
